Technical Documentation Center

6-Nitroquinazolin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Nitroquinazolin-2-amine
  • CAS: 882670-94-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 6-Nitroquinazolin-2-amine: Structure, Properties, and Synthetic Utility

Executive Summary: This guide provides an in-depth analysis of 6-nitroquinazolin-2-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. The molecule's architecture, f...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 6-nitroquinazolin-2-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. The molecule's architecture, featuring a planar quinazoline core functionalized with an electron-donating 2-amino group and a strongly electron-withdrawing 6-nitro group, establishes a unique electronic profile that dictates its chemical reactivity and utility. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, and contextualize its role as a pivotal building block in medicinal chemistry. The primary application of this scaffold is in the rational design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical axis in oncology research. This document serves as a technical resource for researchers aiming to leverage the synthetic versatility of 6-nitroquinazolin-2-amine in the discovery of novel therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Chemistry

The quinazoline ring system, an aromatic bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse substitution patterns make it an ideal scaffold for interacting with biological targets.[3] Quinazoline derivatives are found in numerous natural alkaloids and form the core of many clinically approved drugs.[2]

In 6-nitroquinazolin-2-amine, the scaffold's properties are modulated by two key functional groups:

  • The 2-Amino Group: This electron-donating group increases the electron density of the pyrimidine ring, influencing its reactivity and serving as a key hydrogen bond donor for interactions with protein active sites.

  • The 6-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly deactivates the benzene ring towards electrophilic substitution.[4] More importantly, it serves as a versatile synthetic handle. Its presence is crucial in many advanced intermediates for anticancer agents, and it can be readily reduced to a 6-amino group, providing a vector for further molecular elaboration and exploration of structure-activity relationships (SAR).[5][6]

This electronic "push-pull" dynamic makes 6-nitroquinazolin-2-amine a particularly reactive and synthetically valuable intermediate.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 6-nitroquinazolin-2-amine are summarized below.

PropertyValueReference
CAS Number 882670-94-2[7][8]
Molecular Formula C₈H₆N₄O₂[8]
Molecular Weight 190.16 g/mol [8]
Appearance Solid (Related nitroquinazolines are yellow solids)[9]
Purity Commercially available up to 96%[7]
Storage Conditions Sealed in a dry environment at 2-8°C or -20°C[7][8]

The quinazoline ring system is known to be substantially planar.[1] The introduction of the nitro and amino groups does not significantly disrupt this planarity, which is often a critical feature for intercalation or fitting into the narrow ATP-binding pockets of kinases.

Synthesis and Chemical Reactivity

The synthesis of the quinazoline core can be achieved through various methods.[10][11] A robust and logical approach for the synthesis of 6-nitroquinazolin-2-amine involves the cyclization of an appropriately substituted aminobenzonitrile with a source of the C2-N fragment, such as guanidine.

Proposed Synthetic Protocol: Cyclization of 2-Amino-5-nitrobenzonitrile

This protocol outlines a well-established method for forming the 2-aminoquinazoline ring system, adapted for the specific target molecule. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield, high-purity outcome.

Principle: The synthesis proceeds via a condensation reaction between the cyano group of 2-amino-5-nitrobenzonitrile and guanidine. The reaction is base-catalyzed, promoting the nucleophilic attack of guanidine onto the electrophilic cyano carbon, followed by intramolecular cyclization and aromatization to yield the stable quinazoline product.

Materials:

  • 2-Amino-5-nitrobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or another suitable strong base

  • Anhydrous ethanol

  • Reflux apparatus

  • Standard workup and purification equipment (filtration, rotary evaporator, recrystallization solvents)

Step-by-Step Methodology:

  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol. Add one molar equivalent of sodium ethoxide solution. The precipitation of sodium chloride indicates the successful formation of the guanidine free base. This step is crucial as the hydrochloride salt is not sufficiently nucleophilic.

  • Reaction Setup: To the stirred suspension of guanidine free base, add one molar equivalent of 2-amino-5-nitrobenzonitrile.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The elevated temperature provides the necessary activation energy for the cyclization step.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is treated with cold water to precipitate the crude product and dissolve inorganic salts.

  • Purification: The crude solid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to yield pure 6-nitroquinazolin-2-amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A 2-Amino-5-nitrobenzonitrile E Cyclization (Reflux in Ethanol) A->E B Guanidine Hydrochloride D Guanidine Free Base (in situ) B->D  NaOEt in EtOH C Sodium Ethoxide C->D D->E  Nucleophilic Attack F Crude Product E->F  Workup (H₂O) G 6-Nitroquinazolin-2-amine (Pure) F->G  Recrystallization

Caption: Synthetic workflow for 6-nitroquinazolin-2-amine.

Key Chemical Transformations

6-Nitroquinazolin-2-amine is not merely a final product but a versatile intermediate. Its functional groups are amenable to several key transformations that are foundational in drug discovery campaigns.

  • Reduction of the 6-Nitro Group: The conversion of the nitro group to a primary amine (to form 2,6-diaminoquinazoline) is arguably the most critical transformation. This reaction "unlocks" the 6-position for a vast array of derivatization strategies, including amidation, sulfonylation, and alkylation, allowing for fine-tuning of a molecule's properties.

    • Protocol Insight: A standard method involves reduction with tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) or catalytic hydrogenation (H₂ over Pd/C) in a polar solvent like ethanol. The choice of method depends on the presence of other reducible functional groups in the molecule.[6][12]

  • Derivatization of the 2-Amino Group: The exocyclic amine at the C2 position can undergo standard reactions such as acylation or reaction with isocyanates to form ureas, providing another point for molecular diversification.

These transformations are systematically employed in SAR studies to build libraries of related compounds, enabling researchers to correlate structural changes with biological activity.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 6-nitroquinazolin-2-amine lies in its application as a scaffold for potent enzyme inhibitors.

A Core Scaffold for Kinase Inhibitors

The quinazoline core is a validated "hinge-binding" motif found in numerous Type I kinase inhibitors. These drugs compete with endogenous ATP for the enzyme's active site. Derivatives of 6-nitroquinazoline are extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers.[5][13][14]

In this context, 6-nitroquinazolin-2-amine serves as a key fragment or starting material. While the 2-amino group can participate in binding, the most common strategy involves further substitution at the 4-position of the quinazoline ring (often with a substituted aniline), a position that is activated towards nucleophilic aromatic substitution by the 6-nitro group.[5][6] The resulting 4-anilinoquinazoline scaffold is the basis for several FDA-approved EGFR inhibitors.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a cell-surface receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like PI3K/AKT and RAS/MAPK, ultimately promoting cell proliferation, survival, and migration.[3]

Quinazoline-based inhibitors function by blocking the ATP-binding site of the EGFR kinase domain, preventing this initial phosphorylation event and effectively shutting down the entire signaling cascade. This leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on this pathway.[3][5]

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline Inhibitor (Derived from Scaffold) Inhibitor->EGFR INHIBITS AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

6-Nitroquinazolin-2-amine is more than a simple chemical compound; it is a strategically designed building block that offers immense potential for synthetic and medicinal chemists. Its defined structure, predictable reactivity, and direct relevance to validated drug targets like EGFR make it a high-value intermediate. The ability to selectively modify both the 2-amino and 6-nitro positions provides a robust platform for generating compound libraries for SAR studies. For researchers and drug development professionals, a thorough understanding of the properties and synthetic manipulation of 6-nitroquinazolin-2-amine is essential for the continued development of next-generation targeted therapies.

References

  • Ibrar, A., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o8. [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]

  • Google Patents.
  • PubChem. 6-Nitroquinazoline. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 28(11), 4381. [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • Perez-Gonzalez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. [Link]

  • Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines, 11(4), 337-346. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6238. [Link]

  • Fan, C., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives. Molecules, 28(13), 5183. [Link]

Sources

Exploratory

Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Nitroquinazolin-2-amine The quinazoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Nitroquinazolin-2-amine

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution points have made it a "privileged scaffold," capable of interacting with a multitude of biological targets. Notably, quinazoline derivatives have been successfully developed as potent and selective kinase inhibitors, leading to several FDA-approved drugs for cancer therapy, such as Gefitinib and Erlotinib.[1][2][3] This guide focuses on a specific, yet under-investigated member of this family: 6-Nitroquinazolin-2-amine . While direct research on this compound is limited, by leveraging extensive data on its close analogs, we can construct a robust, evidence-based hypothesis for its mechanism of action and outline a clear experimental path for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Core Hypothesis: 6-Nitroquinazolin-2-amine as a Kinase Inhibitor

Based on the overwhelming precedent set by its chemical relatives, the primary hypothesis is that 6-Nitroquinazolin-2-amine functions as an inhibitor of protein kinases . Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The quinazoline core is exceptionally well-suited to bind to the ATP-binding pocket of these enzymes, acting as a competitive inhibitor.[5]

The 2-amino and 6-nitro substitutions are predicted to modulate this core activity. The 2-amino group, in particular, distinguishes this molecule from the more extensively studied 4-anilinoquinazolines. Research on 2-aminoquinazoline derivatives has demonstrated their potential to selectively inhibit cyclin-dependent kinases (Cdks), suggesting a potential avenue of investigation.[6] Concurrently, derivatives of 6-nitroquinazoline have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7]

Therefore, our mechanistic investigation will be twofold, focusing on two high-probability target classes:

  • Epidermal Growth Factor Receptor (EGFR)

  • Cyclin-Dependent Kinases (Cdks)

Elucidating the Molecular Mechanism: Binding and Pathway Inhibition

Putative Binding Mode in the Kinase ATP Pocket

The canonical binding mode of quinazoline-based inhibitors involves the heterocyclic ring system mimicking the adenine portion of ATP. Key interactions typically include:

  • Hinge-Binding: One of the quinazoline nitrogen atoms (typically N1) forms a crucial hydrogen bond with a backbone amide proton in the "hinge" region of the kinase, a flexible segment connecting the N- and C-lobes of the enzyme.

  • Hydrophobic Interactions: The fused benzene ring occupies a hydrophobic pocket within the active site.

  • Solvent-Front Interactions: Substituents on the quinazoline core extend towards the solvent-exposed region, providing opportunities to enhance potency and selectivity.

The 2-amino group of 6-Nitroquinazolin-2-amine is ideally positioned to act as a hydrogen bond donor, potentially forming additional interactions within the ATP pocket that could confer selectivity for specific kinases. The 6-nitro group, being a strong electron-withdrawing group, modulates the electronic properties of the ring system and can form interactions in a deeper pocket.[5]

Downstream Signaling Consequences of Kinase Inhibition

Inhibition of a key signaling kinase like EGFR or Cdk2 would have profound effects on cellular physiology, particularly in cancer cells dependent on these pathways.

  • EGFR Inhibition: Blocking EGFR activation would disrupt downstream pathways like RAS/MAPK and PI3K/AKT, which are critical for cell proliferation, survival, and metastasis. The expected outcome is the suppression of tumor growth and induction of apoptosis.[1]

  • Cdk Inhibition: Inhibiting cell cycle kinases such as Cdk2 or Cdk4 would lead to cell cycle arrest, typically at the G1/S checkpoint, preventing DNA replication and cell division.[6]

The following diagram illustrates the proposed signaling pathways impacted by 6-Nitroquinazolin-2-amine.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cyclin Cell Cycle Engine EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activates MAPK RAS/MAPK Pathway EGFR->MAPK Activates CDK Cdk4/Cdk2 Rb pRb CDK->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Sequesters G1_S G1/S Phase Progression E2F->G1_S Promotes Compound 6-Nitroquinazolin-2-amine Compound->EGFR Inhibits Compound->CDK Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Arrest Cell Cycle Arrest

Caption: Proposed dual-inhibitory action of 6-Nitroquinazolin-2-amine on EGFR and Cdk signaling pathways.

A Self-Validating Experimental Protocol for Mechanism Deconvolution

To rigorously test our hypothesis, a multi-stage, self-validating experimental workflow is essential. This process begins with broad, high-throughput screening and progressively narrows to specific, cell-based validation of the target and its downstream effects.

Workflow Diagram

Experimental_Workflow A Stage 1: In Vitro Kinase Panel Screen (Broad Profiling) B Stage 2: IC50 Determination (Potency on Hits) A->B Identify Hits (e.g., >80% inhibition) C Stage 3: Cellular Anti-Proliferation Assay (e.g., MTT/SRB Assay) B->C Select Potent Targets D Stage 4: Cellular Target Engagement (e.g., CETSA or Western Blot) C->D Correlate with Cellular Activity E Stage 5: Phenotypic Confirmation (Cell Cycle Analysis / Apoptosis Assay) D->E Confirm Target Binding & Pathway Modulation F Mechanism Confirmed E->F

Caption: A five-stage workflow for the systematic validation of the proposed mechanism of action.

Stage 1 & 2: In Vitro Kinase Profiling & IC50 Determination

Causality: The first step is to determine if the compound physically interacts with and inhibits purified kinase enzymes in a cell-free system. This directly tests the core hypothesis of kinase inhibition without the complexity of cellular systems.

Protocol: Radiometric Kinase Assay

  • Objective: To quantify the inhibitory activity of 6-Nitroquinazolin-2-amine against a panel of purified protein kinases (e.g., EGFR, Cdk2/CycA, Cdk4/CycD1, VEGFR2, etc.).

  • Materials:

    • Purified, active kinase enzymes.

    • Specific peptide substrates for each kinase.

    • [γ-³³P]ATP (radiolabeled ATP).

    • 6-Nitroquinazolin-2-amine dissolved in DMSO.

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • 96-well filter plates (e.g., phosphocellulose).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 6-Nitroquinazolin-2-amine in kinase reaction buffer (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).

    • Add 20 µL of a master mix containing the kinase and its specific peptide substrate to each well.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution (final concentration ~10 µM).

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unused ATP is washed away.

    • Wash the plate 3-4 times with 0.75% phosphoric acid.

    • Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticipated Data Summary:

Kinase TargetPutative IC50 (nM) for 6-Nitroquinazolin-2-amineReference IC50 (nM) (e.g., Gefitinib, Roscovitine)
EGFR (wild-type)5020
Cdk2/Cyclin A120150
Cdk4/Cyclin D1> 1000200
VEGFR2850100
PI3Kα> 5000> 5000
Stage 3 & 4: Cellular Activity and Target Engagement

Causality: After identifying potent in vitro targets, it is crucial to confirm that the compound can enter cells, engage its target, and produce an anti-proliferative effect. Western blotting for phosphoproteins provides direct evidence of target inhibition in a cellular context.

Protocol: Western Blot for Phospho-Protein Status

  • Objective: To measure the phosphorylation level of direct downstream substrates of the target kinase in a relevant cancer cell line (e.g., A549 for EGFR, MCF-7 for Cdks) after treatment with the compound.

  • Materials:

    • A549 (lung carcinoma, EGFR-dependent) or MCF-7 (breast cancer, cell cycle-driven) cells.

    • 6-Nitroquinazolin-2-amine.

    • EGF (for stimulating the EGFR pathway).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • For EGFR pathway: serum-starve cells overnight. For cell cycle: synchronize cells if necessary (e.g., with serum starvation followed by release).

    • Treat cells with increasing concentrations of 6-Nitroquinazolin-2-amine (based on cellular IC50 from MTT assay, e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

    • For EGFR pathway: stimulate with EGF (e.g., 100 ng/mL) for the final 15 minutes of treatment.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

  • Data Analysis: Densitometry analysis is used to quantify the ratio of the phosphorylated protein to the total protein. A dose-dependent decrease in this ratio confirms on-target activity.

Stage 5: Phenotypic Confirmation

Causality: The final step is to link molecular target inhibition to a relevant cellular phenotype, such as cell cycle arrest or apoptosis. This validates the biological consequence of the drug's mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.

  • Materials:

    • MCF-7 or other relevant cancer cell lines.

    • 6-Nitroquinazolin-2-amine.

    • Propidium Iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat with the compound at its IC50 concentration for 24 hours. Include a DMSO vehicle control.

    • Harvest cells (including floating cells) and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells to remove ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: The DNA content is measured by PI fluorescence. The resulting histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be consistent with Cdk inhibition.

Conclusion and Future Directions

This guide posits that 6-Nitroquinazolin-2-amine most likely functions as an inhibitor of protein kinases, with a strong rationale for investigating both EGFR and Cdks as primary targets. The proposed mechanism involves competitive binding at the kinase ATP pocket, leading to the disruption of key oncogenic signaling pathways and resulting in anti-proliferative effects through cell cycle arrest and/or induction of apoptosis.

The multi-stage, self-validating experimental workflow provides a clear and rigorous path to confirm this hypothesis, moving from broad biochemical screening to specific cellular and phenotypic validation. Successful execution of these protocols will not only elucidate the precise mechanism of action of 6-Nitroquinazolin-2-amine but also position it as a valuable lead compound for the development of novel therapeutics.

References

  • This citation is intentionally left blank for future additions.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). National Institutes of Health. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health. [Link]

  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. (n.d.). PubMed. [Link]

  • This citation is intentionally left blank for future additions.
  • Protein Kinase Inhibitors. (2025). National Center for Biotechnology Information. [Link]

Sources

Foundational

An Analytical Framework for the Spectroscopic Characterization of 6-Nitroquinazolin-2-amine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract 6-Nitroquinazolin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the establishe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

6-Nitroquinazolin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the quinazoline scaffold. Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development, where molecular identity is directly linked to function and safety. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of 6-Nitroquinazolin-2-amine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes foundational spectroscopic principles with predicted data derived from the analysis of structurally related compounds. We present a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to serve as a robust reference for researchers in identifying and validating the synthesis of 6-Nitroquinazolin-2-amine.

Introduction: The Imperative for Rigorous Spectroscopic Validation

The quinazoline nucleus is a cornerstone in the architecture of many biologically active molecules, including approved anticancer agents. The introduction of a nitro group at the 6-position and an amine at the 2-position creates a unique electronic and structural profile, making 6-Nitroquinazolin-2-amine a valuable scaffold for further chemical exploration.

The validation of such a molecule's identity is non-negotiable and relies on a multi-technique spectroscopic approach. Each method—NMR, IR, and MS—provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, further corroborating its structure. This guide explains how to interpret the data from each technique to build a self-validating analytical dossier for 6-Nitroquinazolin-2-amine.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-recommended numbering for 6-Nitroquinazolin-2-amine are presented below. This numbering scheme will be used for all subsequent spectral assignments.

Fragmentation_Pathway M [M]⁺˙ m/z = 190 M_minus_NO2 [M - NO₂]⁺ m/z = 144 M->M_minus_NO2 - NO₂ (46 u) M_minus_NO [M - NO]⁺˙ m/z = 160 M->M_minus_NO - NO (30 u) Fragment_117 [C₇H₅N₂]⁺ m/z = 117 M_minus_NO2->Fragment_117 - HCN (27 u) M_minus_NO_minus_CO [M - NO - CO]⁺˙ m/z = 132 M_minus_NO->M_minus_NO_minus_CO - CO (28 u)

Caption: Predicted major fragmentation pathways for 6-Nitroquinazolin-2-amine under EI-MS.

  • Loss of NO₂ (m/z 144): A common fragmentation for nitroaromatics, leading to the formation of a quinazolin-2-amine cation.

  • Loss of NO (m/z 160): Rearrangement followed by the loss of a nitric oxide radical is another characteristic pathway.

  • Subsequent Losses: The resulting fragments can undergo further fragmentation, such as the loss of CO (28 u) or HCN (27 u), which are typical for nitrogen-containing heterocyclic rings.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of 6-Nitroquinazolin-2-amine is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data.

  • Mass Spectrometry confirms the molecular weight of 190 g/mol .

  • IR Spectroscopy validates the presence of the essential -NH₂ and -NO₂ functional groups.

  • NMR Spectroscopy provides the definitive map of the molecule, confirming the 6-nitro and 2-amino substitution pattern on the quinazoline core through characteristic chemical shifts and coupling patterns.

Together, these spectroscopic techniques provide a rigorous and self-validating confirmation of the molecular structure, a critical requirement for any further research or development involving this compound.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [URL: https://www.chem.ilstu.edu/che231/handouts/ir_spectroscopy.pdf]
  • Chem LibreTexts. (2023). IR: nitro groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Spectroscopy/19.04%3A_IR_Spectroscopy/IR%3A_nitro_groups]
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. [URL: https://www.benchchem.com/product/b5829/technical-guide]
  • National Center for Biotechnology Information. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11029807/]
  • Chem LibreTexts. (2024). 24.10: Spectroscopy of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]
  • BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. [URL: https://www.benchchem.com/product/b1029/technical-guide]
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines]
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [URL: https://www.jove.
  • ChemicalBook. (n.d.). Quinazoline(253-82-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/253-82-7_1HNMR.htm]
  • SpectraBase. (n.d.). QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. [URL: https://spectrabase.com/spectrum/79WRWrJ1ytS]
  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. [URL: https://eprints.soton.ac.uk/361817/]
  • ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [URL: https://www.researchgate.net/publication/230198285_Comparison_of_the_substituent_effects_on_the_13_C_NMR_with_the_1_H_NMR_chemical_shifts_of_CHN_in_substituted_benzylideneanilines]
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition]
  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [URL: https://www.orientjchem.org/vol40no2/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/]
  • ResearchGate. (2020). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [URL: https://www.researchgate.
  • ResearchGate. (2022). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [URL: https://www.researchgate.
  • ACS Publications. (n.d.). Supporting Information for "Palladium-Catalyzed Aerobic Oxidative C-H Olefination of 2-Substituted Quinazolines". [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.7b01851/suppl_file/jo7b01851_si_001.pdf]
  • National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9693121/]
  • National Center for Biotechnology Information. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8175373/]
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-the.pdf]
  • ResearchGate. (2018). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [URL: https://www.researchgate.
  • Semantic Scholar. (2018). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [URL: https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-quinazolinone-based-Ghorab-Alsaid/0e5b8d23d8c56c2d1b7482813c9e6d76a5b81f21]
  • Elsevier. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [URL: https://www.sciencedirect.com/science/article/pii/S004040209800049X]
  • UNCW Institutional Repository. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [URL: https://libres.uncg.edu/ir/uncw/listing.aspx?id=15822]
  • ACS Publications. (1970). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. [URL: https://pubs.acs.org/doi/abs/10.1021/j100703a022]
  • ChemicalBook. (n.d.). 2-MERCAPTO-4(3H)-QUINAZOLINONE(13906-09-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/13906-09-7_1HNMR.htm]
  • Chem LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
  • ACS Publications. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [URL: https://pubs.acs.org/doi/10.1021/ja01628a020]
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [URL: https://www.youtube.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [URL: https://www.modgraph.co.uk/prof_abraham_downloads_141.htm]
  • ResearchGate. (2022). Chemical structures and physical data of the quinazoline derivatives. [URL: https://www.researchgate.
  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/35106883/]
  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.
  • Semantic Scholar. (2022). Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. [URL: https://www.semanticscholar.org/paper/Mass-Spectrometry-Based-Fragmentation-Patterns-of-Asare-Hoskins/8750438a169b59664c89a02213e4811a43a07297]
Exploratory

The Quinazoline Nucleus: A Privileged Scaffold in Modern Drug Discovery and Development

An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives Abstract The quinazoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as one of the most...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives

Abstract

The quinazoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives exhibit a remarkable spectrum of pharmacological activities, which has led to the development of numerous clinically successful therapeutics.[2][3] This prominence is largely attributed to the scaffold's ability to present substituents in a defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1] This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives. It places a particular focus on their pivotal roles as kinase inhibitors in oncology, as well as their significant antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. Designed for researchers, scientists, and drug development professionals, this document integrates detailed experimental protocols, quantitative biological data, and pathway visualizations to serve as a robust and practical resource for advancing the field of medicinal chemistry.

Introduction: The Quinazoline Scaffold – A Cornerstone of Medicinal Chemistry

First synthesized in 1895, the quinazoline nucleus has evolved into a fundamental building block in drug design.[2][4] Derivatives of this scaffold are found in over 200 natural alkaloids and a vast array of synthetic compounds, demonstrating a wide range of biological effects.[2][5] The term "privileged structure" is aptly applied to the quinazoline core due to its synthetic tractability and its capacity to serve as a high-affinity ligand for various protein targets by modifying substituents at key positions, notably C2, C4, C6, and C7.[1][6] This versatility has enabled the development of targeted therapies that have fundamentally altered the treatment landscape for numerous diseases.[7]

The core structure of quinazoline provides a rigid framework that is ideal for orienting functional groups to interact with enzyme active sites or receptor binding pockets. This inherent property is central to its success in modern drug discovery.

Caption: The core chemical structure of the quinazoline scaffold.

Anticancer Activity: The Vanguard of Quinazoline Therapeutics

The most prominent and clinically successful application of quinazoline derivatives is in oncology.[8] These compounds primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[8][9]

Mechanism of Action: Kinase Inhibition

Many quinazoline derivatives are designed as ATP-competitive inhibitors of tyrosine kinases.[8] Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), play a crucial role in cell proliferation, differentiation, and survival.[10] In many cancers, these receptors are mutated or overexpressed, leading to uncontrolled cell growth.[10] Quinazoline-based inhibitors fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[11]

Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based EGFR inhibitors.[11][12] They have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[13][14]

G ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds & Activates adp ADP egfr->adp branch egfr->branch Dimerization & Autophosphorylation quin Quinazoline Inhibitor (e.g., Gefitinib) quin->egfr Blocks ATP Site atp ATP atp->egfr Binds to Kinase Domain pi3k PI3K/Akt Pathway prolif Cell Proliferation, Survival, Angiogenesis pi3k->prolif ras Ras/MAPK Pathway ras->prolif apoptosis Apoptosis Blocked prolif->apoptosis branch->pi3k branch->ras

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Beyond EGFR, quinazoline derivatives have been developed to target other kinases like Vascular Endothelial Growth factor Receptor (VEGFR), demonstrating anti-angiogenic properties, and HER2.[8][15] Some newer derivatives function as multi-kinase inhibitors, targeting several pathways simultaneously to achieve a broader therapeutic effect and overcome resistance.[16] Other anticancer mechanisms for quinazoline derivatives include tubulin polymerization inhibition and Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition.[12][17]

Clinically Approved Anticancer Quinazoline Drugs

Several quinazoline derivatives have received FDA approval and are integral to current cancer treatment protocols.[12][18] Their success underscores the therapeutic potential of this chemical scaffold.

Drug NameBrand NamePrimary Target(s)FDA Approval Year (Initial)Primary Indication
Gefitinib [11]Iressa®EGFR2003Non-Small-Cell Lung Cancer (NSCLC)
Erlotinib [11]Tarceva®EGFR2004NSCLC, Pancreatic Cancer
Lapatinib [11]Tykerb®EGFR, HER22007HER2-Positive Breast Cancer
Afatinib [11]Gilotrif®EGFR, HER2 (Irreversible)2013NSCLC
Vandetanib [12]Caprelsa®VEGFR, EGFR, RET2011Medullary Thyroid Cancer
Dacomitinib [19]Vizimpro®EGFR, HER2, HER4 (Irreversible)2018NSCLC
Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have established key structural features necessary for the kinase inhibitory activity of quinazoline derivatives.[10][20]

  • Position 4: An anilino (phenylamino) group is crucial for high-affinity binding to the hinge region of the kinase ATP pocket.

  • Positions 6 and 7: Substitution with small, electron-donating groups like methoxy or ethoxy generally enhances potency. These groups often interact with the solvent-exposed region.

  • Position 2: This position is less critical for binding but can be modified to improve physicochemical properties like solubility.

  • Anilino Ring: Substitutions on the aniline ring, particularly at the meta-position, can be used to introduce functionalities that form additional interactions, sometimes leading to irreversible inhibition (as seen with afatinib).[20]

Caption: Key Structure-Activity Relationship (SAR) points for kinase inhibition.

Diverse Biological Activities

While anticancer applications are the most prominent, the quinazoline scaffold is truly pleiotropic, exhibiting a wide array of other significant biological activities.[2][21]

Antimicrobial Activity

Quinazoline derivatives have demonstrated potent activity against a range of pathogenic microbes.[22] They have been investigated as antibacterial, antifungal, and antitubercular agents.[2][23] The mechanism often involves the inhibition of essential microbial processes like DNA replication or cell wall synthesis.[24] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, and the presence of a halogen at position 6, can significantly enhance antimicrobial effects.[22] For instance, certain acylhydrazone quinazolines show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[25]

Antiviral Activity

Researchers have explored quinazoline derivatives as potential antiviral agents against a variety of viruses, including influenza, hepatitis C virus (HCV), cytomegalovirus (CMV), and herpes simplex virus (HSV).[2][26] The mechanisms can be diverse, from inhibiting viral enzymes like proteases to blocking viral entry or replication.[26] For example, certain quinazoline-artemisinin hybrids have shown potent activity against CMV, superior to the standard drug ganciclovir.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolines has also been well-documented.[2] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[27] Substituted pyrrolo-quinazoline derivatives, for instance, have been found to be potent anti-inflammatory agents in preclinical models, with activity comparable to diclofenac.[2]

Central Nervous System (CNS) Activity

Quinazoline derivatives can cross the blood-brain barrier and exert effects on the CNS. The most studied CNS activity is their anticonvulsant property.[28][29] This activity is often attributed to their ability to modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[28] The historical sedative-hypnotic drug Methaqualone is a well-known quinazolinone, and modern research focuses on designing safer analogues with potent anticonvulsant activity and lower neurotoxicity.[29][30]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel quinazoline derivatives requires robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments.

General Workflow for Anticancer Drug Screening

The process of screening new compounds for anticancer activity typically follows a multi-stage approach, moving from broad cellular assays to specific mechanistic and in vivo studies.

G synthesis Compound Synthesis & Purification invitro In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) synthesis->invitro ic50 Determine GI₅₀ / IC₅₀ Values invitro->ic50 mechanistic Mechanistic Studies (e.g., Kinase Inhibition, Apoptosis Assay) ic50->mechanistic For Potent Compounds invivo In Vivo Animal Models (e.g., Xenograft in Mice) mechanistic->invivo For Promising Mechanism lead Lead Optimization invivo->lead

Caption: General experimental workflow for anticancer screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a standard first-pass screen for cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay measures the amount of ATP consumed or phosphate transferred to a substrate peptide by the kinase. This can be quantified using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the kinase reaction.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the EGFR enzyme, and a specific peptide substrate.

  • Inhibitor Addition: Add the test quinazoline derivatives at various concentrations to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

  • Reaction Initiation: Start the reaction by adding a solution of ATP at a concentration near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally established its status as a privileged structure in medicinal chemistry.[1] Its rigid framework and synthetic accessibility have facilitated the creation of highly successful targeted therapies that have transformed the treatment of diseases like cancer.[7] The extensive research into its diverse biological activities continues to yield compounds with novel mechanisms of action against a wide range of therapeutic targets.[2][31]

The future of quinazoline-based drug discovery is bright. Key areas of focus will likely include:

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutated targets, such as the T790M and C797S resistance mutations in EGFR.[14][20]

  • Improving Selectivity: Developing inhibitors with higher selectivity for target kinases over wild-type versions to reduce off-target side effects.[13]

  • Multi-Targeting and Hybrid Drugs: Creating single molecules that can modulate multiple disease-related pathways simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[32]

  • Exploring New Therapeutic Areas: Expanding the application of quinazoline derivatives into underexplored areas of medicine, leveraging their proven versatility.

The continuous exploration of the chemical space around the quinazoline nucleus, coupled with advances in structural biology and computational chemistry, will undoubtedly lead to the discovery of new and improved therapeutics for years to come.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google Books.
  • A comprehensive review of recent advances in the biological activities of quinazolines. (n.d.). Europe PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers in Pharmacology.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central (PMC).
  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.
  • A Comprehensive Review of Recent Advances in the Biological Activities of Quinazolines. (2022). Wiley Online Library.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI.
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.
  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). PubMed Central (PMC).
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed.
  • FDA approved quinazoline derivatives as anticancer drugs. (n.d.).
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
  • Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). PubMed Central (PMC).
  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv
  • Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences.
  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
  • Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. (n.d.). Semantic Scholar.
  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central (PMC).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific.
  • Antiviral activity of quinazoline derivatives. | Download Scientific Diagram. (n.d.).
  • Protein kinase inhibitory activity of quinazolines for cancer therapy. (n.d.).
  • Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evalu
  • Synthesis of quinazolines as tyrosine kinase inhibitors. (n.d.). PubMed.
  • Quinazoline Analogues as Antiviral Agents. (2023). SciSpace.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021).
  • Quinazoline. (n.d.). Wikipedia.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central (PMC).
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PubMed Central (PMC).
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme.

Sources

Foundational

The Quinazoline Scaffold: A Cornerstone in Targeted Cancer Therapy

An In-depth Technical Guide on the Discovery and History of Quinazoline-Based Inhibitors Authored by: A Senior Application Scientist Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Quinazoline-Based Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically significant agents. The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to this principle.[1] Its versatile structure has given rise to a plethora of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] However, it is in the realm of oncology that the quinazoline core has truly revolutionized therapeutic strategies, particularly through the development of targeted kinase inhibitors.[3] This guide provides a comprehensive technical overview of the discovery and historical development of quinazoline-based inhibitors, with a focus on their evolution as potent anticancer agents. We will delve into the medicinal chemistry rationale, key structure-activity relationships (SAR), and the pivotal experimental methodologies that have underpinned their journey from laboratory curiosities to life-saving medicines.

Early Explorations and the Dawn of an Era

The synthesis of the quinazoline nucleus was first reported in the late 19th century, with its initial biological activities being explored in the mid-20th century.[2][4] Early investigations revealed a broad but often non-specific spectrum of pharmacological effects. The turning point for the quinazoline scaffold came with the burgeoning understanding of signal transduction pathways in cancer. The discovery that aberrant signaling, often driven by hyperactive protein kinases, is a hallmark of many malignancies provided a new paradigm for drug discovery.[5][6] This set the stage for the rational design of small molecule inhibitors that could selectively target these rogue kinases. The quinazoline core, with its ability to be readily functionalized at various positions, emerged as an ideal template for creating ATP-competitive kinase inhibitors.[7][8]

The Kinase Inhibitor Revolution: Targeting EGFR and Beyond

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a key driver in many cancers.[9][10] The quinazoline scaffold proved to be exceptionally well-suited for targeting the ATP-binding pocket of these tyrosine kinases.

Gefitinib (Iressa®): The Pioneer

The discovery of gefitinib by AstraZeneca in the late 1990s marked a watershed moment in targeted cancer therapy.[11][12] It was one of the first selective inhibitors of EGFR tyrosine kinase to enter clinical development.[11] The development of gefitinib was a triumph of structure-based drug design, where the 4-anilinoquinazoline core was optimized for potent and selective inhibition of EGFR.[3]

Visualizing the EGFR Signaling Pathway and the Point of Inhibition by Quinazoline-Based TKIs

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_kinase Tyrosine Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation ATP ATP ADP ADP ATP->ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Quinazoline TKI (e.g., Gefitinib) TKI->ATP Competitive Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

Erlotinib (Tarceva®): A Close Follower with a Distinct Profile

Shortly after the emergence of gefitinib, erlotinib was developed as another potent EGFR tyrosine kinase inhibitor.[13][14] While sharing the same 4-anilinoquinazoline core and mechanism of action as gefitinib, erlotinib exhibited a different pharmacokinetic and pharmacodynamic profile.[14][15] The competition and parallel development of these two molecules spurred a deeper investigation into the nuances of EGFR biology and the clinical factors influencing patient response.

Lapatinib (Tykerb®): Dual Targeting of EGFR and HER2

Lapatinib expanded the therapeutic utility of the quinazoline scaffold by demonstrating that it could be engineered to inhibit multiple kinases.[16][17] Lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[17][18] This dual-targeting approach proved to be particularly effective in HER2-positive breast cancer, including cases that had developed resistance to other therapies.[19]

Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors

The success of quinazoline-based EGFR inhibitors is a direct result of extensive SAR studies that have fine-tuned the molecule for optimal potency, selectivity, and pharmacokinetic properties.[7][8]

  • The Quinazoline Core: The nitrogen at position 1 of the quinazoline ring is a critical hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[8]

  • The 4-Anilino Moiety: This group occupies the hydrophobic pocket of the ATP-binding site. Substitutions on the aniline ring, such as small hydrophobic groups, can significantly enhance inhibitory activity.[7]

  • Positions 6 and 7: These positions on the quinazoline ring are solvent-exposed and provide opportunities to introduce solubilizing groups or moieties that can modulate the pharmacokinetic properties of the inhibitor without significantly impacting its potency.[7][8]

CompoundC4-substituentC6-substituentC7-substituentTarget(s)IC50 (EGFR, nM)
Gefitinib 3-chloro-4-fluoroanilineMethoxy3-morpholinopropoxyEGFR2-37
Erlotinib 3-ethynylanilineMethoxyMethoxyEGFR2
Lapatinib 3-chloro-4-((3-fluorobenzyl)oxy)aniline5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl-EGFR, HER29.8 (EGFR), 13 (HER2)

Table 1: Comparative data of prominent quinazoline-based EGFR inhibitors. IC50 values are approximate and can vary depending on the assay conditions.

Experimental Protocols: The Foundation of Discovery

The development of quinazoline-based inhibitors has been heavily reliant on robust and reproducible in vitro and cell-based assays.

Experimental Workflow for Screening and Characterization

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_preclinical Preclinical Development Synthesis Synthesis of Quinazoline Derivatives Kinase_Assay Biochemical Kinase Inhibition Assay Synthesis->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Proliferation_Assay SAR->Synthesis Optimization Western_Blot Western Blot for Target Phosphorylation Proliferation_Assay->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD In_Vivo In Vivo Efficacy (Xenograft Models) PK_PD->In_Vivo

Caption: A typical experimental workflow for the discovery and development of quinazoline-based kinase inhibitors.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR enzyme to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting percent inhibition versus the logarithm of the compound concentration.

Conclusion and Future Directions

The discovery and development of quinazoline-based inhibitors represent a landmark achievement in the history of targeted cancer therapy. From the early explorations of their broad biological activities to the rational design of highly selective and potent kinase inhibitors, the journey of the quinazoline scaffold has been one of scientific ingenuity and perseverance. The success of gefitinib, erlotinib, and lapatinib has not only provided invaluable therapeutic options for patients but has also paved the way for the development of next-generation inhibitors that address the ongoing challenge of acquired resistance. As our understanding of cancer biology continues to deepen, the versatile quinazoline core will undoubtedly remain a privileged scaffold in the quest for more effective and personalized cancer treatments.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). Vertex AI Search.
  • Novel quinazoline derivatives: key pharmacological activities. (2024-10-16). Vertex AI Search.
  • Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. (2022-10-01). Bioorganic & Medicinal Chemistry.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021-06-01).
  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC - PubMed Central.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023-04-03). MDPI.
  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed. (2021-12-05).
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed.
  • VEGF Signaling P
  • Erlotinib - Wikipedia. Wikipedia.
  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.
  • VEGF-VEGFR Signals in Health and Disease. BMB Reports.
  • Targeting the EGFR signaling pathway in cancer therapy - ResearchGate.
  • Timeline and history of the preclinical and clinical development of... - ResearchGate.
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PubMed. (2023-04-03).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - Semantic Scholar. Semantic Scholar.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013-06-03).
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (2022-03-29). MDPI.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - ResearchGate. (2023-04-03).
  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical Sciences and Research.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Frontiers.
  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations - Taylor & Francis Online. Taylor & Francis Online.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. Arkivoc.
  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. (2006-09-01). Clinical Cancer Research.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Synthesis of quinazolines - Organic Chemistry Portal. Organic Chemistry Portal.
  • Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials - BOC Sciences. BOC Sciences.
  • Discovery and development of the anticancer agent gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase | Request PDF - ResearchGate.
  • VEGFR signaling pathways in angiogenesis and the clinical associations... - ResearchGate.
  • Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical Therapeutics.
  • Erlotinib - StatPearls - NCBI Bookshelf - NIH. (2024-10-09).
  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals. (2004-07-21). Clinical Cancer Research.
  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate.
  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024-12-18). Drugs.com.
  • The Discovery of Lapatinib (GW572016) | Molecular Cancer Therapeutics - AACR Journals. (2011-11-08). Molecular Cancer Therapeutics.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH.
  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - NIH. (2024-04-22).
  • Lap
  • Drug discoverer Paul Workman awarded OBE in New Year's Honours list. (2025-12-30). The Institute of Cancer Research.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology.
  • Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR. (2018-11-12).

Sources

Exploratory

In Silico Analysis of 6-Nitroquinazolin-2-amine: A Technical Guide to Molecular Modeling, Docking, and Pharmacokinetic Prediction

Executive Summary The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth, protocol-d...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth, protocol-driven exploration of 6-Nitroquinazolin-2-amine, a derivative with potential for further development. We navigate the complete in silico drug discovery workflow, from initial ligand and target preparation to molecular docking, interpretation of results, and predictive pharmacokinetic analysis. By grounding each step in established scientific principles and providing self-validating methodologies, this document serves as a practical whitepaper for researchers, computational chemists, and drug development professionals aiming to leverage computational tools for hit identification and lead optimization.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, computational, or in silico, methods are indispensable for accelerating the identification and optimization of new drug candidates.[3][4] These techniques allow for rapid screening of vast chemical spaces and provide atomic-level insights into drug-target interactions, significantly reducing the time and cost associated with experimental high-throughput screening.[3]

The quinazoline core is of particular interest due to its proven biological activity, with derivatives acting as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4][5] The subject of this guide, 6-Nitroquinazolin-2-amine, features a nitro group at the 6-position—a strategic chemical handle that can be modified to explore structure-activity relationships (SAR)—and an amino group at the 2-position, which can be crucial for forming key interactions within a protein's active site.[5][6]

This guide will use EGFR as a representative target to demonstrate the complete workflow, as it is a well-validated target for quinazoline-based inhibitors.[4] We will detail the process of predicting the binding affinity and interaction patterns of 6-Nitroquinazolin-2-amine within the EGFR active site and evaluate its drug-likeness through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Study Design: A Validated In Silico Workflow

A robust computational study relies on a logical and verifiable workflow. The process described herein is designed to be a self-validating system, ensuring that the generated predictions are both credible and reproducible. The overall methodology involves ligand preparation, target protein preparation, docking protocol validation, production-run molecular docking, and subsequent analysis of binding interactions and pharmacokinetic properties.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation & Docking cluster_2 Phase 3: Analysis A Ligand Selection (6-Nitroquinazolin-2-amine) C Ligand Structure Preparation (2D to 3D, Optimization) A->C B Target Identification (EGFR Kinase Domain) D Protein Structure Preparation (PDB Retrieval, Cleaning) B->D F Grid Box Generation (Define Active Site) C->F D->F E Docking Protocol Validation (Redocking Native Ligand) E->F G Molecular Docking Simulation (AutoDock Vina) F->G H Binding Affinity & Pose Analysis G->H J ADMET Prediction (Pharmacokinetics & Toxicity) G->J I Interaction Visualization (Hydrogen Bonds, Hydrophobic) H->I K Comprehensive Evaluation I->K J->K

Caption: Overall In Silico Analysis Workflow.

Methodologies and Experimental Protocols

This section details the step-by-step protocols for conducting the in silico analysis. The causality behind each choice is explained to provide a deeper understanding of the process.

Required Software and Resources
  • Structure Visualization: PyMOL or BIOVIA Discovery Studio Visualizer.

  • Molecule Preparation: AutoDock Tools (MGLTools).[7]

  • Molecular Docking: AutoDock Vina.[7]

  • Data Source: RCSB Protein Data Bank (PDB).

  • ADMET Prediction: SwissADME web server.

Protocol 1: Ligand Preparation

The initial 2D structure of a ligand is insufficient for docking. It must be converted into a geometrically optimized 3D structure with correct charges and atom types.

G A Obtain 2D Structure (e.g., from PubChem) B Convert to 3D Structure (e.g., Open Babel) A->B C Add Hydrogens & Assign Gasteiger Charges (AutoDock Tools) B->C D Detect Rotatable Bonds (AutoDock Tools) C->D E Save as PDBQT file (Ligand.pdbqt) D->E

Caption: Ligand Preparation Workflow.

Step-by-Step Methodology:

  • Obtain Ligand Structure: Acquire the 2D structure of 6-Nitroquinazolin-2-amine from a chemical database like PubChem and save it in a common format (e.g., SDF).

  • 3D Conversion & Energy Minimization: Use a tool like Open Babel or the functionality within AutoDock Tools to convert the 2D structure to a 3D conformation. An energy minimization step using a force field (e.g., MMFF94) is critical to ensure a low-energy, sterically favorable starting conformation.

  • Load into AutoDock Tools (ADT): Open the 3D ligand file in ADT.

  • Add Hydrogens and Charges:

    • Rationale: Docking algorithms require a complete structure. Hydrogens are often omitted in 2D structure files but are essential for calculating hydrogen bonds and accurate electrostatics.[8]

    • Action: In ADT, add polar hydrogens. Then, compute Gasteiger charges, which are necessary for the scoring function to evaluate electrostatic interactions.

  • Define Rotatable Bonds:

    • Rationale: Treating the ligand as flexible allows the docking algorithm to explore various conformations within the binding site, leading to a more accurate prediction of the binding pose.[3]

    • Action: ADT automatically detects rotatable bonds. The user should verify these and define the ligand's torsional degrees of freedom.

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.

Protocol 2: Target Protein Preparation

Protein structures obtained from the PDB are raw experimental data and must be carefully prepared for docking.

G A Download PDB File (e.g., 1M17 for EGFR) B Remove Unwanted Molecules (Water, Co-ligands, Ions) A->B C Add Hydrogens & Repair Missing Atoms (AutoDock Tools) B->C D Assign Kollman Charges C->D E Save as PDBQT file (Protein.pdbqt) D->E

Caption: Protein Preparation Workflow.

Step-by-Step Methodology:

  • Select and Download Target Structure: For this guide, we select the EGFR kinase domain co-crystallized with an inhibitor (Erlotinib, a quinazoline derivative). A suitable entry is PDB ID: 1M17. Download the PDB file from the RCSB PDB website.

  • Clean the PDB File:

    • Rationale: PDB files often contain non-protein atoms like water molecules, ions, and co-crystallized ligands that can interfere with the docking simulation.[9][10] Removing them ensures that the docking algorithm only considers the protein receptor and the input ligand.

    • Action: Open the PDB file in a molecular viewer (e.g., PyMOL) or a text editor and remove all HETATM records corresponding to water (HOH), the original ligand, and any other non-essential molecules. Save this as a cleaned PDB file.

  • Load into AutoDock Tools (ADT): Open the cleaned protein PDB file in ADT.

  • Add Hydrogens and Assign Charges:

    • Rationale: As with the ligand, adding hydrogens ensures correct ionization states for amino acid residues (e.g., Asp, Glu, His) at physiological pH. Kollman charges are a standard charge set for proteins in docking simulations.[10]

    • Action: In ADT, add polar hydrogens and merge non-polar hydrogens. Then, compute Kollman charges.

  • Save in PDBQT Format: Save the prepared receptor as a .pdbqt file.

Protocol 3: Docking Protocol Validation

Before docking the compound of interest, the entire protocol must be validated to ensure it can accurately reproduce known binding poses. This is a critical self-validating step.[11]

Step-by-Step Methodology:

  • Extract the Native Ligand: From the original, unaltered PDB file (1M17), extract the coordinates of the co-crystallized inhibitor (Erlotinib) and save it as a separate PDB file.

  • Prepare the Native Ligand: Prepare this extracted ligand using the same steps outlined in Protocol 1 .

  • Perform Re-Docking: Dock the prepared native ligand back into the binding site of the prepared protein (1M17) using the exact same docking parameters planned for the main experiment.

  • Calculate RMSD:

    • Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose. A low RMSD value indicates that the docking protocol successfully reproduced the experimentally determined binding mode.[12][13]

    • Action: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure. An RMSD value below 2.0 Å is considered a successful validation, confirming that the chosen docking parameters are reliable.[12]

Protocol 4: Molecular Docking Simulation

With a validated protocol, we can now dock our target ligand, 6-Nitroquinazolin-2-amine.

G A Load Prepared Protein and Ligand (PDBQT) B Define Grid Box (Center on Active Site) A->B C Configure Docking Parameters (e.g., exhaustiveness) B->C D Launch AutoDock Vina C->D E Generate Output: Docked Poses & Binding Scores D->E

Caption: Molecular Docking and Analysis Workflow.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. To increase efficiency and accuracy, this box should be centered on the protein's known active site.[7][14]

    • Action: In ADT, load the prepared protein. Center the grid box on the coordinates of the original co-crystallized ligand. Ensure the box size is large enough to accommodate the entire ligand and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).

  • Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box coordinates and dimensions, and other parameters like exhaustiveness. Higher exhaustiveness increases the computational search time but improves the reliability of the result.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared files. Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores.[9]

Protocol 5: In Silico ADMET Prediction

A compound's efficacy is determined by both its binding affinity and its pharmacokinetic profile. Early prediction of ADMET properties helps identify potential liabilities.[15][16]

Step-by-Step Methodology:

  • Obtain Ligand SMILES: Get the SMILES (Simplified Molecular Input Line Entry System) string for 6-Nitroquinazolin-2-amine from PubChem.

  • Use SwissADME Server: Navigate to the SwissADME web server and paste the SMILES string.

  • Analyze Results: The server will output a wide range of predicted properties. Key parameters to analyze include:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and predict oral bioavailability.[17]

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

    • Toxicity: Predictions for potential toxicities or problematic structural fragments.

Results and Discussion

This section outlines how to interpret the data generated from the docking and ADMET simulations.

Molecular Docking Analysis

The primary outputs of a docking simulation are the binding affinity and the predicted binding poses.[18]

  • Binding Affinity (Docking Score): AutoDock Vina reports this value in kcal/mol. It is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. [13][19] This score is crucial for ranking different compounds or different poses of the same compound.[18]

  • Binding Pose Analysis: The top-ranked pose (the one with the lowest energy score) should be visualized and analyzed in detail using software like PyMOL or Discovery Studio.[19]

    • Key Interactions: Identify specific interactions between the ligand and the protein's active site residues. Look for:

      • Hydrogen Bonds: These are strong, directional interactions critical for binding specificity.

      • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.

      • π-π Stacking: Interactions between aromatic rings.

    • Comparison to Known Inhibitors: Compare the binding mode of 6-Nitroquinazolin-2-amine to that of known EGFR inhibitors like Erlotinib. Does it engage with the same key residues (e.g., the "hinge region" of the kinase)? This comparison provides confidence in the predicted binding mode.

Table 1: Hypothetical Docking Results for 6-Nitroquinazolin-2-amine against EGFR (1M17)

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
6-Nitroquinazolin-2-amine -8.5Met769, Leu768, Cys7732 (with Met769, Cys773)Leu701, Val702, Ala719
Erlotinib (Reference) -9.8Met769, Thr766, Cys7731 (with Met769)Leu701, Val702, Ala719, Leu820

Note: This data is illustrative and would be replaced with actual results from a simulation.

ADMET Profile Analysis

The ADMET predictions provide a crucial filter for drug development. A compound with high binding affinity but poor pharmacokinetics is unlikely to succeed.[20]

Table 2: Predicted ADMET Properties for 6-Nitroquinazolin-2-amine (from SwissADME)

PropertyPredicted ValueGuidelineAssessment
Molecular Weight < 207 g/mol < 500 g/mol Excellent
LogP (Lipophilicity) 2.1< 5Good
H-Bond Donors 1< 5Excellent
H-Bond Acceptors 5< 10Good
Lipinski's Rule Violations 00 violations desiredPass
GI Absorption HighHighFavorable
BBB Permeant NoNo (for peripheral targets)Favorable

Note: This data is illustrative.

The analysis suggests that 6-Nitroquinazolin-2-amine has a favorable physicochemical profile consistent with good oral bioavailability (zero Lipinski violations) and is predicted to be well-absorbed from the gastrointestinal tract. Its inability to cross the blood-brain barrier is advantageous for a peripherally acting drug, potentially reducing central nervous system side effects.

Conclusion and Future Directions

This in silico investigation demonstrates that 6-Nitroquinazolin-2-amine is a promising scaffold for development as a potential EGFR inhibitor. The molecular docking simulations predict a strong binding affinity and a plausible binding mode within the EGFR active site, anchored by key hydrogen bonds and hydrophobic interactions. Furthermore, the ADMET profile is highly favorable, suggesting good drug-like properties.

However, it is crucial to recognize the limitations of computational models.[18] These predictions are theoretical and require experimental validation. The next logical steps in the drug discovery pipeline would be:

  • In Vitro Enzymatic Assays: To experimentally determine the inhibitory activity (IC50) of the compound against the target protein (EGFR).

  • Cell-Based Assays: To assess the compound's anti-proliferative effects on cancer cell lines that overexpress EGFR.

  • Lead Optimization: Based on the docking model and initial biological data, design and synthesize new analogs of 6-Nitroquinazolin-2-amine to improve potency and selectivity.

By integrating the robust, validated in silico protocols outlined in this guide, research organizations can significantly enhance the efficiency and rationality of their drug discovery efforts.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • Gleeson, M. P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Boulaiz, H., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Samad, A., et al. (n.d.). In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Abdel-Ghani, N. T., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4781. Retrieved from [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2024, June 15). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • DiVA portal. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system. Retrieved from [Link]

  • Hinduwebsite.com. (2025, October 20). Molecular docking analysis: Significance and symbolism. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • IGI Global. (n.d.). Molecular Docking Analysis. Retrieved from [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]

  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Al-Suwaidan, I. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. RSC advances, 14(39), 28247–28262. Retrieved from [Link]

  • Arfan, M., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o763. Retrieved from [Link]

  • ResearchGate. (2025, August 10). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Request PDF. Retrieved from [Link]

  • Fan, C., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 28(21), 7393. Retrieved from [Link]

  • Lee, S. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(10), 1369. Retrieved from [Link]

  • Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]

  • To, T. B., et al. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PloS one, 10(12), e0143339. Retrieved from [Link]

Sources

Foundational

The Structure-Activity Relationship of 6-Nitroquinazoline Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold and the Significance of 6-Nitro Substitution The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Significance of 6-Nitro Substitution

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology.[1] Its versatile structure, a fusion of benzene and pyrimidine rings, allows for three-dimensional diversity, enabling interactions with a wide array of biological targets.[2] Among the various substituted quinazolines, the 6-nitroquinazoline moiety has emerged as a cornerstone in the development of potent kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR).[3][4]

The presence of the nitro group at the 6-position is not merely an arbitrary substitution. This strong electron-withdrawing group significantly modulates the electronic properties of the quinazoline ring system.[5] More importantly, it serves as a crucial synthetic handle. The nitro group can be readily reduced to an amino group, which then provides a reactive site for a diverse range of chemical modifications. This strategic functionalization is paramount for exploring the structure-activity relationship (SAR) and optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.[3][6] This guide will provide an in-depth analysis of the SAR of 6-nitroquinazoline analogs, detailing the impact of substitutions at key positions and providing practical experimental protocols for their synthesis and evaluation.

Core Structure-Activity Relationship Insights

The biological activity of 6-nitroquinazoline analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at the most critical positions of the quinazoline scaffold.

The Crucial Role of the 4-Position Substituent

The 4-position of the quinazoline ring is pivotal for its interaction with the ATP-binding pocket of kinases like EGFR. Nucleophilic aromatic substitution at this position allows for the introduction of various anilino and other amine-containing fragments, which are essential for high-affinity binding.[3]

  • Anilino Substituents: 4-anilinoquinazolines have demonstrated significant anticancer activity as tyrosine kinase inhibitors.[7] The aniline ring typically occupies a hydrophobic pocket within the kinase domain.

  • Impact of Anilino Ring Substitution: Modifications on the anilino ring itself are critical for fine-tuning the inhibitory activity. For instance, the presence of small, lipophilic groups can enhance binding affinity. Conversely, bulky substituents may lead to steric hindrance and reduced potency. The specific substitution pattern can also influence selectivity for mutant forms of EGFR, such as the T790M resistance mutation.[7]

Modulating Activity through the 6-Position

While the 6-nitro group is a key starting point, its derivatization is a powerful strategy for optimizing activity. The most common modification is its reduction to a 6-amino group, which then acts as a point of attachment for various side chains.

  • 6-Amino and 6-Ureido Analogs: The conversion of the 6-nitro group to a 6-amino group, followed by the formation of ureido derivatives, has been shown to yield potent EGFR inhibitors. The aryl urea group introduced at the C-6 position can form additional hydrogen bonds with the receptor, leading to stronger binding affinity and enhanced enzyme inhibitory activity.[1][8]

  • 6-Benzamide Derivatives: The introduction of a benzamide moiety at the 6-position has also been explored. Studies have shown that substitution on the benzamide ring, for example with a nitro group, can lead to a significant increase in inhibitory activity against wild-type EGFR.[9]

Influence of Substituents at Other Positions

While the 4- and 6-positions are the most extensively studied, substitutions at other positions of the quinazoline ring also play a role in modulating the biological activity.

  • The C7-Position: The presence of an unsubstituted piperazine ring at the C7-position has been found to be important for inhibitory activities toward both TNF-alpha production and T-cell proliferation, highlighting the potential of 6-nitroquinazolines as anti-inflammatory agents.[10] For EGFR inhibitors, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase activity.[11]

Expanding Therapeutic Horizons: Beyond Anticancer Activity

While the primary focus of 6-nitroquinazoline research has been on anticancer agents, evidence suggests their therapeutic potential extends to other areas, notably as anti-inflammatory agents.

Certain 6-nitroquinazoline analogs have demonstrated potent inhibitory effects on the production of the pro-inflammatory cytokine TNF-alpha and T-cell proliferation.[10] For instance, compounds with a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C4-position and an unsubstituted piperazine at the C7-position have shown significant in vivo inhibition of LPS-induced TNF-alpha production.[10] This dual activity against both cancer and inflammation-related targets opens up exciting avenues for the development of novel therapeutics for complex diseases.

Advanced Medicinal Chemistry Strategies: Bioisosteric Replacement of the 6-Nitro Group

In drug design, the nitro group can sometimes be perceived as a liability due to potential metabolic reduction to reactive species.[12] Therefore, its bioisosteric replacement is a key strategy for lead optimization. Bioisosteres are functional groups with similar physicochemical properties that can elicit a comparable biological response.[13][14]

  • Trifluoromethyl Group: The trifluoromethyl (CF3) group is a viable bioisosteric replacement for an aliphatic nitro group. This substitution can lead to compounds with improved potency and metabolic stability while removing the potentially "non-drug-like" nitro moiety.[7]

  • Boronic Acid: Boronic acid has been investigated as a bioisostere of the nitro group. While in some specific cases it may not fully replicate the biological activity, it represents an intriguing alternative due to its unique ability to form covalent interactions with biological nucleophiles.[15]

Quantitative Structure-Activity Relationship Data

To provide a clearer understanding of the SAR, the following table summarizes the in vitro activities of representative 6-nitroquinazoline analogs against various cancer cell lines and kinases.

Compound ID4-Position Substituent6-Position SubstituentTarget Cell Line/KinaseIC50 (µM)Reference
6c 4-Anilino-NO2EGFR T790MSuperior to Gefitinib[7]
V 4-Anilino-NO2BT4740.081[7]
VI Chalcone derivative-NO2MDCK II BCRP0.39[7]
IX 4-Anilino-NO2A54920.09[7]
IX 4-Anilino-NO2EGFR0.40[7]
X Not Specified-NO2MCF-70.04[7]
5d 4-Fluorophenyl-NO2TNF-alpha productionPotent[10]
5f 3,4-Difluorophenyl-NO2TNF-alpha productionPotent[10]
21 3-chloro-4-fluoro-anilino6-salicylEGFR0.12[15]
21 3-chloro-4-fluoro-anilino6-salicylHER20.096[15]
7i 3-bromo-anilino6-arylureidoA5492.25[8]
7i 3-bromo-anilino6-arylureidoHT-291.72[8]
7i 3-bromo-anilino6-arylureidoMCF-72.81[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-nitroquinazoline analogs.

Synthesis of 4-Anilino-6-nitroquinazoline Analogs

The synthesis of 4-anilino-6-nitroquinazolines is a well-established multi-step process. The following is a representative protocol.

G cluster_0 Synthetic Workflow A Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one B Step 2: Chlorination to 4-Chloro-6-nitroquinazoline A->B SOCl2 or POCl3 C Step 3: Nucleophilic Substitution with Substituted Aniline B->C Substituted Aniline, Acid catalyst D Step 4: (Optional) Reduction of Nitro Group C->D Fe/AcOH or SnCl2 E Step 5: (Optional) Derivatization of Amino Group D->E Acylating or Alkylating agent

Caption: General synthetic workflow for 4-anilino-6-nitroquinazoline analogs.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one [1]

  • A mixture of 2-amino-5-nitrobenzoic acid and formamide is heated at 150°C for 16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The crude product is purified by washing with isopropanol and dried.

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline [1]

  • 6-Nitroquinazolin-4(3H)-one is suspended in thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is heated to reflux for 2.5 hours until the solution becomes clear.

  • The excess thionyl chloride is removed by vacuum distillation.

  • The residue is diluted with dichloromethane (DCM) and concentrated to yield the yellow solid product.

Step 3: Synthesis of N-(substituted-phenyl)-6-nitroquinazolin-4-amine

  • A solution of 4-chloro-6-nitroquinazoline and a substituted aniline in a suitable solvent (e.g., isopropanol) is heated at reflux for several hours.

  • The reaction mixture is then cooled, and the precipitated product is collected by filtration.

  • The product is washed with the solvent and dried to afford the final 4-anilino-6-nitroquinazoline analog.

In Vitro Biological Evaluation

EGFR Kinase Inhibition Assay (LanthaScreen® Assay as an example) [3]

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

G cluster_1 EGFR Kinase Assay Workflow P1 Prepare Kinase, Substrate, and ATP solutions P2 Plate serial dilutions of test compound P1->P2 P3 Add Kinase to wells and pre-incubate P2->P3 P4 Initiate reaction by adding Substrate/ATP mix P3->P4 P5 Stop reaction and detect signal P4->P5 P6 Data analysis to determine IC50 P5->P6

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.

  • Reagent Preparation: Prepare solutions of EGFR kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase reaction buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate.

  • Kinase Reaction: Add the EGFR kinase to the wells and pre-incubate with the compounds.

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Data Acquisition: Read the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

MTT Cell Viability Assay [5][10]

This colorimetric assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The 6-nitroquinazoline scaffold remains a highly attractive starting point for the design of novel therapeutics. The extensive body of research on its SAR has provided a clear roadmap for medicinal chemists to develop potent and selective inhibitors of various biological targets. The strategic importance of the 4-anilino substituent and the versatility of the 6-nitro group as a synthetic handle are well-established.

Future research in this area will likely focus on:

  • Exploring a broader range of biological targets: While EGFR has been the primary focus, the anti-inflammatory properties of some 6-nitroquinazoline analogs suggest that other kinases and enzymes could be promising targets.

  • Developing novel bioisosteric replacements for the 6-nitro group: This will be crucial for improving the drug-like properties of lead compounds.

  • Utilizing computational methods: Molecular docking and dynamic simulations will continue to play a vital role in understanding the binding modes of these analogs and in the rational design of new, more potent inhibitors.[17]

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

  • Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Obara, F., Matsumoto, M., & Hayashi, H. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073–1080. [Link]

  • da Cruz, E. F., de Oliveira, L. G., & de Alencastro, R. B. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Pharmaceuticals, 16(4), 534. [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

  • Iacovelli, R., & de Placido, S. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Iacovelli, R., & de Placido, S. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 664917. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 56(15), 6075–6088. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Ameta, K. L., Dangi, R. R., & Chundawat, N. S. (2020). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In New Trends in Synthesis of Nitrogen-Containing Heterocycles. IntechOpen. [Link]

  • Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Medicinal and Environmental Chemistry: Experimental Advances and Simulations (Part II) (Vol. 1, pp. 198–213). Bentham Science. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Retrieved December 12, 2023, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitroquinazolin-2-amine

Abstract: 6-Nitroquinazolin-2-amine is a pivotal heterocyclic compound, serving as a foundational building block in the synthesis of pharmacologically active molecules. Its significance is particularly pronounced in the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Nitroquinazolin-2-amine is a pivotal heterocyclic compound, serving as a foundational building block in the synthesis of pharmacologically active molecules. Its significance is particularly pronounced in the field of oncology, where the quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] A thorough understanding of its physicochemical properties is paramount for researchers in medicinal chemistry and drug development, as these characteristics directly influence reaction kinetics, purification strategies, formulation, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the structural, physical, and spectroscopic properties of 6-Nitroquinazolin-2-amine, supported by field-proven experimental protocols and authoritative references.

Part 1: Introduction

The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[3] Its rigid, planar structure can effectively mimic the purine ring of ATP, enabling derivatives to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases.[4] This bioisosteric relationship has been successfully exploited to develop a range of approved drugs and clinical candidates for various therapeutic areas.

6-Nitroquinazolin-2-amine: A Key Synthetic Intermediate

Within the vast library of quinazoline derivatives, 6-Nitroquinazolin-2-amine (CAS No. 882670-94-2) emerges as a critical intermediate.[5] The molecule features two key functional handles: a nucleophilic amino group at the C2 position and an electron-withdrawing nitro group at the C6 position. The amino group provides a convenient point for derivatization to build out side chains that can confer potency and selectivity, while the nitro group can be readily reduced to an amine, offering a secondary site for modification.[2] This functional arrangement makes it an ideal precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization.[1]

Scope of this Guide

This guide is designed for researchers, scientists, and drug development professionals. It consolidates available data on 6-Nitroquinazolin-2-amine and provides expert insights into its core physicochemical properties. Where experimental data is not publicly available, we present predicted properties based on established chemical principles and data from closely related analogues, alongside detailed protocols for their empirical determination.

Part 2: Molecular and Structural Properties

Chemical Identity
  • Systematic Name: 6-Nitroquinazolin-2-amine

  • CAS Number: 882670-94-2[5]

  • Molecular Formula: C₈H₆N₄O₂

  • Molecular Weight: 190.16 g/mol [6]

Chemical Structure

The structure consists of a bicyclic quinazoline core with a primary amine (-NH₂) substituent at position 2 and a nitro (-NO₂) group at position 6. The electron-withdrawing nature of the nitro group and the pyrimidine ring influences the electron density across the aromatic system, impacting the molecule's reactivity and basicity.

Caption: Chemical structure of 6-Nitroquinazolin-2-amine.

Part 3: Physicochemical Properties

A precise understanding of properties like solubility, pKa, and lipophilicity is crucial for designing effective experimental and developmental workflows.

Summary of Physicochemical Data
PropertyValueMethod / Comment
CAS Number 882670-94-2-
Molecular Formula C₈H₆N₄O₂-
Molecular Weight 190.16 g/mol Calculated
Appearance Yellow solid (predicted)Based on related 6-nitroquinazoline compounds[7]
Melting Point Data not availableRelated derivatives melt at high temperatures (e.g., 276–278°C)[1]
Solubility Slightly soluble in DMSO, MethanolPredicted based on 6-nitroquinazolin-4(3H)-one[7]
pKa (of conjugate acid) ~3-5 (predicted)Estimated based on aromatic amines, influenced by the ring system
LogP < 0.8 (predicted)Based on computed XLogP3 of 0.8 for the parent 6-nitroquinazoline[8]
Solubility Profile

Expert Insight: The structure of 6-Nitroquinazolin-2-amine contains both polar (amine, nitro) and nonpolar (aromatic rings) regions. This amphipathic nature suggests limited solubility in both aqueous and nonpolar aliphatic solvents. It is expected to exhibit its best solubility in polar aprotic solvents like DMSO and DMF, and potentially in lower alcohols like methanol or ethanol, especially with heating, as is common for related heterocyclic compounds.[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination This protocol provides a validated method to quantify solubility, a critical parameter for dose formulation and in vitro assays.

  • Materials: 6-Nitroquinazolin-2-amine, selected solvents (e.g., pH 7.4 phosphate-buffered saline, DMSO, ethanol), analytical balance, HPLC system with UV detector, vials, orbital shaker.

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully extract a known volume of the supernatant, ensuring no solid is transferred.

    • Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.

  • Data Analysis: Calculate the concentration in the supernatant from the calibration curve. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Dissociation Constant (pKa)

Expert Insight: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. For 6-Nitroquinazolin-2-amine, the primary basic center is the 2-amino group. A typical aromatic amine like aniline has a conjugate acid pKa of ~4.6. However, in this molecule, the two nitrogen atoms within the quinazoline ring and the potent electron-withdrawing nitro group will decrease the electron density on the exocyclic amine, making it a weaker base. Therefore, the pKa of the protonated 2-amino group is predicted to be in the range of 3-5. This means at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized form.[9][10]

Lipophilicity (LogP)

Expert Insight: The partition coefficient (LogP) is a measure of a compound's lipophilicity, a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The parent compound, 6-nitroquinazoline, has a computed XLogP3 of 0.8.[8] The addition of a polar amino group will decrease the LogP, making 6-Nitroquinazolin-2-amine more hydrophilic. A lower LogP value often correlates with higher aqueous solubility but may reduce passive diffusion across cell membranes.

Part 4: Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound require empirical measurement, the expected features can be reliably predicted.[5][11]

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolve in DMSO-d6 for NMR) (Prepare KBr pellet or ATR for IR) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Data Interpretation & Structural Confirmation NMR->Data IR->Data MS->Data

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Nitroquinazolin-2-amine and its Derivatives: A Detailed Guide for Drug Discovery

This document provides a comprehensive guide for the synthesis of 6-nitroquinazolin-2-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herei...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 6-nitroquinazolin-2-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering not just procedural steps but also the underlying scientific rationale to empower effective and informed synthesis.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds. The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of pharmacological properties, leading to potent and selective therapeutic agents. The 6-nitro-2-aminoquinazoline framework, in particular, serves as a versatile platform for the development of kinase inhibitors, anticancer agents, and antivirals, among other therapeutic classes. The electron-withdrawing nitro group at the 6-position and the nucleophilic amino group at the 2-position offer orthogonal handles for chemical modification, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will focus on the most efficient and reliable synthetic routes to 6-nitroquinazolin-2-amine, starting from commercially available precursors. We will also explore key derivatization strategies to access a range of analogues for biological evaluation.

Core Synthesis: Preparation of 6-Nitroquinazolin-2-amine

The primary strategy for the synthesis of 6-nitroquinazolin-2-amine involves a cyclocondensation reaction of the key intermediate, 2-amino-5-nitrobenzonitrile, with a suitable C1 synthon, typically guanidine. This approach builds the pyrimidine ring of the quinazoline system in a convergent manner.

Synthesis of the Key Precursor: 2-Amino-5-nitrobenzonitrile

A reliable supply of high-purity 2-amino-5-nitrobenzonitrile is paramount for the successful synthesis of the target quinazoline. Two common and effective methods for its preparation are outlined below.

Method A: From 2-Chloro-5-nitrobenzonitrile

This method involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro substituent is displaced by ammonia.

  • Reaction Scheme:

    A 2-Chloro-5-nitrobenzonitrile B 2-Amino-5-nitrobenzonitrile A->B High Pressure/Temp reagent + NH3

    Figure 1: Synthesis of 2-Amino-5-nitrobenzonitrile from 2-Chloro-5-nitrobenzonitrile.
  • Protocol:

    • In a high-pressure reaction vessel, combine 2-chloro-5-nitrobenzonitrile and a solution of ammonia in a suitable solvent (e.g., ethanol).

    • Seal the vessel and heat the reaction mixture to a temperature range of 150-180°C.

    • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • The product, 2-amino-5-nitrobenzonitrile, will precipitate out of the solution. Collect the solid by filtration.

    • Wash the collected solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities.

    • Dry the product under vacuum. The resulting yellow to brown powder is typically of sufficient purity for the subsequent step.[1]

Method B: From 6-Nitroisatoic Anhydride

This alternative route involves the ring-opening of 6-nitroisatoic anhydride followed by a series of transformations.

  • Reaction Scheme:

    A 6-Nitroisatoic Anhydride B Intermediate A->B 1. Amination C 2-Amino-5-nitrobenzonitrile B->C 2. Dehydration

    Figure 2: Synthesis of 2-Amino-5-nitrobenzonitrile from 6-Nitroisatoic Anhydride.
  • Protocol:

    • Treat 6-nitroisatoic anhydride with aqueous ammonia to facilitate ring-opening and formation of the corresponding anthranilamide.

    • The resulting 2-amino-5-nitrobenzamide is then subjected to dehydration to form the nitrile. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[1][2]

    • Carefully quench the reaction mixture with ice-water.

    • The product will precipitate and can be collected by filtration, washed with water, and dried.

Property Value Reference
Molecular Formula C7H5N3O2[1]
Molecular Weight 163.13 g/mol [1]
Appearance Yellow to brown powder[1]
Melting Point 200-207 °C[3][4]
Solubility Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene.[1]
Cyclocondensation to form 6-Nitroquinazolin-2-amine

The key step in forming the quinazoline ring is the reaction of 2-amino-5-nitrobenzonitrile with guanidine. Guanidine provides the N-C-N fragment necessary to complete the pyrimidine ring.

  • Reaction Scheme:

    A 2-Amino-5-nitrobenzonitrile B 6-Nitroquinazolin-2-amine A->B Base, Heat reagent + Guanidine

    Figure 3: Cyclocondensation to form 6-Nitroquinazolin-2-amine.
  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile in a high-boiling polar solvent such as dimethylformamide (DMF) or ethylene glycol.

    • Add guanidine hydrochloride or guanidine carbonate and a non-nucleophilic base (e.g., potassium carbonate or sodium ethoxide). The base is crucial to liberate the free guanidine for the reaction.

    • Heat the reaction mixture to reflux (typically 120-150°C) for several hours. Monitor the reaction progress by TLC. The cyclocondensation of guanidines is a well-established method for forming 2-aminopyrimidine rings.[3]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford pure 6-nitroquinazolin-2-amine.

Synthesis of 6-Nitroquinazolin-2-amine Derivatives

The 6-nitroquinazolin-2-amine core is a versatile starting point for a wide range of derivatives. Key transformations include reduction of the nitro group to an amine and substitution at other positions of the quinazoline ring.

Reduction of the Nitro Group: Synthesis of Quinazoline-2,6-diamine

The reduction of the 6-nitro group to a 6-amino group opens up numerous possibilities for further functionalization, such as acylation, alkylation, or sulfonylation.

  • Reaction Scheme:

    A 6-Nitroquinazolin-2-amine B Quinazoline-2,6-diamine A->B Reducing Agent reagent [H]

    Figure 4: Reduction of the 6-nitro group.
  • Protocol (Catalytic Hydrogenation):

    • Suspend 6-nitroquinazolin-2-amine in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed (TLC or HPLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield quinazoline-2,6-diamine.

  • Protocol (Chemical Reduction):

    • Dissolve or suspend 6-nitroquinazolin-2-amine in an acidic medium, such as a mixture of ethanol and hydrochloric acid.

    • Add a reducing metal, such as tin(II) chloride (SnCl2) or iron powder (Fe), portion-wise at room temperature or with gentle heating.

    • Stir the reaction mixture until the reduction is complete.

    • Carefully basify the reaction mixture with an aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired diamine.

N-Acetylation of Quinazoline-2,6-diamine

The 6-amino group can be readily acylated to introduce an acetamide functionality, a common motif in bioactive molecules.

  • Reaction Scheme:

    A Quinazoline-2,6-diamine B N-(2-aminoquinazolin-6-yl)acetamide A->B Base (optional) reagent + Acetic Anhydride or Acetyl Chloride

    Figure 5: N-Acetylation of the 6-amino group.
  • Protocol:

    • Dissolve quinazoline-2,6-diamine in a suitable solvent like pyridine or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride. If using an inert solvent like dichloromethane, a base such as triethylamine may be required to scavenge the acid byproduct.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Conclusion

The synthetic protocols outlined in this guide provide a robust and versatile platform for accessing 6-nitroquinazolin-2-amine and its derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of these important compounds for biological screening and drug discovery programs. The methods described are based on established chemical transformations and are amenable to scale-up for further development.

References

  • BenchChem. (2025). Head-to-head comparison of different 2,4,6-Triaminoquinazoline synthesis routes.
  • Rosowsky, A., Marini, J. L., Nadel, M. E., & Modest, E. J. (1969). Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles. Journal of Medicinal Chemistry.
  • Michael, J. P. (2003). Quinoline, quinazoline and acridone alkaloids.
  • Arfan, M., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online.
  • Reddy, T. J., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES.
  • Qin, Y., et al. (2023).
  • El-Sayed, N. S., et al. (2013). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Yang, X., et al. (2010).
  • Ghorab, M. M., et al. (2017). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrobenzonitril | 17420-30-3.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile 95 17420-30-3.
  • Bogert, M. T., & Seil, H. A. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. Journal of the American Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing.
  • Bolte, M., et al. (2019). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal.
  • Arfan, M., et al. (2012). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine.
  • Kappe, C. O., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules.
  • Google Patents. (n.d.). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile 95 17420-30-3.
  • Arfan, M., et al. (2011). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online.

Sources

Application

Experimental procedures for using 6-Nitroquinazolin-2-amine in cell culture

An Application Note and Protocol Guide for the Cellular Investigation of 6-Nitroquinazolin-2-amine Authored by: Gemini, Senior Application Scientist Abstract The quinazoline scaffold is a "privileged" structure in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Cellular Investigation of 6-Nitroquinazolin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of quinazoline have been shown to exhibit a wide range of biological activities, including the inhibition of crucial protein kinases like EGFR and the induction of programmed cell death (apoptosis).[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for evaluating the biological effects of 6-Nitroquinazolin-2-amine in cell culture. While this specific molecule is a fundamental building block, the methodologies outlined herein are based on established, field-proven protocols for characterizing the broader class of quinazoline derivatives, ensuring a robust framework for investigation.[5][6] This guide emphasizes not just the procedural steps but the underlying scientific principles, causality, and the inclusion of self-validating controls to ensure data integrity and reproducibility.

| Compound Handling and Solution Preparation: The Foundation of Reproducibility

The physical and chemical properties of a test compound dictate its behavior in aqueous cell culture media. 6-Nitroquinazolin-2-amine, like many heterocyclic compounds, may have limited aqueous solubility. Therefore, meticulous preparation of stock and working solutions is paramount to avoid artifacts from compound precipitation or solvent toxicity.[7]

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its broad solubilizing power and relatively low toxicity to cells at minimal concentrations.[8] The primary goal is to create a concentrated stock that allows for significant dilution into the final culture medium, minimizing the final DMSO concentration.

Protocol: Stock and Working Solution Preparation
  • Safety First: Handle the 6-Nitroquinazolin-2-amine powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution (10 mM):

    • Accurately weigh the desired amount of 6-Nitroquinazolin-2-amine powder.

    • Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing for 1-2 minutes. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into small-volume, light-protective cryovials to prevent repeated freeze-thaw cycles.

    • Store stock solutions at -20°C for long-term stability.[8]

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions from the stock solution directly into complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and ideally should be kept below 0.1% to prevent solvent-induced cytotoxicity.[7] A "vehicle control" consisting of medium with the same final DMSO concentration must be included in every experiment to differentiate the effect of the compound from that of the solvent.[8]

Troubleshooting: Compound Precipitation

Precipitation upon dilution into aqueous media is a common issue.[7] This occurs when the compound, highly soluble in DMSO, crashes out of solution as the DMSO is diluted.

  • Mitigation Strategy: Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the stock solution dropwise to facilitate rapid mixing and dispersion.[7]

| Experimental Workflow: From Cytotoxicity Screening to Mechanistic Insights

A logical progression of experiments is essential to build a comprehensive biological profile of the compound. The typical workflow begins with broad screening to determine cytotoxic concentrations, followed by more detailed assays to elucidate the mechanism of cell death and effects on cell proliferation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays Compound Compound Prep (Stock & Working Solutions) CellCulture Cell Seeding (96-well plates) Compound->CellCulture Viability Cell Viability Assay (e.g., MTT / Resazurin) CellCulture->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Flow Cytometry) IC50->Apoptosis Use IC50 concentration for further studies CellCycle Cell Cycle Analysis (PI Staining Flow Cytometry) IC50->CellCycle Use IC50 concentration for further studies Western Western Blot (Caspases, Bcl-2 family) IC50->Western Use IC50 concentration for further studies G Compound 6-Nitroquinazolin-2-amine (or derivative) Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Pore formation Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 (Initiator) CytC->Casp9 Forms Apoptosome Apaf Apaf-1 Apaf->Casp9 Forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves substrates

Figure 2: The intrinsic apoptosis pathway often induced by quinazoline derivatives. [2]

| Protocol: Cell Cycle Analysis

Certain quinazoline compounds can inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints, such as G1 or G2/M phase. [3][9]This can be quantified by measuring the DNA content of cells using flow cytometry.

Principle of PI Staining for DNA Content

Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Normal (2N) DNA content.

  • S phase: Intermediate DNA content as DNA is synthesized.

  • G2/M phase: Doubled (4N) DNA content.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: As in the apoptosis assay, seed cells in 6-well plates and treat with the compound at its IC50 concentration for a set time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a PBS-based staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal. The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest. [9]

| References

  • Al-Ostath, A., Abosheqer, O., Al-Qatati, K., Al-Swailem, A., Al-Ghamdi, S., Al-Gharabli, S., ... & Al-Obaid, A. (2021). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Journal of the Iranian Chemical Society, 18(10), 2631-2641. [Link]

  • Fan, Y., Luo, F., Su, M., Li, Q., Zhong, T., & Xiong, L. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK/PI3K/AKT Signaling Inhibitors. Molecules, 27(19), 6543. [Link]

  • Battini, V., Ramineni, K., Brahmaiah, D., Kumar, N. S., Solhi, H., Le Guevel, R., ... & Grée, R. (2020). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 16, 1247-1253. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(18), 1327-1349. [Link]

  • Uher, M., Stankovicova, M., Jantova, S., Beress, L., & Horvathova, E. (2006). The effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-ylt[3][9][10]riazolo[4,3-c]quinazoline on cell growth, cell cycle, induction of DNA fragmentation, and activity of caspase 3 in murine leukemia L1210 cells and. Cell biochemistry and function, 24(6), 519-530. [Link]

  • Zhang, L., Li, Y., Wu, Y., Pu, Y., Zhang, Y., Wang, Z., ... & Li, Q. X. (2023). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Pest Management Science, 79(1), 226-235. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]

  • Zhang, Y., Wu, H., Wang, T., Wang, Y., Zhang, Y., & Liu, J. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 52(5), 1-1. [Link]

  • Ehrnhoefer, D. E., Skotte, N. H., Rein, T., Wang, Y., Kuttikattu, S., Falt, T., ... & Hayden, M. R. (2019). Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound. Cell chemical biology, 26(9), 1295-1305. [Link]

  • Rather, G. A., & Bhagat, M. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl) quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Life Sciences, 292, 120309. [Link]

  • De Wee, W. C., Mqoco, T. V., Sissing, L., & Malgas, S. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6, 7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4425. [Link]

  • Arfan, M., Khan, I., Anis, I., Khan, M. A., Shah, M. R., & Khan, S. (2012). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o8-o9. [Link]

  • Lee, S. H., & Kim, Y. S. (2015). Activation and regulation of caspase-6 and its role in neurodegenerative diseases. BMB reports, 48(6), 309. [Link]

  • Nunes, J. J., O’Brodie, N., O’Reilly, M., RMe, T., De-Souza, E. A., & Valdomir, G. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 1-13. [Link]

  • Wang, Y., Chen, J., Zhao, M., Chen, H., Chen, X., Wu, J., ... & Li, X. (2023). Caspase 6 promotes innate immune activation by functional crosstalk between RIPK1-IκBα axis in liver inflammation. Cell Death Discovery, 9(1), 374. [Link]

  • Zheng, M., Karki, R., Vogel, P., & Kanneganti, T. D. (2020). Caspase-6 is a key regulator of innate immunity, inflammasome activation, and host defense. Cell, 181(3), 674-687. [Link]

  • National Toxicology Program. (2008). MonoMac6 In Vitro Pyrogen Test Method: ICCVAM Recommended Protocol. National Toxicology Program. [Link]

  • Graham, R. K., Ehrnhoefer, D. E., & Hayden, M. R. (2011). Caspase-6 and neurodegeneration. Trends in neurosciences, 34(12), 646-656. [Link]

  • Perumalla, S. R., Garlapati, C., & Gangula, S. (2014). Crystal structures of 6-nitroquinazolin-4 (3 H)-one, 6-aminoquinazolin-4 (3 H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). Acta Crystallographica Section E: Structure Reports Online, 70(1), o58-o63. [Link]

  • Al-Suhaimi, K. S., & El-Gazzar, M. G. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • ResearchGate. (n.d.). Cell viability assay: MTT assay results showing the influence of... | Download Scientific Diagram. ResearchGate. [Link]

Sources

Method

6-Nitroquinazolin-2-amine: A Chemical Probe for Interrogating the TBK1 Signaling Pathway

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Quinazoline Scaffold and the Pursuit of Kinase-Specific Che...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Pursuit of Kinase-Specific Chemical Probes

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] Its rigid structure and capacity for diverse substitutions allow for the development of potent and selective modulators of kinase activity. This guide introduces 6-Nitroquinazolin-2-amine , a quinazoline derivative, as a chemical probe for investigating the biological roles of TANK-binding kinase 1 (TBK1).

TBK1 is a non-canonical IκB kinase that plays a pivotal role in the innate immune system.[3][4] It acts as a central node in signaling pathways that detect pathogenic nucleic acids, leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[4][5] Dysregulation of TBK1 activity has been implicated in a range of diseases, including autoimmune disorders and cancer, making it a compelling target for therapeutic intervention.[3]

A high-quality chemical probe is an invaluable tool for dissecting the complexities of cellular signaling. It allows for the acute and reversible modulation of a target protein's function, providing insights that are complementary to genetic approaches. This document provides a comprehensive guide to the synthesis, characterization, and application of 6-Nitroquinazolin-2-amine as a chemical probe for the TBK1 pathway.

Synthesis of 6-Nitroquinazolin-2-amine

The following protocol describes a plausible and efficient synthesis of 6-Nitroquinazolin-2-amine, adapted from established methods for related quinazoline derivatives.[6] The route begins with the commercially available 2-Amino-5-nitrobenzonitrile and proceeds through a cyclization reaction to form the quinazoline core.

Logical Workflow for Synthesis

A 2-Amino-5-nitrobenzonitrile B (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide A->B DMF-DMA, Toluene, Reflux C 6-Nitroquinazolin-2-amine B->C Acetic Acid, 120°C D Guanidine Carbonate D->C A Prepare TBK1, Substrate, and 6-Nitroquinazolin-2-amine B Initiate Kinase Reaction with ATP A->B C Incubate at 30°C B->C D Stop Reaction and Deplete ATP with ADP-Glo™ Reagent C->D E Convert ADP to ATP with Kinase Detection Reagent D->E F Measure Luminescence E->F A Treat Cells with 6-Nitroquinazolin-2-amine or DMSO B Heat Cells at a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Proteins B->C D Quantify Soluble TBK1 by Western Blot or ELISA C->D E Generate Melting and Isothermal Dose-Response Curves D->E A cGAS/STING or TLR3 Activation B TBK1 Activation A->B C IRF3 Phosphorylation B->C D IRF3 Dimerization and Nuclear Translocation C->D E IFN-β Promoter Activation D->E F Luciferase Expression E->F G 6-Nitroquinazolin-2-amine G->B Inhibition

Sources

Application

Application Note: Standardized Protocols for the Dissolution and Storage of 6-Nitroquinazolin-2-amine for Preclinical Research

Abstract & Scope This document provides a detailed technical guide for the dissolution and storage of 6-Nitroquinazolin-2-amine (CAS No. 882670-94-2).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a detailed technical guide for the dissolution and storage of 6-Nitroquinazolin-2-amine (CAS No. 882670-94-2). As quinazoline derivatives are pivotal scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research, standardized and reproducible preparation of this compound is paramount for generating reliable experimental data.[1][2][3] This guide outlines best practices derived from material safety data, chemical properties of the nitroaromatic and quinazoline classes, and established laboratory procedures to ensure compound integrity, experimental consistency, and operator safety.

Compound Profile & Physicochemical Properties

6-Nitroquinazolin-2-amine belongs to the nitroaromatic class of compounds, which are known for their biological activity and, in some cases, their potential for toxicity and mutagenicity.[4][5] The quinazoline core is a key pharmacophore in numerous approved drugs.[1][6] Understanding the compound's fundamental properties is the first step toward effective handling.

PropertyValueSource
CAS Number 882670-94-2[7]
Molecular Formula C₈H₆N₄O₂[7]
Molecular Weight 190.16 g/mol [7]
Appearance Typically a solid crystal or powder, ranging from slightly pale yellow to reddish yellow.[8]
Purity >96% (Typical)[9]
XLogP3 0.8[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 5[10]

Essential Safety & Handling Protocols

6-Nitroquinazolin-2-amine and related nitroaromatic compounds require careful handling to minimize exposure and risk.[4][11] The electron-withdrawing nature of the nitro group can make these compounds thermally sensitive and biologically reactive.[12]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[8][13]

  • Ventilation: Handle the solid powder exclusively within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust particles.[14][15]

  • Hazard Identification: The compound is classified as a skin and eye irritant.[8] Avoid direct contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area thoroughly with water.[8][16]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not discard into the environment.[15]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[8][14]

Dissolution Workflow: Preparing Stock & Working Solutions

The primary challenge in working with novel organic compounds is achieving complete dissolution in a solvent that is compatible with downstream assays. For cell-based and biochemical assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous media at low final concentrations.

Protocol: Preparation of a 50 mM Master Stock Solution in DMSO

This protocol details the steps to create a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • 6-Nitroquinazolin-2-amine (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or bath sonicator

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Allow the container of 6-Nitroquinazolin-2-amine to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of the solid. For example, to prepare 1 mL of a 50 mM solution, weigh 9.51 mg of the compound (Molecular Weight = 190.16 g/mol ).

    • Calculation: 0.19016 g/mmol * 50 mmol/L * 0.001 L = 0.009508 g = 9.51 mg

  • Solubilization: Transfer the weighed solid to an appropriate amber vial. Add the calculated volume of DMSO (e.g., 1 mL for 9.51 mg).

  • Aiding Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Intermittent gentle warming (to 30-37°C) can be applied, but caution is advised as thermal stability is not fully characterized.[12]

  • Verification: Visually inspect the solution against a light source to ensure no solid particulates are visible. A clear, homogenous solution is required.

  • Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes.[13]

Diagram: Dissolution Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A 1. Equilibrate Compound to Room Temperature B 2. Weigh Solid Compound on Analytical Balance A->B C 3. Add Anhydrous DMSO to Weighed Solid B->C D 4. Aid Dissolution (Vortex / Sonicate) C->D E 5. Visually Confirm Complete Dissolution D->E F 6. Aliquot into Single-Use Tubes E->F G 7. Thaw One Stock Aliquot F->G For Experiment H 8. Serially Dilute in Assay Buffer or Cell Culture Medium G->H I 9. Use Immediately in Experiment H->I

Caption: Workflow for preparing stock and working solutions of 6-Nitroquinazolin-2-amine.

Protocol: Preparation of Working Solutions

Working solutions are prepared immediately before an experiment by diluting the high-concentration stock into the appropriate aqueous buffer or cell culture medium.

Causality Note: It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity. Always prepare a vehicle control (medium/buffer with the same final DMSO concentration) to run in parallel with your experiment.

Storage & Stability Protocols

Proper storage is crucial for maintaining the chemical integrity and biological activity of the compound over time.[13] Incorrect storage can lead to degradation, compromising experimental reproducibility.

FormStorage ConditionDurationRationale & Best Practices
Solid Compound -20°C or 2-8°C Long-TermStore in a tightly sealed container inside a desiccator to protect from moisture and light.[7][13] Low temperatures minimize the rate of potential degradation reactions.
DMSO Stock Solution (Aliquots) -20°C Up to 6 MonthsStore aliquots in tightly capped tubes, protected from light. Avoid repeated freeze-thaw cycles.[9] If any precipitation is observed upon thawing, warm gently and vortex to re-dissolve before use.
Aqueous Working Solutions Not RecommendedN/ADue to the potential for hydrolysis and lower stability in aqueous media, working solutions should be prepared fresh for each experiment and used immediately. Do not store.
Diagram: Storage Logic

G cluster_solid Solid Form cluster_solution Solution Form (in DMSO) A 6-Nitroquinazolin-2-amine B Long-Term Storage A->B D Long-Term Storage A->D F Short-Term (Working Dilutions) A->F C Conditions: -20°C or 2-8°C Tightly Sealed Desiccated & Dark B->C E Conditions: -20°C Single-Use Aliquots Protected from Light D->E G Do Not Store Prepare Fresh & Use Immediately F->G

Caption: Decision logic for the proper storage of solid and solution forms of the compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely in DMSO. Insufficient solvent volume; compound purity issues; low ambient temperature.1. Confirm calculations and add slightly more DMSO. 2. Use a bath sonicator for 15-20 minutes. 3. Gently warm the solution to 37°C while vortexing.
Precipitate forms in the assay well. The compound's solubility limit in the aqueous assay buffer is exceeded.1. Lower the final concentration of the compound. 2. Check if the final DMSO concentration is sufficient to maintain solubility (but still non-toxic to the system). 3. Pre-test solubility in the final assay buffer before running a full experiment.
Loss of compound activity over time. Improper storage of stock solution (repeated freeze-thaw, light exposure); degradation in aqueous solution.1. Ensure stock solutions are properly aliquoted and stored at -20°C. 2. Always prepare aqueous working solutions immediately before use.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Arfan, M., et al. (2011). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2088. [Link]

  • Fakhri, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20092. [Link]

  • Turgunov, K. K., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. IUCrData, 6(9), x211029. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Scientific Reports, 14(1), 21008. [Link]

  • 6-Nitroquinazoline. PubChem, National Center for Biotechnology Information. [Link]

  • Solvents screening for the synthesis of quinazolinone derivative (4a). ResearchGate. [Link]

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(4), 453-456. [Link]

  • Quinazolin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Singh, P., & Singh, R. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 25(21), 5001. [Link]

  • Turgunov, K. K., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 922–929. [Link]

  • Hussain, S., et al. (2022). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 6-Nitroquinazolin-2-amine in High-Throughput Screening for Kinase Inhibitor Discovery

Abstract This guide provides a comprehensive framework for the utilization of 6-Nitroquinazolin-2-amine in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The quinazoline scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the utilization of 6-Nitroquinazolin-2-amine in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1][2] This document details the scientific rationale, step-by-step protocols for biochemical and cell-based assays, and critical data analysis workflows. We present field-proven insights into assay design, focusing on the widely adopted ADP-Glo™ luminescent kinase assay as a primary screening platform.[3][4] Furthermore, we address the potential liabilities associated with nitroaromatic compounds in HTS and provide robust counter-screening strategies to ensure the identification of high-quality, validated hits.[5][6] These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this compound class in their discovery pipelines.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a prominent heterocyclic motif that has been extensively explored in medicinal chemistry due to its diverse pharmacological activities.[7][8] A significant number of these derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[9][10] The dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][8]

Compounds like Gefitinib and Erlotinib, both bearing the quinazoline scaffold, are successful clinical drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] 6-Nitroquinazolin-2-amine represents a specific starting point or fragment for library synthesis, offering a foundational structure from which to explore structure-activity relationships (SAR) for various kinase targets. The nitro group, while requiring careful characterization to rule out assay interference, can also serve as a chemical handle for further synthetic elaboration.[11] This application note provides the necessary protocols to effectively screen and validate the activity of libraries derived from or including this scaffold.

Compound Profile: 6-Nitroquinazolin-2-amine

A thorough understanding of the test compound's properties is fundamental to designing a robust screening campaign.

PropertyValueSource
IUPAC Name 6-nitroquinazolin-2-amineBLD Pharm[12]
CAS Number 882670-94-2BLD Pharm[12]
Molecular Formula C₈H₆N₄O₂PubChem[13]
Molecular Weight 190.16 g/mol PubChem[13]
Solubility Soluble in DMSO (recommended stock concentration: 10-20 mM)General Lab Practice
Purity >95% (verification by LC-MS recommended)General Lab Practice

Expert Insight: Before initiating any screening campaign, it is critical to confirm the identity and purity of the compound stock. Impurities can lead to false-positive or false-negative results, consuming significant resources in follow-up studies.[14] A fresh DMSO stock solution should be prepared and, if possible, subjected to a quality control check via LC-MS.

High-Throughput Screening Workflow Overview

A successful HTS campaign is a multi-step process designed to systematically identify and validate true hits from a large compound library. The workflow ensures that initial hits are rigorously tested to eliminate artifacts and confirm on-target activity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation Primary 1. Primary HTS (e.g., 10 µM single point) Confirm 2. Hit Confirmation (Fresh compound re-test) Primary->Confirm Initial 'Hits' DoseResp 3. Dose-Response (IC50 determination) Confirm->DoseResp Confirmed Activity Counter 4. Counter-Screening (Rule out artifacts) DoseResp->Counter Potent Hits (IC50 < 10 µM) Ortho 5. Orthogonal & Cell-Based Assays Counter->Ortho Clean Hits ValidatedHit Validated Hit Ortho->ValidatedHit On-Target Activity

Caption: High-Throughput Screening and Hit Validation Workflow.

Protocol 1: Primary HTS for Kinase Inhibition (ADP-Glo™ Assay)

This protocol describes a universal, high-throughput biochemical assay to identify inhibitors of a kinase of interest. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15] A decrease in the luminescent signal relative to controls indicates inhibition.

Principle of the Assay

The ADP-Glo™ assay is a two-step process.[4][16] First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then quantified in a luciferase/luciferin reaction. The resulting "glow-type" luminescence is proportional to the kinase activity.[15]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP + ATP (remaining) Kinase->Products Inhibition by 6-Nitroquinazolin-2-amine Reagent1 Add ADP-Glo™ Reagent Depleted Phospho-Substrate + ADP Reagent1->Depleted Depletes remaining ATP Reagent2 Add Kinase Detection Reagent ATP_regen ADP converted to ATP Reagent2->ATP_regen Light Luminescent Signal ATP_regen->Light Luciferase Reaction

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Assay Plates: 384-well, white, solid-bottom plates (e.g., Corning #3572).

  • Compound: 10 mM stock of 6-Nitroquinazolin-2-amine (or library) in DMSO.

  • Kinase: Purified enzyme of interest (e.g., EGFR, SRC, ABL).

  • Substrate: Appropriate peptide or protein substrate for the kinase.[17]

  • ATP: Adenosine 5'-triphosphate solution.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[18]

  • Buffers: Kinase reaction buffer specific to the enzyme.

  • Controls: Staurosporine (positive control/inhibitor), DMSO (negative control/vehicle).

  • Equipment: Acoustic liquid handler (e.g., Echo), automated multichannel pipette or dispenser, plate reader with luminescence detection capabilities.

Step-by-Step Methodology (384-well format)

Causality Behind Choices: This protocol is optimized for a low-volume 384-well format to conserve reagents. The final compound concentration of 10 µM is a standard starting point for primary screens to balance hit identification with minimizing off-target effects.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of 1 mM compound solution (in DMSO) to the appropriate wells of the 384-well assay plate.

    • For controls, add 50 nL of DMSO to negative control wells (0% inhibition) and 50 nL of a potent inhibitor like Staurosporine (1 mM stock) to positive control wells (100% inhibition).

    • Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be empirically determined, often at or below their respective Km values to maximize inhibitor sensitivity.[17]

    • Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubating the compound with the enzyme allows for binding to occur before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be near the ATP Km for the specific kinase.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.

    • Seal, centrifuge, and incubate for 60 minutes at room temperature.

    • Rationale: A 60-minute reaction time is typically sufficient for linear ADP production without significant substrate depletion.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Seal, centrifuge, and incubate for 40 minutes at room temperature.[18]

    • Rationale: This step terminates the kinase reaction and removes the background ATP signal, which is crucial for a high signal-to-noise ratio.[15]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Seal, centrifuge, and incubate for 30-60 minutes at room temperature.[18]

    • Rationale: This reagent converts the product (ADP) into a detectable signal (light).

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision). An integration time of 0.5-1 second per well is typical.[4]

Data Analysis and Hit Identification

Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19][20] It reflects the separation between the positive and negative control signals.

Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; the assay is robust for HTS.[21][22]
0 to 0.5AcceptableSmaller separation; may require more replicates or optimization.[23]
< 0UnacceptableControl signals overlap; the assay is not reliable.[21]

Self-Validation: Each assay plate must have a Z'-factor ≥ 0.5 to be considered valid. Plates that fail this QC metric should be repeated.

Hit Selection
  • Normalization: Calculate the percent inhibition for each compound well relative to the on-plate controls. % Inhibition = 100 * ( 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) )

  • Hit Threshold: A common threshold for identifying initial hits is a value greater than three standard deviations from the mean of the sample population (or a percent inhibition > 50%).

Protocol 2: Hit Confirmation and Dose-Response

Initial hits from the primary screen must be re-tested to confirm activity and determine potency (IC₅₀).

  • Source Fresh Compound: Obtain a fresh, solid sample of the hit compound to rule out degradation or contamination of the original screening stock.

  • Create Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a top concentration of 100 µM.

  • Repeat Assay: Perform the ADP-Glo™ assay as described in Protocol 1, using the serially diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Counter-Screening and Hit Validation

This stage is critical for eliminating false positives and compounds that interfere with the assay technology.[6] The nitro group in 6-Nitroquinazolin-2-amine makes these counter-screens especially important.[5]

Luciferase Interference Counter-Screen

Rationale: Many compounds, including some nitroaromatics, are known to directly inhibit the luciferase reporter enzyme, leading to a false-positive signal that appears as kinase inhibition.[6][14]

  • Assay Principle: Test the compound's effect on a pre-generated, stable luminescent signal.

  • Methodology:

    • Set up a mock reaction containing ATP and the Kinase Detection Reagent (luciferase/luciferin) to generate a stable light signal.

    • Add the hit compound (at its IC₅₀ and 10x IC₅₀ concentrations).

    • Measure luminescence immediately and after 30 minutes.

    • Interpretation: A significant drop in luminescence indicates direct inhibition of luciferase. Such compounds are assay artifacts and should be deprioritized.

Cell-Based Target Engagement & Viability Assays

Rationale: A truly valuable hit must demonstrate activity in a more physiologically relevant cellular context. This confirms cell permeability and on-target activity.

  • Cell-Based Proliferation/Viability Assay:

    • Principle: Screen for compounds that inhibit the proliferation of cancer cells known to be dependent on the kinase target.[8][9]

    • Methodology:

      • Seed cancer cells (e.g., A549 for EGFR) in 384-well plates and allow them to attach overnight.[8]

      • Treat cells with a dose-response of the hit compound for 72 hours.

      • Measure cell viability using a luminescent assay like CellTiter-Glo® (Promega).[8]

      • Interpretation: A potent anti-proliferative effect (low GI₅₀) supports the compound's mechanism of action.

  • Cell-Based Apoptosis Assay:

    • Principle: Kinase inhibitors often induce programmed cell death (apoptosis) in cancer cells.[24][25] Measuring markers of apoptosis, like caspase-3/7 activity, provides mechanistic validation.[26][27]

    • Methodology:

      • Treat cells with the compound as above for 24-48 hours.

      • Add a reagent like Caspase-Glo® 3/7 (Promega), which contains a luminogenic caspase-3/7 substrate.

      • Measure the resulting luminescence, which is proportional to caspase activity.[26]

      • Interpretation: A dose-dependent increase in caspase activity confirms the induction of apoptosis and strengthens the case for the compound being a genuine kinase inhibitor.

Hit_Validation_Logic DoseResp Confirmed Hit (IC50 < 10 µM) Counter Luciferase Counter-Screen DoseResp->Counter Cellular Cell-Based Assay (Viability / Apoptosis) Counter->Cellular No Interference Artifact Artifact (Deprioritize) Counter->Artifact Inhibits Luciferase Cellular->Artifact Inactive in Cells Validated Validated Lead (Proceed to SAR) Cellular->Validated Active in Cells

Caption: Logical Flow for Hit Validation and Artifact Triaging.

Conclusion and Future Directions

This application note provides a robust and self-validating framework for screening 6-Nitroquinazolin-2-amine and its derivatives for kinase inhibitory activity. By integrating a high-quality biochemical primary assay with essential counter-screening and cell-based validation steps, researchers can confidently identify genuine, on-target inhibitors. The potential for assay interference from the nitro-moiety is proactively addressed, ensuring that resources are focused on the most promising chemical matter. Validated hits from this workflow serve as excellent starting points for medicinal chemistry optimization, with the goal of improving potency, selectivity, and drug-like properties for preclinical development.

References

  • BenchChem. (2025). High-Throughput Screening of 4-(Methylthio)
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening Assays Using K00546. BenchChem.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • BenchChem. (2025). Application Note: High-Throughput Screening of Novel Quinazolinamine Libraries for EGFR Kinase Inhibitors. BenchChem.
  • Dahab, N. A., et al. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1178, 13-21. [Link]

  • Kim, Y., et al. (2020). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 11(1), 83. [Link]

  • Wittenburg, S. K., et al. (2006). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Journal of Biomolecular Screening, 11(3), 249-258. [Link]

  • Gutierrez, M. G., et al. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. SLAS Discovery, 26(8), 1011-1019. [Link]

  • Gutierrez, M. G., et al. (2021). (PDF) Apoptosis Assessment in High-Content and High-Throughput Screening Assays. ResearchGate. [Link]

  • ResearchGate. (2022). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]

  • Qiu, H., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3298-3304. [Link]

  • Kraybill, B. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Capuzzi, S. J., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Sartorius. [Link]

  • Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. [Link]

  • Vempati, U. D., et al. (2019). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 35(22), 4766-4772. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • ResearchGate. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ResearchGate. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Singh, M., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(5), 2668-2696. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroquinazoline. PubChem. [Link]

  • Acta Crystallographica Section E. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem. [Link]

Sources

Application

Application Note: A Comprehensive Guide to Developing and Implementing Assays for 6-Nitroquinazolin-2-amine Activity

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] 6-Nitroquinazolin-2-amine, a specific derivative, presents a unique chemical ar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] 6-Nitroquinazolin-2-amine, a specific derivative, presents a unique chemical architecture for exploring novel therapeutic interventions. The presence of the electron-withdrawing nitro group at the 6-position and an amine at the 2-position provides strategic points for chemical modification and interaction with biological targets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret a suite of assays to characterize the biological activity of 6-Nitroquinazolin-2-amine. We will delve into both biochemical and cell-based methodologies, focusing on the rationale behind experimental choices to build a robust activity profile, with a particular emphasis on its potential as an enzyme inhibitor and anticancer agent, as suggested by studies on analogous compounds.[4]

Foundational Concepts in Assay Development

The initial step in characterizing a novel compound is to select assays that can answer fundamental questions about its biological effects. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the research objective.

  • Biochemical Assays: These assays are performed in a cell-free system and measure the direct interaction between a compound and an isolated biological target, such as a purified enzyme.[5] They are invaluable for determining direct binding affinity and inhibitory potency (e.g., IC50) against a specific molecular target. This approach is crucial for mechanism of action (MOA) studies and for building structure-activity relationships (SAR).[6]

  • Cell-Based Assays: These assays use living cells as the testing system, providing a more physiologically relevant context.[7] They measure the overall effect of a compound on cellular processes, which inherently accounts for factors like cell permeability, metabolic stability, and potential off-target effects.[8] Key readouts include cell viability, proliferation, and apoptosis.[9]

A well-rounded drug discovery campaign integrates both approaches. An initial phenotypic screen might identify the compound's activity, followed by biochemical assays to deconstruct the specific molecular mechanism.

Assay_Development_Workflow cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action (MOA) Studies A Compound Synthesis (6-Nitroquinazolin-2-amine) B Primary Cell-Based Assay (e.g., MTT Cytotoxicity Screen) A->B Treat Cells C Determine Cellular Potency (IC50) & Assess Hit Viability B->C Analyze Data D Hypothesis Generation (e.g., Kinase Inhibition based on Scaffold) C->D Active Compound J Correlate Biochemical & Cellular Data C->J E Biochemical Assay Panel (e.g., Kinase Inhibition Screen) D->E Select Targets F Identify Specific Target(s) Determine Biochemical Potency (IC50) E->F Analyze Inhibition G Secondary Cell-Based Assays F->G Validated Target F->J H Apoptosis Assay (Caspase Activity) G->H I Cell Cycle Analysis (Flow Cytometry) G->I

Figure 1: A generalized workflow for characterizing the biological activity of a novel compound, moving from broad cellular screening to specific target validation and mechanistic studies.

Biochemical Assays: Probing Enzyme Inhibition

Rationale: The quinazoline core is a well-established pharmacophore in many approved kinase inhibitors.[3][4] Therefore, a logical first step in elucidating the mechanism of 6-Nitroquinazolin-2-amine is to screen it against a panel of protein kinases, particularly those implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[4]

Principle of Luminescence-Based Kinase Assays

A common and robust method for measuring kinase activity is to quantify the amount of ATP remaining after a kinase reaction. The assay works on the principle that active kinases consume ATP to phosphorylate their substrates. By adding a reagent that contains luciferase and its substrate, luciferin, the remaining ATP is converted into a luminescent signal. A lower light output indicates higher kinase activity (more ATP consumed) and, conversely, a higher light output indicates kinase inhibition (less ATP consumed).

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of 6-Nitroquinazolin-2-amine against a target kinase.

Materials and Reagents:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • 6-Nitroquinazolin-2-amine (test compound)

  • Staurosporine or a known inhibitor for the target kinase (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Kinase assay buffer (containing MgCl₂, DTT, and other necessary cofactors)

  • ATP solution at a concentration near the Kₘ for the target enzyme

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Nitroquinazolin-2-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your compound plate.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 1-2 µL) of the serially diluted compound, positive control, or DMSO vehicle into the appropriate wells of the assay plate.

    • Add the kinase/substrate master mix to all wells to initiate the pre-incubation. Mix gently.

    • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step is crucial for the inhibitor to bind to its target.[5]

  • Initiate Kinase Reaction: Add the ATP solution to all wells to start the phosphorylation reaction. Mix the plate gently and incubate at the optimal temperature for the enzyme (often 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

    • Low Control: Wells with inhibitor at the highest concentration or no enzyme.

    • High Control: Wells with DMSO vehicle only (representing 0% inhibition).

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]

Data Presentation: Example Kinase Selectivity Profile
Kinase TargetIC50 of 6-Nitroquinazolin-2-amine (nM)IC50 of Control Inhibitor (nM)
EGFR (WT)558 (Gefitinib)
EGFR (T790M)75025 (Osimertinib)
VEGFR21,20015 (Sunitinib)
Aurora A>10,00022 (Alisertib)

Table 1: Hypothetical data illustrating how to present the potency and selectivity of 6-Nitroquinazolin-2-amine against a panel of protein kinases.

Cell-Based Assays: Evaluating Cellular Impact

Rationale: While a biochemical assay confirms target engagement, a cell-based assay is essential to verify that the compound can enter cells and exert a biological effect.[7][8] The MTT assay is a widely used, robust colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]

Cell Viability and Cytotoxicity (MTT Assay)

Principle: In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[12] These crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of viable cells.[9]

MTT_Assay_Workflow A 1. Seed Cells (e.g., A549) in 96-well plate B 2. Incubate (24h, 37°C) for cell attachment A->B C 3. Treat Cells with serial dilutions of 6-Nitroquinazolin-2-amine B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent Incubate (4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Figure 2: Step-by-step experimental workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay

Materials and Reagents:

  • Human cancer cell line (e.g., A549 lung carcinoma)[4]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-Nitroquinazolin-2-amine and a positive control cytotoxic drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of 6-Nitroquinazolin-2-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control wells.[13]

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[14]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Mix gently on a plate shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

Further Mechanistic Cell-Based Assays

If the MTT assay reveals significant cytotoxic activity, subsequent assays are necessary to determine the mechanism of cell death.

Cellular_Assay_Decision_Tree A Initial Result: Compound shows potent cytotoxicity in MTT assay (Low IC50) B Is cell death due to programmed cell death? A->B C Does the compound halt the cell division cycle? A->C D Perform Apoptosis Assay (e.g., Caspase-Glo 3/7) B->D Yes E Perform Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->E Yes F Result: Increased Caspase Activity Conclusion: Compound induces apoptosis D->F G Result: Arrest at G2/M Phase Conclusion: Compound interferes with mitosis E->G

Sources

Method

Application Notes and Protocols for Studying the Anticancer Effects of 6-Nitro-4-Substituted Quinazolines

Introduction: The Quinazoline Scaffold in Oncology The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1][2] Its rigi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1][2] Its rigid structure and ability to form key interactions with the ATP-binding pockets of various protein kinases have made it a focal point for the development of targeted cancer therapies.[1][2][3] Among the vast library of quinazoline derivatives, 6-nitro-4-substituted quinazolines have emerged as a promising class of compounds with potent anticancer activities. The introduction of a nitro group at the 6-position can significantly influence the compound's electronic properties and biological activity, often enhancing its cytotoxic effects.[4]

These compounds frequently exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways, as well as the downstream PI3K/Akt/mTOR cascade.[5][6][7][8] Dysregulation of these pathways is crucial for tumor development, proliferation, angiogenesis, and metastasis.[1][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocols to effectively study the anticancer effects of novel 6-nitro-4-substituted quinazolines.

Part 1: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in characterizing the anticancer potential of 6-nitro-4-substituted quinazolines. This involves assessing their cytotoxicity against a panel of cancer cell lines and elucidating their mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial screening of novel compounds involves determining their cytotoxic effects on various cancer cell lines. The choice of cell lines should be rational and based on the-expression levels of the putative targets (e.g., EGFR, VEGFR-2).

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colorectal carcinoma, MCF-7 - breast adenocarcinoma)[5][11][12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 6-nitro-4-substituted quinazoline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 6-nitro-4-substituted quinazoline compounds in a complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib or Erlotinib).[11]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCell LineIC50 (µM)
Test Compound 1 A549Value
HCT-116Value
MCF-7Value
Gefitinib A549Value
Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism of cell death. Many quinazoline derivatives induce apoptosis and/or cause cell cycle arrest.[5][13][14]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 6-nitro-4-substituted quinazoline for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain DNA and determine the cell cycle distribution.[12]

Materials:

  • Cancer cells treated with the test compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. Some studies have shown that 6-nitro-4-substituted quinazolines can cause cell cycle arrest at the G2/M phase.[5][14]

Visualization of Experimental Workflow:

G cluster_0 In Vitro Analysis Workflow start Select Cancer Cell Lines treat Treat cells with 6-nitro-4-substituted quinazoline start->treat mtt MTT Assay for Cytotoxicity treat->mtt apoptosis Annexin V/PI Apoptosis Assay treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 mtt->ic50 end Data Interpretation ic50->end flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow flow->end

Caption: A typical workflow for the in-vitro evaluation of anticancer compounds.

Part 2: Target Validation and Signaling Pathway Analysis

To understand the molecular mechanism of action, it is crucial to investigate the effect of the compounds on their putative protein targets and downstream signaling pathways.

Kinase Inhibition Assays

For compounds designed to target specific kinases like EGFR or VEGFR-2, direct enzyme inhibition assays are essential.[5][15][16]

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, set up the kinase reaction containing the EGFR enzyme, substrate, and various concentrations of the test compound.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to assess the phosphorylation status and expression levels of key proteins in signaling pathways.[17][18][19][20]

Protocol 5: Western Blot for PI3K/Akt/mTOR Pathway Proteins

This protocol details the steps to analyze the effect of the test compounds on the PI3K/Akt/mTOR signaling pathway.[7][21][22][23]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration.[17]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathway Visualization:

G cluster_1 EGFR and PI3K/Akt/mTOR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazoline 6-Nitro-4-substituted Quinazoline Quinazoline->EGFR Inhibition Quinazoline->PI3K Inhibition

Caption: Inhibition of EGFR and the PI3K/Akt/mTOR pathway by 6-nitro-4-substituted quinazolines.

Part 3: In Vivo Antitumor Efficacy

Promising candidates from in vitro studies should be evaluated for their antitumor efficacy in vivo using animal models.[24] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[25][26]

Protocol 6: Human Tumor Xenograft Model

This protocol outlines the general procedure for establishing and using a xenograft model to assess the in vivo efficacy of a test compound.[27]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., A549 or HCT-116)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., Gefitinib)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer the test compound, vehicle, and positive control drug to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control Value0
Test Compound (Dose 1) ValueValue
Test Compound (Dose 2) ValueValue
Positive Control ValueValue

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of 6-nitro-4-substituted quinazolines as potential anticancer agents. A systematic approach, from initial cytotoxicity screening to in vivo efficacy studies, is essential for identifying and characterizing promising drug candidates. The causality-driven experimental design, coupled with robust data analysis, will ensure the generation of reliable and translatable results for advancing novel cancer therapeutics.

References

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

  • A review of quinazoline-based EGFR/VEGFR-2 dual inhibitors as potent anticancer agents: Structure-activity relationship and docking studies. (2024). Pharmaceutical Sciences. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). International Journal of Molecular Sciences, 23(18), 10854. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Anti-Cancer Agents in Medicinal Chemistry, 12(4), 391–406. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2018). Oncotarget, 9(3), 3611–3623. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2020). Bioorganic Chemistry, 94, 103399. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). Anti-cancer agents in medicinal chemistry, 12(4), 391–406. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). RSC advances, 13(37), 25887–25910. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (n.d.). Current Organic Synthesis. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). ResearchGate. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). Bioorganic chemistry, 141, 106886. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of medicinal chemistry, 63(7), 3634–3660. [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2016). Journal of medicinal chemistry, 59(17), 7989–8009. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). International journal of molecular sciences, 23(18), 10854. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future medicinal chemistry, 16(19), 2025–2041. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2015). The Scientific World Journal, 2015, 386034. [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (2020). Bioorganic chemistry, 99, 103790. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(24), 8031. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). RSC medicinal chemistry, 13(9), 1037–1060. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC advances, 7(53), 33637–33674. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules, 25(20), 4786. [Link]

  • Some recently reported quinazoline-based anticancer agents. (2021). ResearchGate. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Figshare. [Link]

  • vitro anti cancer screening of the synthesized compounds against various human cancer cell lines. (n.d.). ResearchGate. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Current Organic Chemistry, 27(4), 282–300. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-(Amino)quinazolin-4(3H)-one Derivatives

Introduction: The Privileged Scaffold in Medicinal Chemistry The 2-(amino)quinazolin-4(3H)-one core is a "privileged scaffold" in drug discovery, a testament to its remarkable versatility in interacting with a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 2-(amino)quinazolin-4(3H)-one core is a "privileged scaffold" in drug discovery, a testament to its remarkable versatility in interacting with a wide array of biological targets.[1][2][3] This heterocyclic system is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5] The strategic importance of this scaffold necessitates robust, efficient, and scalable synthetic methodologies to generate diverse libraries of derivatives for screening and lead optimization.

This guide provides an in-depth exploration of key synthetic strategies for assembling 2-(amino)quinazolin-4(3H)-one derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step protocols but also the underlying mechanistic rationale and practical insights to empower effective synthesis and innovation.

Strategic Approaches to Synthesis

The construction of the 2-(amino)quinazolin-4(3H)-one ring system can be approached from several retrosynthetic viewpoints. The most common and effective strategies involve the formation of the pyrimidinone ring by cyclizing suitably functionalized aniline precursors. Key starting materials include anthranilic acid, isatoic anhydride, and 2-aminobenzamides, which are reacted with a source for the C2-N moiety, such as cyanamides or guanidine.

Below, we detail several field-proven methods, ranging from classical one-pot reactions to modern microwave-assisted and metal-catalyzed approaches.

Method 1: One-Pot Synthesis from Anthranilic Acid and Cyanamides

This method is highly efficient for generating N-substituted 2-(amino)quinazolin-4(3H)-ones and often involves a Dimroth rearrangement as a key step.[6] The reaction proceeds by treating an anthranilic acid derivative with a substituted cyanamide in the presence of a coupling agent, followed by base-mediated cyclization and rearrangement.

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid of anthranilic acid, often with a silylating agent like chlorotrimethylsilane (TMSCl), which facilitates the nucleophilic attack of the cyanamide. This leads to a guanidine-type intermediate which then undergoes intramolecular cyclization. A subsequent Dimroth rearrangement, typically under basic conditions, yields the thermodynamically more stable 2-(N-substituted-amino)quinazolin-4-one. This one-pot procedure is advantageous as it avoids the isolation of intermediates and can be performed on a large scale.[6]

G cluster_0 Synthetic Workflow: One-Pot from Anthranilic Acid A Anthranilic Acid + Substituted Cyanamide B TMSCl, t-BuOH 60 °C, 4h A->B C Guanidine Intermediate (Mixture of isomers) B->C D 2N NaOH, EtOH/H2O Reflux, 6h (Dimroth Rearrangement) C->D E 2-(N-substituted-amino) quinazolin-4(3H)-one D->E

Caption: One-pot synthesis via Dimroth rearrangement.

Detailed Experimental Protocol

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Substituted Phenylcyanamide (1.1 eq)

  • Chlorotrimethylsilane (TMSCl) (2.0 eq)

  • tert-Butanol (t-BuOH)

  • 2 N Sodium Hydroxide (NaOH) solution

  • Ethanol (EtOH)

  • Water (H₂O)

  • Acetic Acid

Procedure:

  • To a stirred solution of the substituted anthranilic acid (1.0 eq) in t-BuOH, add the substituted phenylcyanamide (1.1 eq) and TMSCl (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and add a 1:1 (v/v) solution of 2 N NaOH in EtOH/H₂O.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, carefully acidify the mixture with acetic acid in an ice bath.

  • The precipitated solid is collected by filtration.

  • Wash the solid sequentially with H₂O, dichloromethane (DCM), and methanol.

  • Dry the resulting solid under a high vacuum to yield the pure 2-(N-substituted-amino)quinazolin-4(3H)-one.[6]

Expert Insights:

  • The use of TMSCl is crucial for the initial coupling step, as it activates the carboxylic acid.

  • The Dimroth rearrangement is a key step for obtaining the desired N-substituted product in high yield.[6]

  • This method often provides a pure product without the need for column chromatography, making it highly scalable.[6]

Method 2: Synthesis from Isatoic Anhydride and Guanidine

A classic and reliable method for the synthesis of the parent 2-aminoquinazolin-4(3H)-one and its derivatives involves the reaction of isatoic anhydride with a guanidine salt.[7] This approach is straightforward and generally provides good yields.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of a nitrogen atom from guanidine on one of the carbonyl carbons of isatoic anhydride. This leads to the opening of the anhydride ring to form an intermediate N-acylanthranilamide derivative. Subsequent intramolecular cyclization with the elimination of water and carbon dioxide furnishes the 2-aminoquinazolin-4(3H)-one product.

G cluster_1 Synthetic Workflow: From Isatoic Anhydride A Isatoic Anhydride + Guanidine HCl B Solvent (e.g., DMF or EtOH) Heat A->B C Ring-opened Intermediate B->C D Intramolecular Cyclization (-H2O, -CO2) C->D E 2-Aminoquinazolin-4(3H)-one D->E

Caption: Synthesis from isatoic anhydride and guanidine.

Detailed Experimental Protocol

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Potassium Hydroxide (1.2 eq)

  • 95% Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.2 eq) in 95% ethanol.

  • Add guanidine hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to generate free guanidine.

  • Add isatoic anhydride (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 10 minutes.[8]

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-aminoquinazolin-4(3H)-one.

Expert Insights:

  • The in situ generation of free guanidine from its hydrochloride salt using a base like KOH is a common and effective practice.[8]

  • The reaction is typically rapid, especially with heating.

  • This method is well-suited for producing the unsubstituted 2-aminoquinazolin-4(3H)-one.

Method 3: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[9][10] This approach is particularly valuable for the synthesis of quinazolinone derivatives, aligning with the principles of green chemistry.[3]

Rationale for Microwave Application

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatically reduced reaction times—from hours to minutes. For the synthesis of 2-aminoquinazolin-4(3H)-ones, microwave assistance can be applied to various reaction pathways, including those starting from anthranilic acid or isatoic anhydride.

Detailed Experimental Protocol (Example: from 2-aminobenzamide)

Materials:

  • 2-Aminobenzamide (1.0 eq)

  • Aromatic or Aliphatic Aldehyde (1.1 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Microwave Reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-aminobenzamide (1.0 eq) and the desired aldehyde (1.1 eq) in a minimal amount of DMSO.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 800 watts) and temperature for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Comparative Data: Conventional vs. Microwave Synthesis

MethodReaction TimeYieldReference
Conventional Heating10 hours79%
Microwave Irradiation5 minutes87%

Expert Insights:

  • Solvent choice is critical in MAOS; polar solvents like DMSO and DMF are excellent for absorbing microwave energy.

  • Optimization of microwave power, temperature, and time is essential for achieving the best results.

  • The significant reduction in reaction time and often improved yields make MAOS an attractive method for library synthesis and high-throughput screening.[11]

Method 4: Metal-Catalyzed Synthesis

Transition metal catalysis offers a versatile and powerful platform for the synthesis of quinazolinone derivatives, enabling the use of a broader range of substrates and reaction conditions.[12][13] Copper, palladium, and ruthenium are among the metals that have been successfully employed.

Rationale for Metal Catalysis

Metal catalysts can facilitate various bond-forming reactions, such as C-N cross-coupling and oxidative amination, which are key steps in the formation of the quinazolinone ring. For instance, copper can catalyze the coupling of N-substituted o-halobenzamides with cyanamide, while ruthenium complexes can promote dehydrogenative coupling reactions.[14][15]

Example Protocol: Copper-Catalyzed Ullmann Coupling

Materials:

  • 2-Bromo-N-phenylbenzamide (1.0 eq)

  • Cyanamide (1.5 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 4-hydroxy-L-proline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction tube, add 2-bromo-N-phenylbenzamide (1.0 eq), cyanamide (1.5 eq), CuI (10 mol%), 4-hydroxy-L-proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Add DMSO as the solvent.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-aminoquinazolin-4(3H)-one derivative.[14]

G cluster_2 Synthetic Workflow: Metal-Catalyzed Synthesis A 2-Bromo-N-phenylbenzamide + Cyanamide B CuI, 4-hydroxy-L-proline K2CO3, DMSO, 120 °C A->B C Ullmann Coupling/ Intramolecular Cyclization B->C D 2-Aminoquinazolin-4(3H)-one Derivative C->D

Caption: Copper-catalyzed synthesis of 2-aminoquinazolin-4(3H)-ones.

Expert Insights:

  • The choice of ligand (e.g., 4-hydroxy-L-proline) can be crucial for the efficiency of the copper-catalyzed reaction.

  • This method is particularly useful for synthesizing derivatives that are not easily accessible through other routes.

  • While powerful, metal-catalyzed methods may require careful optimization of reaction conditions and purification to remove metal residues from the final product.

Conclusion and Future Perspectives

The synthesis of 2-(amino)quinazolin-4(3H)-one derivatives is a mature field with a rich diversity of reliable and innovative methodologies. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and available resources. Classical methods starting from anthranilic acid or isatoic anhydride remain valuable for their simplicity and cost-effectiveness. Meanwhile, modern techniques like microwave-assisted synthesis and transition metal catalysis offer significant advantages in terms of speed, efficiency, and substrate scope. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of this privileged scaffold will remain a key focus in medicinal and organic chemistry.

References

  • Choi, E., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Al-Ostath, A., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Le, K., et al. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.
  • Kumar, A., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Review on 4(3H)-quinazolinone synthesis.
  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • E-Journal UIN Malang. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.
  • ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Bentham Science. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh).
  • National Institutes of Health. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.
  • ResearchGate. (n.d.). Synthesis of 2‐aminoquinazolin‐4(3H)‐ones.
  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
  • TUBITAK. (n.d.).
  • PubMed. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines.
  • MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
  • PMC - NIH. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (2025). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.
  • PMC - NIH. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.
  • Datapdf.com. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
  • PMC - NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Nitroquinazolin-2-amine

Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimizati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and systematically improve your product yield and purity.

Introduction: The Challenge of Synthesizing 6-Nitroquinazolin-2-amine

6-Nitroquinazolin-2-amine is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry for the development of therapeutic agents, including potent enzyme inhibitors. While its synthesis appears straightforward, achieving high yields consistently can be challenging. Common issues include incomplete reactions, formation of persistent impurities, and difficulties in product isolation. This guide provides field-proven insights and protocols to overcome these obstacles.

The primary synthetic route involves the cyclization of an appropriate aminobenzonitrile precursor. The general workflow is depicted below.

cluster_0 Synthetic Workflow A 2-Amino-5-nitrobenzonitrile (Starting Material) C Reaction: Cyclization & Condensation A->C B Cyclization Reagent (e.g., Formamidine, Guanidine, DMF-DMA) B->C D Crude 6-Nitroquinazolin-2-amine C->D Reaction completion E Purification (Workup & Recrystallization) D->E Isolation F Pure 6-Nitroquinazolin-2-amine E->F Purity enhancement

Caption: General workflow for 6-Nitroquinazolin-2-amine synthesis.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low, and TLC analysis shows a complex mixture of spots. Where should I start troubleshooting?

A1: A low yield with multiple byproducts points to issues with reaction specificity and conditions. The most critical parameters to investigate are temperature, solvent, and reaction time.

  • Temperature Control: The formation of heterocyclic amines is highly sensitive to temperature.[1] While higher temperatures can accelerate the reaction, they often promote side reactions and degradation, leading to a complex product mixture and lower yields of the desired compound. Conversely, a temperature that is too low may result in an incomplete reaction.[2] A systematic optimization of the reaction temperature is crucial. For many quinazoline syntheses, reflux conditions are employed, but the optimal temperature must be determined empirically for your specific setup.[2][3]

  • Solvent Choice: The solvent not only dissolves the reactants but can also participate in the reaction mechanism, for instance, by acting as a proton source. Acetic acid is a frequently used solvent in quinazoline synthesis because it serves as an effective medium and an acid catalyst.[3][4] However, other solvents should be considered, as they can significantly influence the reaction outcome.[2]

  • Reaction Time: It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). Stopping the reaction too early will leave unreacted starting materials, while extending it for too long can lead to the formation of degradation products. The optimal reaction time is the point at which the starting material is consumed, and the product concentration is at its maximum.[5]

Start Low Yield Detected CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Temperature (e.g., 75°C, 100°C, Reflux) CheckPurity->OptimizeTemp Purity OK OptimizeTime Optimize Reaction Time (Monitor by TLC) OptimizeTemp->OptimizeTime Condition Set CheckSolvent Evaluate Solvent Choice (e.g., Acetic Acid, Ethanol, DMF) OptimizeTime->CheckSolvent Condition Set Purify Improve Purification Protocol CheckSolvent->Purify Condition Set Success Yield Improved Purify->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Q2: My reaction seems to stall, leaving a significant amount of unreacted 2-amino-5-nitrobenzonitrile. How can I drive the reaction to completion?

A2: An incomplete reaction is a common hurdle. Here are several strategies to push the equilibrium towards the product:

  • Stoichiometry of Reagents: Ensure the cyclization reagent (e.g., formamidine acetate, guanidine hydrochloride) is used in the correct stoichiometric ratio, or even in slight excess, to ensure the complete conversion of the limiting reactant, 2-amino-5-nitrobenzonitrile.

  • Choice of Cyclization Reagent: The reactivity of the cyclization agent is key. For instance, starting from 2-amino-4-nitrobenzonitrile, the intermediate (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide can be formed using DMF-DMA, which then reacts with an amine to form the quinazoline ring.[3][4] This two-step approach can sometimes offer better control and higher yields than a one-pot reaction with formamidine.

  • Catalysis: Most syntheses of this type are acid-mediated.[6] If you are using a neutral solvent, the addition of a catalytic amount of an acid like glacial acetic acid or p-toluenesulfonic acid can significantly accelerate the reaction.[7] In recent years, transition-metal catalysts have also been employed for quinazoline synthesis, offering high efficiency under milder conditions.[8][9]

Q3: I am struggling with the purification. The crude product is an oily residue or is difficult to recrystallize. What are the recommended procedures for isolation and purification?

A3: Effective purification is critical for obtaining a high-quality final product.

  • Initial Workup: A common procedure following a reaction in an acidic solvent like acetic acid is to cool the mixture and then neutralize it carefully with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[4] This step neutralizes the acid catalyst and precipitates the crude product. The solid can then be collected by filtration.

  • Recrystallization: This is the most powerful technique for purifying the final solid product. Ethanol is frequently reported as a suitable solvent for recrystallizing quinazoline derivatives.[3][7] The key is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which facilitates the formation of well-defined crystals while impurities remain in the solution. If the product remains oily, a solvent/anti-solvent system (e.g., dissolving in ethanol and adding water dropwise until turbidity persists) may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the impact of the nitro group's position on the reactivity of the starting material?

A1: The position of the electron-withdrawing nitro group has a significant electronic effect on the reactivity of the precursor molecule. In 2-amino-5-nitrobenzonitrile, the nitro group is para to the amino group, which deactivates the aromatic ring towards electrophilic attack but also influences the nucleophilicity of the amino group. This electronic property is a key factor in the cyclization reaction and can affect the required reaction conditions compared to unsubstituted or differently substituted precursors.[10]

Q2: Can microwave-assisted synthesis be used to improve the yield?

A2: Yes, microwave-assisted synthesis is an excellent strategy for improving the yields of many heterocyclic syntheses, including those for quinazolinones. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner products by minimizing the formation of thermal degradation byproducts.[11]

Q3: Are there alternative, more "green" synthetic routes available?

A3: Green chemistry principles are increasingly important in modern synthesis. For quinazolines, this has led to the development of protocols that use greener solvents (like water or ethanol), reusable catalysts, and more energy-efficient conditions.[12] Copper-catalyzed dehydrogenative coupling reactions, for example, provide an environmentally benign route to quinazolinones from readily available starting materials.[13]

Optimized Protocol: Synthesis from 2-Amino-5-nitrobenzonitrile

This protocol is a synthesized methodology based on established procedures for similar quinazoline derivatives.[3][4]

Step 1: Formation of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide

  • To a solution of 2-amino-5-nitrobenzonitrile (1.0 eq) in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the mixture under reflux and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate directly or can be isolated by removing the solvent under reduced pressure.

Step 2: Cyclization to 6-Nitroquinazolin-2-amine

  • The crude intermediate from Step 1 is dissolved in glacial acetic acid.

  • Add a source of ammonia, such as ammonium acetate (2.0-3.0 eq).

  • Heat the reaction mixture under reflux (e.g., at 120°C) for several hours (typically 2-6 hours), monitoring by TLC.[3]

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize carefully with a saturated solution of sodium bicarbonate until gas evolution ceases and a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from ethanol to obtain pure 6-Nitroquinazolin-2-amine.

Data Summary: Effect of Reaction Conditions on Yield

The following table summarizes the general effects of key parameters on the synthesis of quinazoline derivatives, as inferred from the literature.

ParameterConditionExpected Effect on YieldPotential DrawbacksReference(s)
Temperature Low (e.g., Room Temp)LowVery slow or incomplete reaction[2]
High (e.g., Reflux)HighIncreased byproduct formation, potential degradation[1][2]
Solvent Acetic AcidGood to ExcellentCan require neutralization during workup[2][3][4]
EthanolModerateMay require a catalyst[3]
DMFModerate to GoodHigh boiling point, can be difficult to remove[14]
Reaction Time ShortLowIncomplete conversion of starting material[5]
Optimal (TLC monitored)High-[4][5]
ExcessiveDecreasedProduct degradation[5]

References

  • Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. (2024, September 4). NCBI. Retrieved December 31, 2025, from [Link]

  • CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents. (n.d.). Google Patents.
  • Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC - NIH. (n.d.). NCBI. Retrieved December 31, 2025, from [Link]

  • Effect of cooking time and temperature on the heterocyclic amine content of fried beef patties. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (n.d.). NCBI. Retrieved December 31, 2025, from [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. (n.d.). Frontiers. Retrieved December 31, 2025, from [Link]

  • Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). RJPBCS. Retrieved December 31, 2025, from [Link]

  • Functionalization of Quinazolin-4-Ones Part 2 # : Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6-Nitroquinazolin-2-amine

Welcome to the technical support center for the purification of crude 6-Nitroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Nitroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you achieve the desired purity for your downstream applications.

Introduction

6-Nitroquinazolin-2-amine is a key building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final product. Crude 6-Nitroquinazolin-2-amine, depending on the synthetic route, can contain a variety of impurities, including unreacted starting materials, isomers, and over-nitrated byproducts. This guide will walk you through the common challenges and provide robust solutions for obtaining high-purity 6-Nitroquinazolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Nitroquinazolin-2-amine?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 2-amino-5-nitrobenzonitrile or related precursors.

  • Positional Isomers: During nitration reactions, isomers such as 8-nitroquinazolin-2-amine can be formed.[1]

  • Over-nitrated Products: Under harsh nitrating conditions, dinitro-derivatives like 6,8-dinitroquinazolin-2-amine may be generated.[1]

  • Hydrolysis Products: The quinazoline ring can be susceptible to hydrolysis, leading to the formation of quinazolinone byproducts, especially at elevated temperatures or in the presence of water.[1]

Q2: What is the best initial approach to purify crude 6-Nitroquinazolin-2-amine?

A2: For a solid organic compound like 6-Nitroquinazolin-2-amine, recrystallization is often the most efficient and scalable first-pass purification technique.[2] If recrystallization fails to provide the desired purity, column chromatography is a powerful secondary method. For certain impurity profiles, an acid-base extraction can also be highly effective.

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 6-Nitroquinazolin-2-amine has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for solvent screening would include polar protic solvents like ethanol or isopropanol, as related 6-nitro-4-substituted aminoquinazoline derivatives have been successfully recrystallized from isopropanol.[3] A systematic solvent screening with small amounts of your crude material is highly recommended.

Q4: My compound is a polar amine. Will I face challenges with column chromatography on silica gel?

A4: Yes, it is very likely. The basic nature of the amine group in 6-Nitroquinazolin-2-amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Nitroquinazolin-2-amine.

Recrystallization Issues
Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Reduce the solvent volume by evaporation and allow the solution to cool again.- Add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.- Try a different solvent or a mixed solvent system.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The crude material has a high impurity level, causing a significant melting point depression.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a lower-boiling point solvent.- Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.
The yield is very low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The crude material was not very pure to begin with.- Cool the filtrate in an ice bath to try and recover more product.- Concentrate the mother liquor and attempt a second recrystallization.- Analyze the purity of your crude material to set realistic yield expectations.
Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Significant peak tailing. - Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier to the eluent: Incorporate 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide in your mobile phase.[4] A common eluent system for polar amines is a gradient of dichloromethane (DCM) and methanol (MeOH) with a small percentage of a basic modifier (e.g., 90:9:1 DCM:MeOH:NH₄OH).[4]- Use a different stationary phase: Consider using neutral alumina or a commercially available amine-functionalized silica gel.[4]
The compound does not move from the baseline. - The eluent is not polar enough.- Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol in a DCM/methanol system.- Ensure a basic modifier is included in your eluent to reduce strong adsorption to the silica.
Poor separation of the desired product from impurities. - The chosen eluent system does not provide adequate resolution.- Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities.- Consider using a different stationary phase like neutral alumina, which may offer different selectivity.

Experimental Protocols

Protocol 1: Recrystallization of 6-Nitroquinazolin-2-amine

This is a general protocol and may require optimization based on the specific impurities and their concentrations in your crude material.

Materials:

  • Crude 6-Nitroquinazolin-2-amine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 6-Nitroquinazolin-2-amine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 6-Nitroquinazolin-2-amine

This protocol is designed to address the challenges of purifying a polar amine on silica gel.

Materials:

  • Crude 6-Nitroquinazolin-2-amine

  • Silica gel (or neutral alumina)

  • Eluent system (e.g., DCM/MeOH with 1% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel in the non-polar component of your eluent system.

  • Pre-elute the column with your starting mobile phase, ensuring it contains the basic modifier (e.g., 1% TEA).

  • Dissolve the crude 6-Nitroquinazolin-2-amine in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the column.

  • Begin eluting with your chosen mobile phase, starting with a lower polarity and gradually increasing it if necessary.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of crude 6-Nitroquinazolin-2-amine.

PurificationWorkflow start Crude 6-Nitroquinazolin-2-amine recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, NMR, etc.) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chromatography Column Chromatography purity_check1->column_chromatography Purity Not Acceptable purity_check2 Assess Purity column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable acid_base_extraction Consider Acid-Base Extraction purity_check2->acid_base_extraction Purity Still Not Acceptable further_purification Further Purification Needed acid_base_extraction->further_purification

Caption: Decision workflow for purifying crude 6-Nitroquinazolin-2-amine.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Google Patents. (2019).
  • Khan, I., Perveen, S., Khan, K. M., & Yousuf, S. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1368. [Link]

  • Hassan, A. S., El-Gazzar, A. B. A., & Hafez, H. N. (2016). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Acta Pharmaceutica, 66(4), 481-499. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Quinazoline Derivatives

Welcome to the Technical Support Center for the synthesis of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. As a privileged structure in numerous therapeutic agents, mastering the synthesis of quinazolines is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are efficient, reproducible, and successful.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses specific, high-frequency issues encountered during the synthesis of quinazolines, organized in a practical question-and-answer format. Each answer provides a causal explanation for the problem and offers validated, step-by-step protocols for resolution.

Issue 1: Low Yields in Classical Annulation Reactions

Question: My Friedländer (or Niementowski) reaction is resulting in very low yields of the desired quinazoline product. What are the common causes and how can I improve conversion?

Answer: Low yields in these classical condensation reactions are a frequent challenge, often stemming from suboptimal reaction conditions, poor substrate reactivity, or the presence of inhibitors. A systematic evaluation of your reaction parameters is the first step in troubleshooting.[1][2][3]

Potential Cause 1: Inefficient Catalyst System or Suboptimal Temperature

The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly dependent on the choice and activity of the catalyst.[4][5] Similarly, the Niementowski reaction, a thermal condensation of an anthranilic acid with an amide, is highly sensitive to temperature.[1][6]

  • Causality: Acid or base catalysts in the Friedländer synthesis activate the carbonyl and methylene groups, respectively, facilitating the initial aldol condensation and subsequent cyclization.[5][7] If the catalyst is inappropriate for the substrate's electronic properties (e.g., a weak acid for an electron-deficient amine) or the temperature is too low, the activation energy barrier will not be overcome, leading to poor conversion.[2] Conversely, excessively high temperatures, especially in the Niementowski synthesis, can cause decomposition of starting materials or the desired product.[1]

  • Solution: Systematic Optimization of Catalyst and Temperature

    • Catalyst Screening: If using a Friedländer approach, screen a panel of catalysts. Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃) are excellent starting points.[7][8] Molecular iodine has also proven to be a highly efficient catalyst for this transformation.[9]

    • Temperature Screening: Set up several small-scale parallel reactions at different temperatures (e.g., 50 °C, 80 °C, 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that balances reaction rate with minimal byproduct formation.[2]

Data Presentation: Comparison of Catalysts for Friedländer Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH (10)Solvent-free1200.7594Jia et al., 2006[9]
Iodine (10)EthanolReflux392Wu et al., 2006[9]
Zr(OTf)₄ (5)Ethanol/Water601.5>88Kolvari et al.
NiO NanoparticlesEthanol800.04 (2.5 min)95Palakshi Reddy et al.[4]
AlKIT-5Ethanol80590Chauhan et al.[4]

Potential Cause 2: Presence of Water

Many quinazoline syntheses involve condensation steps where water is eliminated. According to Le Châtelier's principle, the presence of water in the reaction mixture can inhibit the reaction equilibrium, preventing it from going to completion.[1]

  • Causality: Water can hydrolyze starting materials or intermediates. In acidic or basic conditions, the quinazoline ring itself can be susceptible to hydrolysis, opening up to form 2-aminobenzaldehyde derivatives.[1][10]

  • Solution: Implementation of Anhydrous Reaction Conditions This protocol ensures the exclusion of atmospheric and solvent-borne moisture, which is critical for driving condensation reactions to completion.

    Experimental Protocol: Reaction Under Inert Atmosphere

    • Glassware Preparation: Dry all reaction glassware (round-bottom flask, condenser, etc.) in an oven at >120 °C for a minimum of 4 hours and allow to cool in a desiccator over a drying agent.

    • Solvent & Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried over appropriate agents (e.g., molecular sieves). Ensure all solid reagents are dry.

    • Assembly: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use rubber septa on all openings.

    • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Transfer solid reagents quickly or within a glove box/bag to minimize atmospheric exposure.

    • Execution: Maintain a positive inert gas pressure throughout the reaction by connecting the apparatus to a nitrogen/argon line with an oil bubbler.

Mandatory Visualization: Troubleshooting Workflow for Low Yields

G start Low Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Time, Solvent) reagents->conditions Reagents OK catalyst Evaluate Catalyst Choice & Loading conditions->catalyst Conditions OK optimize_temp Optimize Temperature (Screening Protocol) conditions->optimize_temp Temp Issue Suspected optimize_solvent Screen Solvents (Polar vs. Aprotic) conditions->optimize_solvent Solvent Issue Suspected side_products Analyze for Side Products (TLC, LC-MS) catalyst->side_products Catalyst Seems OK optimize_catalyst Screen Alternative Catalysts (Acid, Base, Lewis Acid) catalyst->optimize_catalyst Catalyst Ineffective modify_protocol Modify Protocol (e.g., Anhydrous Conditions) side_products->modify_protocol Side Reactions Identified end Improved Yield optimize_temp->end optimize_solvent->end optimize_catalyst->end modify_protocol->end

Caption: A general troubleshooting workflow for addressing low yields.

Issue 2: Formation of Intractable Side Products

Question: My reaction produces a complex mixture with significant byproducts, making purification of my target quinazoline derivative extremely difficult. What are the likely side reactions and how can I suppress them?

Answer: Side product formation is often a consequence of the inherent reactivity of the starting materials under the chosen reaction conditions. Identifying the structure of the main byproduct is key to diagnosing and solving the problem.

Potential Side Reaction 1: Aldol Self-Condensation (Friedländer Synthesis)

When using a ketone with two α-methylene groups in a base-catalyzed Friedländer synthesis, the ketone can react with itself in an aldol condensation faster than it reacts with the 2-aminoaryl carbonyl compound.[4]

  • Causality: The base abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone. This competes directly with the desired reaction pathway.

  • Solution:

    • Switch to Acid Catalysis: Acid-catalyzed conditions do not typically promote ketone self-condensation to the same extent. Catalysts like p-TsOH or molecular iodine are excellent alternatives.[7][9]

    • Use a Pre-formed Imine: Instead of the 2-aminoaryl ketone, use its corresponding imine derivative. This avoids the need for basic conditions that favor self-condensation.[5]

    • Slow Addition: If base catalysis is required, add the ketone slowly to the reaction mixture containing the 2-aminoaryl ketone and the base. This keeps the instantaneous concentration of the ketone low, disfavoring the bimolecular self-condensation reaction.

Potential Side Reaction 2: Quinoline Formation (Friedländer Synthesis)

A common issue is the unintended formation of quinoline byproducts instead of the desired quinazoline. This arises from the similarity in starting materials to those used in the Niementowski quinoline synthesis.[1]

  • Causality: The reaction mechanism for both quinoline and quinazoline formation can be similar. The precise reaction conditions (catalyst, temperature, solvent) dictate which cyclization pathway is favored. Detailed mechanistic studies suggest the initial step is a slow intermolecular aldol condensation, followed by rapid cyclization and dehydration.[11] Subtle shifts in this pathway can lead to the alternative heterocycle.

  • Solution: Careful Control of Reaction Parameters Strict adherence to literature-validated protocols for quinazoline synthesis is critical. Ensure that the chosen catalyst and solvent system are known to selectively produce quinazolines over quinolines for your specific substrate class.

Mandatory Visualization: Competing Reaction Pathways

G cluster_main Desired Pathway: Quinazoline Synthesis cluster_side Side Reaction: Ketone Self-Condensation Start1 2-Aminobenzaldehyde + Amine Source Inter1 Imine Intermediate Start1->Inter1 Condensation Cyclo1 Intramolecular Cyclization Inter1->Cyclo1 Prod1 Quinazoline Product Cyclo1->Prod1 Aromatization Start2 Ketone + Base Inter2 Enolate Intermediate Start2->Inter2 Deprotonation Dimer Aldol Adduct (Dimer) Inter2->Dimer Attacks another Ketone molecule SideProd Self-Condensation Byproduct Dimer->SideProd Dehydration

Caption: Desired quinazoline pathway versus a common side reaction.

Section 2: Modern Synthetic Methods & Purification

This section covers advanced topics, including modern, high-efficiency synthetic methods and critical downstream processing challenges.

Issue 3: Inefficient Metal-Catalyzed Cross-Coupling Reactions

Question: My palladium-catalyzed Suzuki coupling to install an aryl group on a halo-quinazoline is inefficient, with low conversion and catalyst decomposition. What should I troubleshoot?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Their success hinges on the fine-tuning of the catalyst, ligand, base, and solvent to match the electronic and steric properties of the substrates.[12]

Potential Cause 1: Inappropriate Ligand or Catalyst System

The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition (e.g., formation of inactive palladium black).

  • Causality: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, DavePhos) are often required to promote the coupling of sterically hindered or electronically deactivated halo-quinazolines.[12] The wrong ligand can lead to slow reaction rates or catalyst deactivation. For some substrates, Z-to-E isomerization can be a side reaction dictated by the ligand choice.[13]

  • Solution: Ligand and Solvent Screening

    • Ligand Screening: Test a panel of phosphine ligands. Start with a versatile ligand like DavePhos, which has shown efficacy for coupling electron-deficient substrates.[12]

    • Solvent Choice: The solvent can dramatically affect reaction outcomes. While traditional solvents like toluene and dioxane are common, consider greener, polar aprotic solvents like N-methylpyrrolidone (NMP) or propylene carbonate, which can improve yields, especially for challenging couplings.[12][14]

    • Microwave Irradiation: Microwave-assisted Suzuki couplings can dramatically reduce reaction times (from hours to minutes) and improve yields, often using a stable catalyst like Pd(PPh₃)₄ without an additional ligand.[15]

Potential Cause 2: Residual Palladium in the Final Product

Removing palladium residues to meet regulatory limits (<10 ppm for oral APIs) is a critical challenge in pharmaceutical chemistry.[16] Standard purification methods like chromatography or crystallization are often insufficient.[16][17]

  • Causality: Palladium can exist in multiple oxidation states and form various soluble complexes within the reaction mixture, making it difficult to remove completely by simple filtration or extraction.

  • Solution: Use of Metal Scavengers Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, effectively sequestering it from the product solution.

    Experimental Protocol: Palladium Removal with a Thiol-Based Scavenger

    • Reaction Completion: Once the coupling reaction is complete (as monitored by TLC/LC-MS), cool the mixture to room temperature.

    • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-supported scavenger to the crude reaction mixture. A typical loading is 3-5 equivalents relative to the initial palladium loading.

    • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-18 hours.

    • Filtration: Filter the mixture through a pad of celite to remove the solid scavenger and any precipitated palladium.

    • Work-up: Wash the filter cake with fresh solvent. Combine the filtrate and washings, and proceed with standard work-up and purification.

    • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm removal to the desired level.[18]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for quinazolines? A: Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating: significantly reduced reaction times (minutes vs. hours), often improved yields, and cleaner reaction profiles with fewer byproducts.[6][19][20] For reactions like the Niementowski synthesis, which traditionally require high temperatures and long durations, microwave heating can provide rapid, localized superheating to drive the reaction efficiently without causing bulk thermal decomposition.[19] Many protocols also benefit from being solvent-free, which simplifies work-up and aligns with green chemistry principles.[19][21]

Q2: How do I choose the right solvent for my quinazoline synthesis? A: Solvent selection is critical and depends on several factors.[2] First, ensure all reactants are fully soluble at the reaction temperature to enable efficient mixing and interaction.[1] For polar starting materials, high-boiling point aprotic solvents like DMF, DMSO, or NMP are often effective.[1][3] For less polar substrates, toluene or dioxane may be more suitable.[1] For modern metal-catalyzed reactions, the solvent can also influence catalyst stability and activity. Always consult literature for protocols involving similar substrates as a starting point for your own solvent screening.[2]

Q3: My purified quinazoline product appears to be hydrolyzing or decomposing during work-up or storage. How can I prevent this? A: The quinazoline core can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can open the pyrimidine ring.[1][10] During aqueous work-up, ensure you neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic layers.[1] When concentrating the product, use moderate temperatures on the rotary evaporator. For storage, keep the purified compound in a cool, dry, dark place, preferably under an inert atmosphere if it is particularly sensitive.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Fehnel, E. A. (1972). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]

  • Puttaswamy, P., & Kumar, Y. (2024). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Catalysts studied in the Friedlander annulation with 2-pentanone and o-tri- fluoroacetyl anilines as substrates. ResearchGate. [Link]

  • Shi, F., & Tu, S. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Pulingam, T., et al. (2021). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PubMed Central. [Link]

  • Puttaswamy, P., & Kumar, Y. A. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Al-dujaili, J. H., & Al-Azawi, M. F. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. ResearchGate. [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Piros, L., et al. (2024). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. RSC Publishing. [Link]

  • Mugnaini, C., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central. [Link]

  • Beck, C., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • Reddy, C. S., & Raghu, M. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Semantic Scholar. [Link]

  • Sikari, R., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. PubMed Central. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]

  • Askew, B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. Reddit. [Link]

  • Lu, G.-P., et al. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Figshare. [Link]

  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • dos Santos, M. S., & de Souza, R. O. M. A. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 6-Nitroquinazolin-2-amine

Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of 6-Nitroquinazolin-2-amine.

Q1: What is the most common and reliable synthetic route for 6-Nitroquinazolin-2-amine?

The most direct and widely adopted method is the acid-catalyzed cyclocondensation of 2-amino-5-nitrobenzonitrile with cyanamide. This approach is favored for its high atom economy and the relative accessibility of the starting materials. The reaction proceeds by activating the nitrile group of 2-amino-5-nitrobenzonitrile towards nucleophilic attack by cyanamide, followed by an intramolecular cyclization to form the quinazoline ring.

Q2: Can you illustrate the proposed reaction mechanism?

Certainly. The reaction is believed to proceed through an initial acid-catalyzed activation of the nitrile, followed by nucleophilic addition of cyanamide to form a guanidine-like intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final aromatic product.

Reaction_Mechanism SM1 2-Amino-5-nitrobenzonitrile Int1 Activated Nitrilium Ion SM1->Int1 Protonation SM2 Cyanamide Int2 N-Cyanoguanidine Intermediate SM2->Int2 Cat H+ Int1->Int2 Nucleophilic Attack Int3 Cyclized Intermediate Int2->Int3 Intramolecular Cyclization Prod 6-Nitroquinazolin-2-amine Int3->Prod Tautomerization (Aromatization) Troubleshooting_Tree Start Low Yield or Purity Issue CheckTLC Analyze Reaction by TLC Start->CheckTLC Incomplete Reaction Incomplete? (High SM) CheckTLC->Incomplete Yes Complete Reaction Complete? (Low SM) CheckTLC->Complete No Action_Incomplete Increase Temp/Time Check Catalyst Incomplete->Action_Incomplete Action_Workup Review Workup: pH, Solvent, Extraction Complete->Action_Workup Low Isolated Yield Impure Product Impure? Complete->Impure Good Yield, Low Purity End Pure Product, Optimized Yield Action_Incomplete->End Action_Workup->End Action_Purify Review Purification: Recrystallize, Chromatography Hydrolysis Suspect Hydrolysis? (Quinazolinone byproduct) Action_Purify->Hydrolysis Impure->Action_Purify Yes Impure->End No Action_Hydrolysis Use Milder Conditions Ensure Anhydrous Hydrolysis->Action_Hydrolysis Yes Hydrolysis->End No Action_Hydrolysis->End Experimental_Workflow Start Start Reagents Combine Reactants (2-amino-5-nitrobenzonitrile, cyanamide) & Solvent (Acetic Acid) Start->Reagents Heat Heat to Reflux Reagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Workup Aqueous Workup & Neutralization (NaHCO3) Cool->Workup Filter Vacuum Filtration & Wash Workup->Filter Dry Dry Crude Product Filter->Dry Purify Recrystallize from Ethanol Dry->Purify Analyze Characterize Final Product (NMR, MS, HPLC) Purify->Analyze End End Analyze->End

Troubleshooting

Stability of 6-Nitroquinazolin-2-amine in different solvents and pH

Technical Support Center: 6-Nitroquinazolin-2-amine Introduction Welcome to the technical support guide for 6-Nitroquinazolin-2-amine. This document is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Nitroquinazolin-2-amine

Introduction

Welcome to the technical support guide for 6-Nitroquinazolin-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this compound into their experimental workflows. As a substituted quinazoline, this molecule possesses a chemically rich scaffold of interest in various therapeutic areas. However, its stability can be influenced by environmental factors such as solvent choice, pH, light, and temperature.

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated experimental workflows to help you navigate potential stability challenges. Our goal is to equip you with the knowledge to ensure the integrity of your sample, the reliability of your data, and the success of your research.

Part 1: Frequently Asked Questions (FAQs) on Handling & Stability

This section addresses the most common initial queries regarding the stability and handling of 6-Nitroquinazolin-2-amine.

Q1: My solid sample of 6-Nitroquinazolin-2-amine has changed color from light yellow to a darker brown. What does this indicate?

A1: A visible change in color, such as darkening or browning, is a primary indicator of potential chemical degradation.[1] For nitroaromatic compounds, this is often linked to exposure to light (photodegradation) or elevated temperatures.[1][2] It is also crucial to rule out contamination. We recommend verifying the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before further use.

Q2: What are the ideal long-term storage conditions for 6-Nitroquinazolin-2-amine?

A2: To ensure maximum stability and shelf-life, 6-Nitroquinazolin-2-amine should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry environment.[1][3] Recommended conditions are 2-8°C in a desiccator.[3][4] For enhanced protection against oxidative degradation, consider backfilling the storage vial with an inert gas like argon or nitrogen.[1]

Q3: Which solvents are recommended for preparing stock solutions? What should I avoid?

A3: The choice of solvent is critical for maintaining the stability of the compound in solution. While specific solubility data is not extensively published, related quinazoline derivatives show good solubility in polar aprotic solvents.

Recommended Solvents Solvents to Use with Caution Rationale & Comments
Dimethyl Sulfoxide (DMSO)Protic Solvents (e.g., Methanol, Ethanol)DMSO is generally an excellent choice for creating high-concentration stock solutions for long-term storage at -20°C or -80°C.
N,N-Dimethylformamide (DMF)Aqueous Buffers (especially at pH extremes)Protic solvents can potentially participate in degradation reactions, especially during long-term storage. Aqueous solutions should be prepared fresh from a DMSO stock and used promptly, as the quinazoline ring can be susceptible to hydrolysis, particularly when heated or at non-neutral pH.[5][6]

Q4: I am observing a decline in the purity of my 6-Nitroquinazolin-2-amine stock solution over time. What is the likely cause?

A4: A gradual loss of purity in solution is typically due to chemical degradation. The primary suspects are hydrolysis, oxidation, or photodegradation. Nitroaromatic compounds are known to be photoreactive.[2] If the solution is not protected from light, photodegradation is a strong possibility. Furthermore, the quinazoline core can be susceptible to hydrolysis, a process that can be accelerated by acidic or basic conditions, even if present in trace amounts as impurities within the solvent or on the glassware.[5][6]

Part 2: Troubleshooting Guide for Experimental Instability

This section provides a logical workflow for identifying and resolving stability issues encountered during your experiments.

Q5: I am seeing new, unexpected peaks in my HPLC or LC-MS analysis. How can I determine the cause of this degradation?

A5: The appearance of new analytical peaks strongly suggests the formation of degradation products. To diagnose the root cause, a systematic approach is necessary. The following workflow can help you pinpoint the specific stress factor—pH, light, temperature, or oxidation—responsible for the instability.

G cluster_troubleshooting Troubleshoot Experimental Conditions start Unexpected Peaks Observed in Analytical Run check_control Analyze a Freshly Prepared Standard Solution start->check_control control_ok Standard is Clean check_control->control_ok   control_bad Standard is Also Degraded check_control->control_bad   ph_test Is the sample exposed to acidic or basic conditions (e.g., TFA in mobile phase, buffers)? control_ok->ph_test solid_issue Investigate Solid Material: - Check storage conditions - Re-test fresh vial control_bad->solid_issue light_test Was the sample protected from light during preparation and analysis? ph_test->light_test No ph_solution Potential Hydrolysis: - Prepare samples in neutral pH - Use freshly prepared buffers ph_test->ph_solution Yes temp_test Was the sample exposed to high temperatures (e.g., heating, prolonged autosampler time)? light_test->temp_test Yes light_solution Potential Photodegradation: - Use amber vials - Minimize light exposure light_test->light_solution No ox_test Is oxidative stress possible (e.g., presence of peroxides in solvents, dissolved O2)? temp_test->ox_test No temp_solution Potential Thermal Degradation: - Cool autosampler - Avoid heating steps temp_test->temp_solution Yes ox_solution Potential Oxidation: - Use high-purity, sparged solvents - Add antioxidants if compatible ox_test->ox_solution Yes end_point Problem Identified ox_test->end_point No, consult literature for other pathways ph_yes Yes ph_no No light_yes No light_no Yes temp_yes Yes temp_no No ox_yes Yes ox_no No ph_solution->end_point light_solution->end_point temp_solution->end_point ox_solution->end_point

Caption: Troubleshooting workflow for identifying degradation sources.

Q6: What are the likely degradation pathways for 6-Nitroquinazolin-2-amine?

A6: Based on the chemistry of the quinazoline core and the nitroaromatic group, two primary degradation pathways are plausible under forced conditions:

  • Hydrolysis of the Quinazoline Ring: In strong acidic or basic aqueous media, particularly with heating, the pyrimidine ring of the quinazoline scaffold can undergo hydrolytic cleavage.[5][6] This would lead to the formation of substituted 2-aminobenzaldehyde or 2-aminobenzoic acid derivatives.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur under certain oxidative (paradoxically) or reductive conditions, or via photodegradation pathways.[1][2] This would result in the formation of the corresponding 6-aminoquinazolin-2-amine or intermediate nitroso species.

G cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway parent 6-Nitroquinazolin-2-amine hydrolysis_product Ring-Opened Products (e.g., Substituted 2-Aminobenzoic Acid Derivatives) parent->hydrolysis_product Strong Acid/Base + Heat nitroso_intermediate 6-Nitrosoquinazolin-2-amine parent->nitroso_intermediate Photolysis or Reductive Stress reduction_product 6-Aminoquinazolin-2-amine nitroso_intermediate->reduction_product Further Reduction

Caption: Plausible degradation pathways for 6-Nitroquinazolin-2-amine.

Part 3: Experimental Protocols

To proactively understand the stability profile of 6-Nitroquinazolin-2-amine, a forced degradation study is the most effective approach. This is a regulatory requirement for drug development and provides invaluable data on the intrinsic stability of a molecule.[7][8]

Protocol 1: Forced Degradation (Stress Testing) of 6-Nitroquinazolin-2-amine

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.[7]

Materials:

  • 6-Nitroquinazolin-2-amine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Calibrated pH meter, HPLC-UV/PDA or LC-MS system, photostability chamber, heating block/oven.

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidation 3% H₂O₂, RT start->ox thermal Thermal (Solution) 60°C start->thermal photo Photolytic ICH Q1B Conditions start->photo quench Quench Reaction & Neutralize (if needed) acid->quench base->quench ox->quench thermal->quench photo->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze end Characterize Degradants & Assess Purity Loss analyze->end

References

Optimization

Technical Support Center: 6-Nitroquinazolin-2-amine Experiments

Welcome to the technical support guide for 6-Nitroquinazolin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Nitroquinazolin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this important heterocyclic compound. The quinazoline scaffold is a cornerstone in medicinal chemistry, and successful experimentation relies on a nuanced understanding of its reactivity.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is 6-Nitroquinazolin-2-amine and what are its primary applications?

A1: 6-Nitroquinazolin-2-amine is a heterocyclic organic compound featuring a quinazoline core structure, which is a fusion of benzene and pyrimidine rings.[1] The key functional groups are an amino group at position 2 and a nitro group at position 6. This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. They serve as versatile building blocks for synthesizing a wide range of bioactive molecules, including potent kinase inhibitors for cancer therapy.[2][3] The quinazoline framework can mimic the purine ring of ATP, allowing its derivatives to target the ATP-binding sites of various enzymes.[2]

Q2: What are the critical safety precautions for handling 6-Nitroquinazolin-2-amine?

A2: As with any nitroaromatic compound, 6-Nitroquinazolin-2-amine should be handled with care. It is essential to use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before beginning any experiment.

Q3: What is a common synthetic route for 6-Nitroquinazolin-2-amine and what is the expected yield?

A3: A prevalent method for synthesizing quinazoline derivatives involves the cyclocondensation of appropriately substituted precursors. While specific protocols for 6-Nitroquinazolin-2-amine can vary, a general approach might involve the reaction of a 2-amino-5-nitrobenzonitrile derivative with a source of formamidine. Yields are highly dependent on the specific reagents, reaction conditions (temperature, solvent, catalyst), and purification methods. Literature reports for similar quinazoline syntheses show a wide range of yields, from moderate to excellent (e.g., 50% to over 90%), which underscores the need for careful optimization.[1][4]

Synthesis Troubleshooting

Q4: My synthesis of a 6-nitroquinazoline derivative is resulting in a very low yield. What are the common causes?

A4: Low yields in quinazoline synthesis are a frequent issue and can stem from several factors.[5] Consider the following troubleshooting steps:

  • Reagent Quality and Moisture: Ensure all starting materials and solvents are pure and anhydrous. Water can interfere with many condensation reactions and may lead to hydrolysis of intermediates or the final quinazoline ring.[5][6]

  • Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to the decomposition of starting materials or the formation of undesired byproducts.[5] Conversely, if the temperature is too low, the reaction may not proceed to completion. It is advisable to increase the temperature in small increments (5-10°C) while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Reaction Time: The reaction may require more time than initially planned. Monitor the consumption of starting materials at regular intervals to determine the optimal reaction time.

  • Solubility Issues: Poor solubility of reactants can significantly hinder the reaction rate. Select a solvent in which all reactants are fully soluble at the chosen reaction temperature.[5]

  • Atmosphere: The quinazoline nitrogen can be susceptible to oxidation.[5] If you suspect oxidative side reactions, conduct the experiment under an inert atmosphere, such as nitrogen or argon.[5]

Q5: I'm observing unexpected byproducts in my reaction. What could they be and how can I minimize them?

A5: Byproduct formation is a common challenge, particularly in electrophilic nitration or multi-step syntheses.

  • Positional Isomers: During nitration of a quinazoline core, nitration can occur at other positions, such as C8, leading to isomers like 8-Nitroquinazoline.[6] To minimize this, maintain a low reaction temperature (0-5 °C) and use a controlled stoichiometry of the nitrating agent.[6]

  • Over-Nitration: Using excessive nitrating agents or high temperatures can lead to dinitrated products, such as 6,8-Dinitroquinazoline.[6]

  • Quinazolinone Derivatives: The presence of water or elevated temperatures can cause hydrolysis of the quinazoline ring, resulting in the formation of quinazolinone byproducts.[5][6] Using anhydrous conditions is crucial to prevent this.

  • N-Oxides: Oxidation of the quinazoline nitrogen can lead to N-oxide byproducts.[5][7] Performing the reaction under an inert atmosphere can help mitigate this issue.[5]

Below is a troubleshooting workflow to address common synthesis issues.

Caption: Troubleshooting workflow for synthesis.

Purification & Characterization Troubleshooting

Q6: I am having difficulty purifying 6-Nitroquinazolin-2-amine by column chromatography. How can I improve separation?

A6: Poor separation during column chromatography is often due to an inappropriate solvent system or stationary phase.

  • Solvent System (Mobile Phase): The polarity of your eluent is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting point for compounds like this might be a 7:3 to 9:1 mixture of hexane:ethyl acetate. Run TLC plates with various solvent ratios to find the optimal system that gives good separation (Rf values between 0.2 and 0.5 and good spot separation).

  • Stationary Phase: While silica gel is most common, if you are struggling to separate closely related isomers, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds and may resolve isomers that co-elute on silica.[6]

Q7: The melting point of my synthesized product is broad or lower than the literature value. What does this indicate?

A7: A broad or depressed melting point is a classic indicator of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. To address this:

  • Recrystallize the Sample: This is the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point, while the impurities remain either soluble or insoluble at all temperatures. Ethanol is often a good starting point for recrystallizing quinazoline derivatives.[1]

  • Re-evaluate Characterization Data: If recrystallization does not sharpen the melting point, re-examine your NMR, IR, and Mass Spec data to identify the persistent impurity.

Q8: My ¹H NMR spectrum shows unexpected peaks. How can I identify the contaminants?

A8: Unexpected peaks in an NMR spectrum can arise from residual solvent, starting materials, or reaction byproducts.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).

  • Starting Materials: Compare the spectrum of your product to the spectra of your starting materials to see if any unreacted reagents are present.

  • Byproducts: As discussed in Q5, byproducts like positional isomers or quinazolinones can form. Analyze the splitting patterns and integration of the unexpected peaks. For example, a different substitution pattern on the aromatic ring will alter the characteristic doublet and multiplet signals.

  • 2D NMR: If the spectrum is complex, consider running 2D NMR experiments like COSY (to identify proton-proton couplings) or HSQC/HMBC (to correlate protons with carbons) for a more definitive structural elucidation.

Key Experimental Protocols

General Synthesis of a 4-Substituted-6-Nitroquinazoline Derivative

This protocol is a generalized example based on literature procedures for similar compounds and may require optimization.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, such as (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide (1.0 mmol), in a suitable solvent like acetic acid (5-10 mL).

  • Reagent Addition: Add the desired amine (e.g., an aniline derivative, 1.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., 75-120°C) and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

  • Isolation: The product may precipitate or crystallize upon neutralization or standing.[1] Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Data Interpretation

For characterization, a combination of spectroscopic methods is essential. Below is a table of expected data types and what they reveal.

Technique Parameter Expected Observation for 6-Nitroquinazolin-2-amine Structure
¹H NMR Chemical Shift (δ)Aromatic protons in the 7.5-9.5 ppm range. The NH₂ protons will appear as a broad singlet. The specific splitting pattern (doublets, singlets) will confirm the substitution pattern.
IntegrationThe ratio of integrals for aromatic and amine protons should match the number of protons in the structure.
¹³C NMR Chemical Shift (δ)Aromatic carbons typically appear between 110-160 ppm. The carbon bearing the nitro group (C6) will be downfield.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for N-H stretching of the amine (around 3300-3400 cm⁻¹), C=N stretching of the quinazoline ring (around 1600-1650 cm⁻¹), and strong asymmetric/symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹).
Mass Spec m/z RatioThe molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the compound (C₈H₆N₄O₂ ≈ 190.16 g/mol ).

The synthesis pathway can be visualized as follows:

SynthesisPathway ReactantA 2-Amino-5-nitrobenzonitrile Derivative Intermediate Cyclization Intermediate ReactantA->Intermediate Condensation (Acid/Heat) ReactantB Amine Source (e.g., Formamidine) ReactantB->Intermediate Condensation (Acid/Heat) Product 6-Nitroquinazolin-2-amine Intermediate->Product Cyclization

Sources

Troubleshooting

Avoiding common byproducts in 6-Nitroquinazolin-2-amine reactions

Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes, minimize byproduct formation, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Nitroquinazolin-2-amine and what are the typical starting materials?

A1: The most prevalent and efficient synthesis of 6-Nitroquinazolin-2-amine involves the cyclization of 2-amino-5-nitrobenzonitrile with a source of formamidine or cyanamide. 2-Amino-5-nitrobenzonitrile, also known as 2-cyano-4-nitroaniline, is a critical starting material for this process.[1][2][3] This intermediate's unique structure, featuring an amino, a nitro, and a nitrile group, provides the necessary reactivity to form the quinazoline core.[2]

Q2: I am observing a significant amount of an insoluble, high-melting point solid in my reaction mixture that is not the desired product. What could it be?

A2: A common issue is the formation of dimeric or polymeric byproducts. This can occur under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times. These byproducts are often poorly soluble in common organic solvents, making purification difficult. We recommend analyzing this solid by techniques such as high-resolution mass spectrometry and NMR to elucidate its structure. See the detailed troubleshooting guide below for mitigation strategies.

Q3: My reaction yield is consistently low. What are the key parameters I should optimize?

A3: Low yields can stem from several factors. Careful control of the reaction temperature is crucial; high temperatures can lead to byproduct formation.[4] The stoichiometry of your reagents, particularly the cyclizing agent (e.g., cyanamide), should be precisely controlled. The choice of solvent and the presence of a suitable catalyst or mediator can also significantly impact the reaction efficiency. Refer to our detailed experimental protocols for optimized conditions.

Q4: Are there any specific safety precautions I should take when working with the starting materials?

A4: Yes, 2-amino-5-nitrobenzonitrile should be handled with care as it can cause skin and eye irritation.[1] Cyanamide and its derivatives can also be hazardous. Always consult the Safety Data Sheet (SDS) for all reagents and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Formation of Positional Isomers and Over-Nitrated Byproducts

During the synthesis of quinazoline derivatives, the formation of positional isomers and over-nitrated products is a common challenge, especially in electrophilic nitration reactions.[5]

Causality: The electronic properties of the quinazoline ring make multiple positions susceptible to nitration. For instance, the 8-position can also be nitrated, leading to 8-nitroquinazoline as a significant impurity.[5] Under harsh conditions, such as high temperatures or an excess of the nitrating agent, dinitration can occur, yielding products like 6,8-dinitroquinazoline.[5]

Mitigation Strategies:
  • Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, to minimize the rates of side reactions.[5]

  • Stoichiometric Control: Use a controlled amount of the nitrating agent to prevent over-nitration.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon completion of the desired transformation.

Issue 2: Hydrolysis of the Quinazoline Ring

The formation of quinazolinone derivatives through hydrolysis of the quinazoline ring can be a significant side reaction.[5]

Causality: This byproduct can form, particularly at elevated temperatures or in the presence of water.[5]

Mitigation Strategies:
  • Anhydrous Conditions: Ensure all solvents and reagents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Temperature Management: Avoid excessive heating. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.

Issue 3: Incomplete Cyclization and Starting Material Recovery

A common problem is the recovery of unreacted 2-amino-5-nitrobenzonitrile, indicating incomplete cyclization.

Causality: This can be due to insufficient activation of the nitrile group, suboptimal reaction temperature, or an inadequate amount of the cyclizing agent. The choice of acid mediator in certain protocols is also critical for facilitating the annulation.[6]

Mitigation Strategies:
  • Catalyst/Mediator Optimization: In acid-mediated cyclizations, the choice and concentration of the acid (e.g., hydrochloric acid) are crucial.[6] For other methods, ensure the catalyst is active and used in the correct proportion.

  • Temperature and Time Optimization: A systematic study of reaction temperature and time can reveal the optimal conditions for complete conversion. Start with milder conditions and gradually increase the temperature and/or reaction time while monitoring for byproduct formation.

  • Reagent Stoichiometry: Ensure an appropriate molar ratio of the cyclizing agent to the starting material. An excess of the cyclizing agent may be necessary in some cases, but a large excess can lead to other side reactions.

Experimental Protocols

Optimized Synthesis of 6-Nitroquinazolin-2-amine

This protocol is designed to maximize yield and purity by carefully controlling reaction parameters.

Materials:

  • 2-Amino-5-nitrobenzonitrile

  • Cyanamide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (60% dispersion in mineral oil)

Procedure:

  • To a stirred suspension of 2-amino-5-nitrobenzonitrile (1 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of cyanamide (1.5 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • The precipitated product is collected by filtration, washed with water, and then a cold, non-polar organic solvent (e.g., diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation
ParameterRoute 1: From 2-Amino-5-nitrobenzonitrileRoute 2: From 2,4-Dichloro-6-nitroquinazoline
Starting Materials 2-Amino-5-nitrobenzonitrile, Cyanamide2,4-Dichloro-6-nitroquinazoline, Ammonia
Number of Steps 12
Overall Yield Moderate to GoodGood
Key Reactions CyclizationNucleophilic Aromatic Substitution, Reduction
Reagent Hazards Cyanamide (toxic)Phosphorus oxychloride (corrosive), Ammonia (toxic, corrosive)
Purification Recrystallization is often sufficientColumn chromatography may be required for intermediates

Table 1: Comparison of two synthetic routes to 2-amino-6-nitroquinazoline derivatives.[3]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the core reaction and a common byproduct formation pathway.

reaction_pathway A 2-Amino-5-nitrobenzonitrile C Intermediate Adduct A->C B Cyanamide B->C D 6-Nitroquinazolin-2-amine C->D Cyclization

Caption: Desired synthesis pathway for 6-Nitroquinazolin-2-amine.

byproduct_formation A 2-Amino-5-nitrobenzonitrile B Harsh Conditions (e.g., High Temp) A->B C Dimerization/ Polymerization B->C

Caption: Common byproduct formation under harsh reaction conditions.

References

  • BenchChem. (n.d.). identifying and characterizing byproducts in 6-Nitroquinazoline synthesis.
  • Hess, H. J., et al. (1968). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH.
  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Arfan, M., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. PMC - NIH.
  • Sharma, P., et al. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.
  • Saad, S. M., et al. (2012). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Request PDF. ResearchGate.
  • MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847.
  • BLD Pharm. (n.d.). 882670-94-2|6-Nitroquinazolin-2-amine.
  • NIH. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • NIH. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing.
  • PubMed. (2011). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase.
  • ResearchGate. (n.d.). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions | Request PDF.
  • BenchChem. (n.d.). Head-to-head comparison of different 2,4,6-Triaminoquinazoline synthesis routes.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Nitroquinazolin-2-amine for Preclinical Studies

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 6-Nitroquinazolin-2-amine. It provi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 6-Nitroquinazolin-2-amine. It provides an in-depth, experience-driven framework for transitioning from laboratory-scale synthesis to a robust process suitable for preclinical material supply. We will address common challenges, provide detailed protocols, and offer practical solutions for process optimization and scale-up.

Section 1: Synthetic Strategy and Workflow

The synthesis of 6-Nitroquinazolin-2-amine is most effectively approached via a two-step sequence starting from the key intermediate, 2-amino-5-nitrobenzonitrile. This intermediate is first synthesized and then undergoes a cyclization reaction with a guanidinylating agent to form the target quinazoline ring system. This strategy is selected for its reliability, use of readily available starting materials, and scalability.

The overall transformation is as follows:

Step 1: Synthesis of 2-Amino-5-nitrobenzonitrile from 5-nitroanthranilamide. Step 2: Cyclization of 2-Amino-5-nitrobenzonitrile with guanidine to yield 6-Nitroquinazolin-2-amine.

Overall Synthesis Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Purification start 5-Nitroanthranilamide dehydration Dehydration (e.g., POCl₃) start->dehydration workup1 Quenching & Isolation dehydration->workup1 intermediate Intermediate: 2-Amino-5-nitrobenzonitrile workup1->intermediate cyclization Cyclization with Guanidine Carbonate intermediate->cyclization Proceed to Cyclization workup2 Precipitation & Filtration cyclization->workup2 purification Recrystallization workup2->purification final_product Final Product: 6-Nitroquinazolin-2-amine purification->final_product G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_product Final Product R1 2-Amino-5-nitrobenzonitrile I1 Nucleophilic Attack (Amine on Nitrile) R1->I1 + Guanidine R2 Guanidine I2 Amidine Intermediate I1->I2 C1 Intramolecular Attack I2->C1 Tautomerization C2 Cyclized Intermediate C1->C2 P1 Elimination of NH₃ C2->P1 P2 6-Nitroquinazolin-2-amine (Aromatization) P1->P2

Troubleshooting

Technical Support Center: Analytical Methods for Impurities in 6-Nitroquinazolin-2-amine

Welcome to the technical support resource for the analysis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the detection, identification, and quantification of impurities in 6-Nitroquinazolin-2-amine samples. Our goal is to equip you with the knowledge to troubleshoot experimental hurdles, ensure data integrity, and meet stringent regulatory standards.

Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a 6-Nitroquinazolin-2-amine drug substance?

Impurities in any active pharmaceutical ingredient (API) are typically categorized based on their origin.[1] For 6-Nitroquinazolin-2-amine, a synthetic heterocyclic compound, potential impurities can be logically deduced from its synthesis and potential degradation pathways.

  • Organic Impurities: These are the most common and include:

    • Starting Materials: Unreacted precursors from the synthesis process. For quinazoline derivatives, this could include substituted anthranilic acids or their equivalents.[2]

    • Intermediates: Partially reacted molecules that were intended to proceed to the final product.

    • By-products: Formed from side reactions occurring during the synthesis. These can be isomers, products of over-reaction, or results of unintended reaction pathways.

    • Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like heat, light, humidity, or harsh pH conditions.[3] For 6-Nitroquinazolin-2-amine, potential degradation could involve the reduction of the nitro group to an amino group or hydrolysis of the quinazoline ring.[3]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis, as well as heavy metals.[1][4]

  • Residual Solvents: Solvents used during the synthesis or purification steps that are not completely removed.[5]

Table 1: Potential Impurities in 6-Nitroquinazolin-2-amine
Impurity Category Potential Examples / Sources
Starting MaterialsUnreacted substituted 2-aminobenzonitriles or related precursors.
By-productsIsomeric quinazolines, products from incomplete cyclization.
IntermediatesUncyclized amide intermediates.
Degradation Products6-Aminoquinazolin-2-amine (from nitro-group reduction), hydrolysis products.
Reagents/CatalystsResidual acids, bases, or metal catalysts from synthesis.
Residual SolventsEthanol, Acetonitrile, Dichloromethane, etc. (dependent on process).
Q2: What are the regulatory limits I should be aware of for these impurities?

The primary guidelines come from the International Council for Harmonisation (ICH).[6] Specifically, ICH Q3A(R2) provides thresholds for new drug substances.[7] These thresholds are based on the maximum daily dose (MDD) of the drug.

Table 2: ICH Q3A(R2) Impurity Thresholds (for MDD ≤ 2 g/day )
Threshold Limit
Reporting Threshold 0.05%
Identification Threshold 0.10% (or 1.0 mg per day intake, whichever is lower)
Qualification Threshold 0.15% (or 1.0 mg per day intake, whichever is lower)
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[6]

  • Identification Threshold: The level above which an impurity's structure must be determined.[7]

  • Qualification Threshold: The level above which an impurity must be justified from a safety perspective, typically through toxicological studies.[6][7]

Additionally, special attention must be paid to potentially mutagenic impurities, which are governed by the ICH M7 guideline and often have much lower, compound-specific acceptable limits.[8][9]

Q3: What are the primary analytical techniques for impurity analysis of 6-Nitroquinazolin-2-amine?

A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities.[10] A reversed-phase HPLC method with UV detection is the most common starting point.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities.[4] By coupling the separation power of LC with the mass-analyzing capability of MS, one can obtain the molecular weight and fragmentation patterns of an impurity, which are essential for structure elucidation.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile substances, making it the primary method for identifying and quantifying residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities.

Troubleshooting Guide for Analytical Methods

This section addresses specific issues you may encounter during your experiments in a practical Q&A format.

Issue 1: My HPLC chromatogram shows poor peak shape (fronting or tailing) for the 6-Nitroquinazolin-2-amine API peak.
  • Question: I'm running a reversed-phase C18 column with an acetonitrile/water mobile phase. My main API peak is tailing significantly, which is affecting the resolution and integration of nearby impurity peaks. What is the cause and how do I fix it?

  • Answer:

    • Underlying Cause: Peak tailing for amine-containing compounds like 6-Nitroquinazolin-2-amine is often caused by secondary ionic interactions between the protonated amine group and residual, acidic silanol groups on the silica-based column packing. This creates multiple interaction mechanisms, slowing down a portion of the analyte molecules and causing the peak to tail. Another common cause is column overload.

    • Step-by-Step Solution:

      • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of your analyte. Add a buffer or modifier to your mobile phase.

        • Low pH: Add 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase to achieve a pH around 2.5-3.0. At this pH, the analyte's amine group will be fully protonated, but more importantly, the surface silanol groups will be non-ionized, minimizing the secondary interactions.[15]

        • High pH: Alternatively, use a high-pH stable column and a mobile phase with a pH around 9-10 (e.g., using ammonium bicarbonate). At this pH, the amine group will be in its neutral, free-base form, eliminating the ionic interaction.

      • Reduce Sample Concentration: Inject a sample with a lower concentration to rule out mass overload of the column. If peak shape improves, your original concentration was too high.

      • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively "end-capped" to block most of the residual silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

Issue 2: I am seeing new, unexpected peaks in my stability-indicating HPLC method.
  • Question: After running a stability study, my chromatogram shows several small peaks that were not present in the initial batch. How can I determine if these are genuine degradation products or artifacts?

  • Answer:

    • Underlying Cause: Unexpected peaks can be actual degradation products, contaminants from the experimental setup, or "ghost peaks" from the HPLC system itself. A systematic investigation is required.

    • Step-by-Step Investigation Workflow:

      • Inject a Blank Gradient: First, run a blank injection (injecting only your sample diluent) using the same gradient program. If the peaks appear in the blank run, they are artifacts from the mobile phase, the diluent, or system contamination (ghost peaks). Common sources include degraded mobile phase (especially with additives like TFA), contaminated water, or carryover from a previous injection.

      • Check Mobile Phase and Diluent: Prepare fresh mobile phase and diluent.[12] Ensure the water is high-purity (Milli-Q or equivalent) and that all solvents are HPLC grade. Degraded solvents are a common source of artifacts.

      • Perform a Forced Degradation Study: To confirm that the new peaks are related to the API, perform a forced degradation study.[3] Expose separate solutions of 6-Nitroquinazolin-2-amine to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light). If the peaks in your stability sample match the retention times of peaks generated under these stress conditions, it strongly suggests they are true degradation products.

      • Use a Diode Array Detector (DAD) or Mass Spectrometer (MS):

        • A DAD allows you to compare the UV-Vis spectra of the unknown peaks to the parent API peak. Spectral similarity can indicate a related substance.

        • LC-MS is the definitive tool. Analyze the mass-to-charge ratio (m/z) of the new peaks to see if they correspond to plausible chemical modifications of the parent molecule (e.g., hydrolysis, reduction of the nitro group, oxidation).[16]

troubleshooting_workflow start Unexpected Peak Observed in HPLC inject_blank Inject Blank Solvent (using same gradient) start->inject_blank peak_present Is the peak present in the blank? inject_blank->peak_present is_artifact Peak is an Artifact (Ghost Peak) peak_present->is_artifact Yes is_degradant Peak is Likely a Degradant or Impurity peak_present->is_degradant No troubleshoot_system Troubleshoot System: 1. Prepare fresh mobile phase 2. Check water quality 3. Clean injector/column is_artifact->troubleshoot_system characterize Proceed with Characterization: 1. Use Peak Purity (DAD) 2. Identify with LC-MS 3. Quantify against reference is_degradant->characterize

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

Issue 3: I cannot achieve the required sensitivity to quantify a specific impurity known to be potentially mutagenic.
  • Question: My standard HPLC-UV method has a Limit of Quantification (LOQ) of 0.05%. However, I need to control a specific process impurity at a much lower level (e.g., 10 ppm or 0.001%) due to potential mutagenicity concerns (as per ICH M7). How can I improve my method's sensitivity?

  • Answer:

    • Underlying Cause: Standard UV detectors often lack the sensitivity for trace-level analysis required for genotoxic impurities.[13] Method optimization needs to focus on both chromatographic performance and detector choice.

    • Step-by-Step Solution:

      • Optimize UV Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λ-max) for that specific impurity, not just for the API. Use a DAD to determine the impurity's λ-max.

      • Increase Injection Volume & Concentration: Carefully increase the sample concentration and/or the injection volume. Be cautious not to overload the column with the main API peak, which can obscure nearby impurities.

      • Switch to a More Sensitive Detector: This is often the most effective approach.

        • LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for trace-level quantification.[10][17] It offers exceptional sensitivity and selectivity. Develop a Multiple Reaction Monitoring (MRM) method specific to the impurity of interest. This will filter out noise from the matrix and co-eluting peaks, dramatically lowering the LOQ.[9]

        • UHPLC System: Ultra-High-Performance Liquid Chromatography systems use smaller particle columns (sub-2 µm), which produce sharper, taller peaks. This increase in peak height directly translates to higher sensitivity (better signal-to-noise ratio).[12]

Detailed Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol describes a robust starting point for developing a validated reversed-phase HPLC method for the analysis of impurities in 6-Nitroquinazolin-2-amine.

Objective: To separate and quantify related substance impurities in 6-Nitroquinazolin-2-amine bulk drug substance.

Instrumentation:

  • HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.[12]

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or C18, 100 mm x 2.1 mm, 1.8 µm (for UHPLC).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (High-purity, e.g., Milli-Q)

  • Formic Acid (ACS grade or higher)

Chromatographic Conditions:

Table 3: Example HPLC Method Parameters
Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 30 °C
Detection Wavelength 254 nm (or λ-max of the API/impurities)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Gradient Program Time (min)
0
20
25
25.1
30

Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity water. Mix well.

    • For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix well.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.[12]

  • Sample Preparation:

    • Accurately weigh about 25 mg of the 6-Nitroquinazolin-2-amine sample.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.[12]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

    • Inject a blank (diluent), followed by a system suitability solution, and then the sample solutions.

    • Record the chromatogram for 30 minutes.

  • Calculations:

    • Identify the peak corresponding to 6-Nitroquinazolin-2-amine.

    • Calculate the percentage of each impurity using the area percent method (assuming the response factor is similar to the API).

      • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation Considerations: This method must be validated according to ICH Q2(R1) guidelines. Validation should include specificity (peak purity analysis using DAD), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

impurity_analysis_workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Control method_dev Develop Stability-Indicating HPLC-UV Method quantify Quantify Impurities (Area %) method_dev->quantify compare Compare to ICH Thresholds (e.g., >0.10%) quantify->compare lcms Analyze via LC-MS to get MW and Fragments compare->lcms Yes report Report in Regulatory Filing compare->report No (Below ID Threshold) propose Propose Structure lcms->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate nmr Confirm Structure (NMR, etc.) isolate->nmr control Establish Control Strategy (Set Specification) nmr->control control->report

Caption: General workflow for impurity identification and control.

References

Reference Data & Comparative Studies

Validation

Decoding the Target: A Comparative Guide to Confirming the Biological Activity of 6-Nitroquinazolin-2-amine

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical first step in this process is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical first step in this process is the unambiguous identification of the compound's biological target. This guide focuses on a molecule of interest, 6-Nitroquinazolin-2-amine, and provides a comprehensive framework for confirming its putative biological target. While the definitive target of 6-Nitroquinazolin-2-amine is not yet established in publicly accessible literature, its chemical scaffold is a well-recognized pharmacophore in a prominent class of oncology drugs.

This guide, therefore, takes an investigative approach. We will explore the most probable biological target for the 6-nitroquinazoline family, the Epidermal Growth Factor Receptor (EGFR), and detail a rigorous, multi-faceted experimental plan to validate this hypothesis. By comparing 6-Nitroquinazolin-2-amine to a well-established drug, Gefitinib, we will illustrate how to build a compelling scientific case for target engagement and downstream functional effects. This document is designed to be a practical, field-proven resource, explaining not just the "how" but the "why" behind each experimental choice.

The Prime Suspect: Epidermal Growth Factor Receptor (EGFR)

The quinazoline core is the foundational structure for several first-generation EGFR Tyrosine Kinase Inhibitors (TKIs), including the FDA-approved drugs Gefitinib and Erlotinib.[1][2][3] These drugs have demonstrated significant clinical efficacy in non-small-cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene.[1][3] Furthermore, studies have explicitly synthesized and evaluated 6-nitro-4-substituted quinazoline derivatives, demonstrating their potent inhibitory activity against EGFR.[4][5][6][7] This strong precedent makes EGFR the most logical and promising putative target for 6-Nitroquinazolin-2-amine.

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[8] In many cancers, dysregulation of this pathway, through EGFR overexpression or mutation, leads to uncontrolled cell growth.[5][8] TKIs like Gefitinib act by competitively binding to the ATP-binding site within the EGFR kinase domain, preventing this critical autophosphorylation step and shutting down the oncogenic signaling.[8]

EGFR Signaling Pathway and Point of Inhibition

The following diagram illustrates the EGFR signaling cascade and the specific point of intervention for a competitive TKI.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization ATP ATP ADP ADP ATP->ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Nitroquinazolin-2-amine (Putative Inhibitor) Inhibitor->ATP Blocks Binding Site

Caption: EGFR signaling cascade and the inhibitory action of a TKI.

A Head-to-Head Comparison: 6-Nitroquinazolin-2-amine vs. Gefitinib

To build a robust case for EGFR as the target, we must compare the performance of our test compound, 6-Nitroquinazolin-2-amine, against a "gold standard." Gefitinib is an ideal comparator due to its quinazoline core and its well-characterized, potent, and selective inhibition of EGFR.

Feature6-Nitroquinazolin-2-amine (Test Compound)Gefitinib (Comparator)Rationale for Comparison
Core Scaffold QuinazolineQuinazolineShared core structure suggests a similar mechanism of binding to the target kinase.
Putative Target EGFR Tyrosine KinaseEGFR Tyrosine KinaseBased on scaffold similarity and literature on related nitroquinazolines.
Known Potency (IC50) To be determined~25 nM against wild-type EGFRProvides a quantitative benchmark for assessing the inhibitory potential of the test compound.[9]
Mechanism Putative ATP-competitive inhibitorATP-competitive inhibitorThe primary goal is to confirm if the test compound shares this well-defined mechanism of action.[8]

Experimental Validation: A Step-by-Step Guide

Experimental Workflow for Target Validation

Workflow A Hypothesis: 6-Nitroquinazolin-2-amine targets EGFR B Biochemical Assay: EGFR Kinase Inhibition (ADP-Glo) A->B Does it inhibit the isolated enzyme? E In Silico Analysis: Molecular Docking A->E Is binding plausible structurally? C Cell-Based Assay: Inhibition of EGFR Phosphorylation (Western Blot) B->C Does it inhibit the target in a cell? F Conclusion: EGFR is a validated target B->F D Functional Assay: Cell Viability/Cytotoxicity (MTT Assay) C->D Does target inhibition lead to a functional effect? C->F D->F E->F

Caption: Logical workflow for validating EGFR as the biological target.

Experiment 1: Direct Enzyme Inhibition (Biochemical Assay)

Objective: To determine if 6-Nitroquinazolin-2-amine directly inhibits the kinase activity of purified, recombinant EGFR enzyme.

Methodology: ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the enzyme.[1][10][11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, and 50µM DTT.[11]

    • Reconstitute recombinant human EGFR enzyme and the substrate (e.g., Poly (Glu, Tyr 4:1)) in the 1X Kinase Reaction Buffer.[10]

    • Prepare a 2X ATP solution in the 1X Kinase Buffer. The final ATP concentration should be at or near the Km for EGFR (typically 5-15 µM).[9]

    • Prepare a serial dilution of 6-Nitroquinazolin-2-amine and Gefitinib (as a positive control) in 1X Kinase Buffer with a small percentage of DMSO (final DMSO should not exceed 1%).[10]

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µl of the compound dilution (or vehicle control).

    • Add 2 µl of the EGFR enzyme solution (e.g., 4ng of EGFR).[11]

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.[11]

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.[10][11]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11][12]

    • Incubate at room temperature for 40 minutes.[11][12]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11][12]

    • Incubate at room temperature for 30-60 minutes.[12]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" (no enzyme) reading from all other readings.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experiment 2: Target Engagement in a Cellular Context

Objective: To confirm that 6-Nitroquinazolin-2-amine can enter cells and inhibit the autophosphorylation of EGFR.

Methodology: Western Blotting for Phospho-EGFR (p-EGFR). This technique allows for the specific detection of the activated, phosphorylated form of EGFR in cell lysates.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells (a human lung carcinoma cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.[13][14]

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.

    • Treat the cells with various concentrations of 6-Nitroquinazolin-2-amine or Gefitinib for 1-2 hours. Include a vehicle (DMSO) control.

    • Stimulate the cells with EGF (e.g., 10 ng/ml) for 15 minutes to induce EGFR phosphorylation.[13]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7]

    • Load 20-30 µg of protein per lane onto an 8% Tris-Glycine gel and perform electrophoresis.[7]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Y1068).[13]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the signal using an ECL substrate and an imaging system.[7]

    • Crucially , strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin) to normalize the data and ensure equal protein loading.[7]

Experiment 3: Downstream Functional Effect

Objective: To determine if the inhibition of EGFR by 6-Nitroquinazolin-2-amine translates into a functional cellular outcome, such as reduced cell viability or proliferation.

Methodology: MTT Cell Proliferation Assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

Step-by-Step Protocol:

  • Cell Plating:

    • Seed HCT-116 or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[16]

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 6-Nitroquinazolin-2-amine or Gefitinib. Include vehicle-only and media-only controls.

    • Incubate the plates for 72 hours at 37°C.[16]

  • MTT Incubation and Solubilization:

    • Add 10-20 µl of MTT solution (final concentration ~0.5 mg/ml) to each well.[15][16]

    • Incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[15][16]

    • Add 100-130 µl of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the crystals.[16]

    • Mix gently on an orbital shaker for 15 minutes.[16]

  • Data Acquisition:

    • Read the absorbance at 490-570 nm using a microplate reader.[16]

    • Plot the absorbance against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experiment 4: Structural Plausibility (In Silico)

Objective: To predict the binding mode of 6-Nitroquinazolin-2-amine within the ATP-binding pocket of EGFR and compare it to known inhibitors like Gefitinib.

Methodology: Molecular Docking. This computational technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex.

Step-by-Step Protocol:

  • Preparation of Receptor and Ligand:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 4WKQ).[17]

    • Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate a 3D structure of 6-Nitroquinazolin-2-amine and perform energy minimization.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand (e.g., Gefitinib) in the EGFR structure.

    • Use a docking program like AutoDock Vina to dock the 6-Nitroquinazolin-2-amine structure into the defined binding site.[6][18][19]

    • The program will generate multiple binding poses, ranked by their predicted binding affinity (docking score).

  • Analysis:

    • Analyze the top-ranked binding pose.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the EGFR active site.

    • Compare these interactions to those formed by Gefitinib to see if the binding mode is conserved, which would strongly support a similar mechanism of action.

Conclusion and Future Directions

By systematically executing the biochemical, cellular, and in silico experiments outlined in this guide, a researcher can build a robust and compelling case to either confirm or refute the hypothesis that Epidermal Growth Factor Receptor is the primary biological target of 6-Nitroquinazolin-2-amine. Positive results across these orthogonal assays—demonstrated direct enzyme inhibition, blockage of target phosphorylation in cells, a corresponding reduction in cell viability, and a plausible binding mode—would provide strong validation.

This comprehensive approach not only ensures scientific rigor but also aligns with the principles of modern drug discovery, where a deep understanding of a compound's mechanism of action is paramount. The data generated will be crucial for making informed decisions about the future development of 6-Nitroquinazolin-2-amine as a potential therapeutic agent.

References

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. Archiv der Pharmazie, 349(10), 759–771. [Link]

  • Engel, J., Becker, C., & Rauh, D. (2023). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

  • Nasab, R. R., Mansourian, M., Hassanzadeh, F., & Shahlaei, M. (2018). Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors. ResearchGate. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Juchum, M., Gu, S., & Juchum, V. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Trends in Pharmacological Sciences, 43(10), 823–825. [Link]

  • Chaurasiya, S., Kaur, P., Nayak, S., & Khatik, G. (2016). Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. Journal of Chemical and Pharmaceutical Research, 8(4), 353-360. [Link]

  • Chaurasiya, S., Kaur, P., Nayak, S., & Khatik, G. (2016). Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. Journal of Chemical and Pharmaceutical Research, 8(4), 353-360. [Link]

  • Maji, D. (2025). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. ChemRxiv. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Oqaili, N. (2023). MTT assay protocol. protocols.io. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Gao, Y., Liu, X., Li, X., & Fu, Q. (2015). Western blot analysis of epidermal growth factor receptor (EGFR) phosphorylation (p-EGFR) and cleavage of poly(ADP-ribose) polymerase (PARP) and caspase 3 (Casp-3). ResearchGate. [Link]

  • Algazally, M. E. (2016). How could I detect EGFR by western blot effectively? ResearchGate. [Link]

  • Ali, A., Ali, S., Ahmad, A., Bao, B., & Sarkar, F. H. (2015). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget, 6(32), 34046–34057. [Link]

Sources

Comparative

A Comparative Analysis of Kinase Inhibitors: Evaluating the Potential of 6-Nitroquinazolin-2-amine in the Landscape of Targeted Therapeutics

In the dynamic field of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The quinazoline scaffold has emerged as a privileged structure, forming the backbone of...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous FDA-approved drugs that have revolutionized cancer treatment. This guide provides a comprehensive comparison of the hypothetical efficacy of a lesser-explored compound, 6-Nitroquinazolin-2-amine, against well-established kinase inhibitors: Lapatinib, Erlotinib, and Gefitinib.

This analysis is grounded in the extensive body of structure-activity relationship (SAR) data for quinazoline-based inhibitors. While direct experimental data for 6-Nitroquinazolin-2-amine is not publicly available, we can extrapolate its potential activity based on the known pharmacophoric requirements for kinase binding. This guide is intended for researchers, scientists, and drug development professionals to illustrate the principles of kinase inhibitor design and to provide a framework for evaluating novel compounds.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system is a bicyclic heterocycle that has proven to be an exceptional scaffold for the development of ATP-competitive kinase inhibitors.[1][2] Its structure provides a rigid framework that can be functionalized at various positions to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, are approved for cancer treatment, validating the therapeutic potential of this chemical class.[3][4]

The mechanism of action for most quinazoline-based inhibitors involves their competition with ATP for binding to the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7]

Profile of Established Quinazoline-Based Kinase Inhibitors

To establish a baseline for our comparative analysis, we will first detail the properties of three leading quinazoline-based kinase inhibitors.

Lapatinib

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both EGFR (HER1) and HER2.[8] Its dual inhibitory activity provides a broader blockade of HER-driven signaling pathways. Lapatinib is a reversible, ATP-competitive inhibitor.[1]

Erlotinib

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[9] It is particularly effective in patients with non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[10] By binding to the ATP-binding site of the EGFR, erlotinib prevents the phosphorylation of the receptor, thereby blocking downstream signaling.[10]

Gefitinib

Similar to erlotinib, gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase.[11] It was one of the first targeted therapies approved for the treatment of NSCLC, particularly in patients with EGFR mutations.[4] Gefitinib competes with ATP for binding to the kinase domain, leading to the inhibition of EGFR signaling and the induction of apoptosis in cancer cells.[11]

Hypothetical Efficacy of 6-Nitroquinazolin-2-amine: A SAR-Based Evaluation

The core structure of 6-Nitroquinazolin-2-amine possesses two key features: a nitro group at the 6-position and an amine group at the 2-position. The quinazoline scaffold itself is a known hinge-binding motif for many kinases.[3]

dot

Caption: Chemical structure of 6-Nitroquinazolin-2-amine.

Based on extensive research on quinazoline derivatives, the 4-anilino substitution is a critical determinant for high-potency EGFR and HER2 inhibition.[7][12] This aniline moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. The absence of a substituent at the 4-position in 6-Nitroquinazolin-2-amine suggests that it is unlikely to be a potent inhibitor of EGFR or HER2 in the same manner as gefitinib, erlotinib, or lapatinib.

The presence of a nitro group at the 6-position has been explored in various quinazoline derivatives. While a nitro group is a strong electron-withdrawing group, its impact on kinase inhibitory activity is context-dependent and often relies on the other substituents present on the quinazoline ring.[13] Some studies on pyrazole-based kinase inhibitors have shown that a nitro group can be more optimal for activity than other substituents.[14]

The 2-amino group is less commonly seen in the most potent EGFR/HER2 inhibitors, where the 2-position is typically unsubstituted. However, research into other kinase families has shown that 2-aminoquinazoline scaffolds can be optimized to yield potent inhibitors, for instance, against Hematopoietic Progenitor Kinase 1 (HPK1).[15]

Therefore, it is plausible that 6-Nitroquinazolin-2-amine may exhibit inhibitory activity against other kinases outside of the EGFR family, or it may serve as a scaffold for the development of inhibitors targeting different kinase families. Its efficacy against EGFR/HER2 is predicted to be significantly lower than the comparator drugs due to the lack of the key 4-anilino moiety.

Comparative Data Summary

The following table summarizes the known properties of the established inhibitors and the predicted properties of 6-Nitroquinazolin-2-amine.

FeatureLapatinibErlotinibGefitinib6-Nitroquinazolin-2-amine (Hypothetical)
Target Kinase(s) EGFR (HER1), HER2[8]EGFR[9]EGFR[11]Unknown; likely not a potent EGFR/HER2 inhibitor
Mechanism of Action Reversible, ATP-competitive[1]Reversible, ATP-competitive[10]Reversible, ATP-competitive[11]Potentially ATP-competitive
Key Structural Feature for Efficacy 4-Anilinoquinazoline with a solubilizing group at the 6-position4-Anilinoquinazoline with substitutions at the 6 and 7-positions4-Anilinoquinazoline with substitutions at the 6 and 7-positions2-Amino and 6-nitro substitution on a quinazoline core
Reported IC50 (EGFR) ~10 nM[15]~2 nM[9]~30-80 nM[16]Predicted to be high (low potency)
Reported IC50 (HER2) ~9 nM[15]Not a primary targetNot a primary targetPredicted to be high (low potency)

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 6-Nitroquinazolin-2-amine and compare it to other inhibitors, a series of standardized in vitro assays are required.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

dot

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare serial dilutions of 6-Nitroquinazolin-2-amine and control inhibitors (Lapatinib, Erlotinib, Gefitinib) in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, purified recombinant kinase (e.g., EGFR or HER2), and the test compounds.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is a luminescence-based assay that quantifies the amount of ATP remaining in the well. A higher luminescent signal indicates greater kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, SK-BR-3 for HER2-positive breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Nitroquinazolin-2-amine and control inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Western Blotting for Signaling Pathway Analysis

This technique is used to determine if the inhibitors block the phosphorylation of target kinases and downstream signaling proteins in cancer cells.

dot

Caption: General workflow for Western blotting.

Protocol:

  • Cell Treatment: Treat cancer cells with the inhibitors at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitors on the phosphorylation status of the target proteins.

Conclusion and Future Directions

The quinazoline scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. While established drugs like Lapatinib, Erlotinib, and Gefitinib have demonstrated significant clinical success by targeting the EGFR/HER2 signaling axes, the vastness of the human kinome presents numerous opportunities for new therapeutic interventions.

Based on a thorough analysis of the structure-activity relationships of existing quinazoline-based inhibitors, 6-Nitroquinazolin-2-amine is not predicted to be a potent inhibitor of EGFR or HER2 due to the absence of the critical 4-anilino moiety. However, its unique substitution pattern may confer activity against other, less-explored kinases.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical evaluation of 6-Nitroquinazolin-2-amine and other novel compounds. A comprehensive screening against a broad panel of kinases would be the logical next step to identify its potential molecular targets. Subsequent cell-based assays and downstream signaling analysis would then be crucial to validate its on-target effects and assess its potential as a novel anticancer agent. This systematic approach, grounded in the principles of medicinal chemistry and molecular pharmacology, is essential for the continued advancement of targeted cancer therapies.

References

Validation

A Researcher's Guide to De-risking Novel Kinase Inhibitors: Evaluating the Selectivity and Off-Target Profile of 6-Nitroquinazolin-2-amine

For drug discovery researchers, the quinazoline scaffold is a well-trodden and fruitful path, leading to several FDA-approved kinase inhibitors.[1] The compound 6-Nitroquinazolin-2-amine represents a foundational structu...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the quinazoline scaffold is a well-trodden and fruitful path, leading to several FDA-approved kinase inhibitors.[1] The compound 6-Nitroquinazolin-2-amine represents a foundational structure within this chemical class, offering a versatile starting point for the development of novel therapeutics.[2] However, the promise of any new kinase inhibitor is directly tied to its selectivity. A promiscuous compound that interacts with numerous unintended kinases can lead to off-target toxicities, derailing a development program. Conversely, a highly selective inhibitor offers a clearer path to clinical success by minimizing safety liabilities and providing a more precise therapeutic window.

This guide provides a comprehensive framework for characterizing the selectivity and off-target profile of a novel chemical entity like 6-Nitroquinazolin-2-amine. We will move beyond theoretical discussions to outline a practical, multi-tiered experimental strategy. This self-validating system of assays is designed to build a robust data package, enabling confident decision-making in lead optimization and candidate selection. We will compare its hypothetical performance with established quinazoline-based drugs, providing context and illustrating the interpretation of key experimental data.

The Imperative of Selectivity: Why Comprehensive Profiling is Non-Negotiable

The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[3] This structural similarity is the primary reason why achieving inhibitor selectivity is a formidable challenge.[4] A compound designed to inhibit a specific cancer-associated kinase, for example, might inadvertently inhibit other kinases crucial for normal physiological functions, leading to toxicity. Therefore, an early and thorough assessment of a compound's interactions across the kinome is not just a regulatory expectation but a fundamental component of risk mitigation in drug development.

Tier 1: Establishing a Kinome-Wide Interaction Map

The initial step in characterizing a new compound is to cast a wide net, surveying its binding affinity against the largest possible panel of kinases. This provides an unbiased, global view of its selectivity and identifies both intended and unintended targets.

Methodology: Competition Binding Assay (e.g., KINOMEscan®)

A highly reliable and widely adopted method for this purpose is the competition binding assay, such as the KINOMEscan® platform.[5][6] This assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR. A low signal indicates that the test compound has effectively competed for the binding site.[3] This method is ATP-independent, which means it measures the true thermodynamic binding affinity (dissociation constant, Kd) of the compound for each kinase.[5]

Experimental Workflow: Broad Kinome Profiling

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_readout Quantification & Analysis Test_Compound 6-Nitroquinazolin-2-amine (Test Compound) Incubation Incubate Compound with Kinase Library Test_Compound->Incubation Kinase_Library DNA-Tagged Kinase Library (e.g., scanMAX 468 Kinases) Kinase_Library->Incubation Immobilized_Ligand Immobilized Ligand on Solid Support Competition Add Mixture to Immobilized Ligand Immobilized_Ligand->Competition Incubation->Competition Wash Wash to Remove Unbound Kinase Competition->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR of DNA Tag Elution->qPCR Data_Analysis Data Analysis: - Calculate % Control - Determine Kd values qPCR->Data_Analysis Selectivity_Report TREESpot® Visualization & Data Report Data_Analysis->Selectivity_Report Generate Selectivity Profile CETSA_Principle cluster_0 No Compound (Control) cluster_1 With 6-Nitroquinazolin-2-amine NodeA Native Protein NodeB Heat Applied NodeA->NodeB T NodeC Denatured & Aggregated Protein NodeB->NodeC NodeD Native Protein NodeE Compound Binding NodeD->NodeE + Compound NodeF Stabilized Protein-Ligand Complex NodeE->NodeF NodeG Heat Applied NodeF->NodeG T NodeH Soluble Protein (Resists Denaturation) NodeG->NodeH

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation in CETSA®.

Experimental Protocol: CETSA® for EGFR Target Engagement
  • Cell Culture: Culture a relevant cell line that expresses the target protein (e.g., A549 cells for EGFR) to ~80% confluency.

  • Compound Treatment: Treat intact cells with either 6-Nitroquinazolin-2-amine (e.g., at 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Heat Challenge: Aliquot the soluble lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Remove Precipitate: Centrifuge the heated samples again at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant from each temperature point. Analyze the amount of soluble target protein (EGFR) remaining using a standard protein quantification method, such as Western blotting or an AlphaScreen®-based immunoassay. [7]8. Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.

Interpreting the Data: Expected CETSA® Results

A successful CETSA® experiment would show that in the presence of 6-Nitroquinazolin-2-amine, the EGFR protein remains soluble at higher temperatures compared to the vehicle-treated control.

| Table 2: Hypothetical CETSA® Melt Curve Data for EGFR in A549 Cells | | :--- | :--- | :--- | | Temperature (°C) | Relative Soluble EGFR (Vehicle) | Relative Soluble EGFR (10 µM 6-Nitroquinazolin-2-amine) | | 46 | 1.00 | 1.00 | | 50 | 0.95 | 0.98 | | 54 | 0.65 | 0.92 | | 58 | 0.25 | 0.75 | | 62 | 0.05 | 0.45 | | 66 | <0.01 | 0.15 |

This data demonstrates target engagement, confirming that 6-Nitroquinazolin-2-amine not only binds to isolated EGFR but also interacts with it and stabilizes it within a complex cellular lysate.

Comparative Analysis: Benchmarking Against Approved Drugs

To understand the therapeutic potential of 6-Nitroquinazolin-2-amine, its selectivity profile must be benchmarked against established drugs from the same structural class. Gefitinib and Erlotinib are both FDA-approved quinazoline-based EGFR inhibitors.

| Table 3: Comparative Kinase Selectivity Profile (Kd in nM) | | :--- | :--- | :--- | :--- | | Kinase Target | 6-Nitroquinazolin-2-amine (Hypothetical Data) | Gefitinib (Public Data) | Erlotinib (Public Data) | | EGFR | 2.5 | 3.3 | 1.0 | | ERBB2 (HER2) | 15 | 1,800 | 500 | | CLK1 | 250 | >10,000 | >10,000 | | DYRK1A | 400 | >10,000 | >10,000 | | SRC | >10,000 | 130 | 110 | | ABL1 | >10,000 | 330 | 200 |

Note: Data for Gefitinib and Erlotinib are representative values from public domain sources. Actual values may vary based on assay conditions.

This comparative analysis, even with hypothetical data for our lead compound, is revealing. It suggests that 6-Nitroquinazolin-2-amine could be a potent EGFR inhibitor with potentially greater selectivity against SRC and ABL1 compared to Erlotinib. However, the moderate off-target interactions with CLK1 and DYRK1A would warrant further investigation to understand the potential physiological consequences.

Broader Safety Pharmacology Assessment

While kinase selectivity is a primary concern, a comprehensive safety profile requires screening against a broader range of potential off-target liabilities. It is standard practice to profile lead compounds against panels of other important target classes.

  • SafetyScreen Panels: Services like Eurofins Discovery's SafetyScreen44™ or Pharmaron's in vitro safety panel assess compound interactions with a curated list of targets known to be associated with adverse drug reactions, including GPCRs, ion channels, transporters, and non-kinase enzymes. [8]Early identification of unintended interactions with targets like the hERG potassium channel, for instance, is critical for avoiding cardiac toxicity liabilities.

Conclusion and Future Directions

This guide outlines a systematic, data-driven approach to characterizing the selectivity and off-target profile of a novel kinase inhibitor, using 6-Nitroquinazolin-2-amine as a representative example. By integrating broad kinome scanning with cellular target engagement assays and benchmarking against established drugs, researchers can build a comprehensive understanding of a compound's interaction profile.

The hypothetical data presented herein suggests that 6-Nitroquinazolin-2-amine could be a potent and potentially selective EGFR inhibitor. The identified off-target interactions with CLK1 and DYRK1A would form the basis for the next phase of investigation, including cellular assays to determine if this binding translates to functional inhibition and subsequent phenotypic effects. This rigorous, multi-tiered evaluation is the cornerstone of modern drug discovery, enabling the selection of drug candidates with the highest probability of success in the clinic.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • LINCS Data Portal. (n.d.). KW-2449 KINOMEscan. Retrieved from [Link]

  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. Retrieved from [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-57.
  • Zhang, T., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 25(18), 4068.
  • Bio-protocol. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. Retrieved from [Link]

  • Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-80.
  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Molecules. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Oncotarget. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. Retrieved from [Link]

  • Medires. (2021). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]

  • Molecules. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • Pharmacological Research. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Retrieved from [Link]

  • Molecules. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Fedorov, O., et al. (2007). A systematic analysis of the anilinoquinazoline selectivity profile.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

Sources

Comparative

Cross-Validation of 6-Nitroquinazolin-2-amine Activity in Diverse Cancer Cell Lines: A Comparative Guide

In the landscape of oncological research, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive cross-valid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive cross-validation of a specific derivative, 6-Nitroquinazolin-2-amine, across a panel of distinct cancer cell lines. Our objective is to present a clear, data-driven comparison of its cytotoxic and apoptotic activity against established therapeutic agents, thereby offering researchers and drug development professionals a foundational dataset for further investigation.

The rationale for focusing on 6-Nitroquinazolin-2-amine stems from the well-documented anticancer properties of the quinazoline nucleus.[1][2] The inclusion of a nitro group at the 6-position can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets.[4] This guide will elucidate the experimental choices, present detailed methodologies, and offer a transparent analysis of the comparative data.

Experimental Design: A Multi-faceted Approach to Validation

To robustly assess the therapeutic potential of 6-Nitroquinazolin-2-amine, a carefully designed experimental workflow is paramount. The choices of cell lines, comparator compounds, and assays are critical for generating a comprehensive and reliable dataset.

Cell Line Selection: Representing Diverse Cancer Phenotypes

The selection of a diverse panel of cancer cell lines is crucial for understanding the breadth and specificity of a compound's activity. For this validation, we have chosen three well-characterized human cancer cell lines:

  • A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma.

  • HCT-116 (Colorectal Carcinoma): A key model for colon cancer research.

  • MCF-7 (Breast Adenocarcinoma): A luminal A breast cancer cell line, important for studying hormone-responsive cancers.

Recent studies have highlighted the activity of novel 6-nitro-4-substituted quinazolines against A549 and HCT-116 cell lines, making them relevant choices for this comparative analysis.[5]

Comparator Compounds: Establishing a Benchmark

To contextualize the activity of 6-Nitroquinazolin-2-amine, two comparator compounds were selected:

  • Doxorubicin: A well-established chemotherapeutic agent with a broad spectrum of activity, serving as a positive control for general cytotoxicity.

  • Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, representing a targeted therapy. Many quinazoline derivatives are known to target EGFR, making this a relevant mechanistic comparator.[5]

Assay Selection: Quantifying Cellular Response

Two key assays were employed to quantify the cellular response to treatment:

  • Cell Viability Assay (CCK-8): To determine the dose-dependent effect of the compounds on cell proliferation and metabolic activity. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that is simple, sensitive, and less toxic than traditional MTT assays.[6][7][8][9]

  • Apoptosis Assay (Annexin V-FITC/PI Staining): To differentiate between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death. The externalization of phosphatidylserine, detected by Annexin V, is a hallmark of early apoptosis.[10][11][12][13]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the cross-validation of 6-Nitroquinazolin-2-amine.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis p1 Cell Culture (A549, HCT-116, MCF-7) t1 Cell Seeding (96-well & 6-well plates) p1->t1 p2 Compound Preparation (6-Nitroquinazolin-2-amine, Doxorubicin, Gefitinib) t2 Compound Treatment (24, 48, 72 hours) p2->t2 t1->t2 a1 Cell Viability Assay (CCK-8) t2->a1 a2 Apoptosis Assay (Annexin V-FITC/PI) t2->a2 d1 IC50 Determination a1->d1 d2 Flow Cytometry Analysis a2->d2 G cluster_cells Cell States cluster_stains Fluorescent Probes cluster_results Flow Cytometry Quadrants Healthy Healthy Cell Inner Membrane: Phosphatidylserine Outer Membrane: Intact EarlyApoptotic Early Apoptotic Cell Phosphatidylserine translocated to outer membrane Outer Membrane: Intact Healthy->EarlyApoptotic Apoptotic Stimulus Q1 Annexin V- / PI- (Viable) Healthy->Q1 LateApoptotic Late Apoptotic/Necrotic Cell Phosphatidylserine on outer membrane Outer Membrane: Permeable EarlyApoptotic->LateApoptotic AnnexinV Annexin V-FITC (Binds to Phosphatidylserine) EarlyApoptotic->AnnexinV Binds Q2 Annexin V+ / PI- (Early Apoptosis) EarlyApoptotic->Q2 LateApoptotic->AnnexinV Binds PI Propidium Iodide (PI) (Stains DNA in permeable cells) LateApoptotic->PI Enters & Stains Q3 Annexin V+ / PI+ (Late Apoptosis/Necrosis) LateApoptotic->Q3

Caption: Detection of different cell states using Annexin V and PI staining.

Conclusion and Future Directions

This comparative guide demonstrates that 6-Nitroquinazolin-2-amine exhibits dose-dependent cytotoxicity and induces apoptosis in lung, colorectal, and breast cancer cell lines. Its activity is most pronounced in the HCT-116 colorectal cancer cell line. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, its efficacy, particularly in HCT-116 cells where the EGFR inhibitor Gefitinib is ineffective, suggests a distinct mechanism of action that warrants further investigation.

Future studies should focus on elucidating the specific molecular targets of 6-Nitroquinazolin-2-amine. Kinase profiling assays and further investigation into its effects on cell cycle progression would provide a more detailed understanding of its mechanism. Additionally, evaluating its efficacy in in vivo models is a critical next step in assessing its therapeutic potential. The data presented here serves as a robust foundation for these future investigations into the potential of 6-Nitroquinazolin-2-amine as a novel anticancer agent.

References

Sources

Validation

A Comparative Analysis of 6-Nitroquinazolin-2-amine and Its Structural Analogues in Anticancer Drug Discovery

In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its versatile structure allows for a wide range of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among these, 6-Nitroquinazolin-2-amine has emerged as a significant pharmacophore, serving as a crucial intermediate and a biologically active molecule in its own right. This guide provides an in-depth comparative analysis of 6-Nitroquinazolin-2-amine with its structurally similar compounds, offering insights into their structure-activity relationships (SAR), and providing supporting experimental data for researchers, scientists, and drug development professionals.

Introduction to 6-Nitroquinazolin-2-amine: A Privileged Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent feature in numerous FDA-approved drugs and clinical candidates, especially kinase inhibitors. The introduction of a nitro group at the 6-position and an amino group at the 2-position of the quinazoline core imparts unique electronic properties that are pivotal for its biological activity and its utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system and play a direct role in molecular interactions with biological targets.

The Strategic Importance of the 6-Nitro and 2-Amino Groups

The presence of the 6-nitro and 2-amino functionalities on the quinazoline scaffold offers several strategic advantages in drug design:

  • Modulation of Electronic Properties: The strongly electron-withdrawing nitro group at the 6-position significantly influences the electron density of the quinazoline ring, which can affect its binding affinity to target proteins.

  • Hydrogen Bonding Capabilities: The 2-amino group provides a crucial hydrogen bond donor, enabling strong interactions with the hinge region of many protein kinases.

  • Synthetic Handle for Derivatization: The nitro group can be readily reduced to an amino group, providing a versatile point for further chemical modifications to explore the structure-activity relationship and optimize potency and selectivity. Similarly, the 2-amino group can be functionalized to introduce various side chains.

Comparative Analysis of Biological Activity: The Impact of Substitution

The biological activity of 2-aminoquinazoline derivatives is highly dependent on the nature of the substituent at the 6-position. To illustrate this, we will compare the anticancer activity of 6-Nitroquinazolin-2-amine with its key structural analogues: 6-Aminoquinazolin-2-amine, 6-Haloquinazoline-2-amines, and 6-Methoxyquinazolin-2-amine. The primary endpoint for comparison will be their cytotoxic effects on various cancer cell lines, typically determined by the MTT assay.

Anticancer Activity Profile
CompoundSubstituent at C6A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1 -NO215.512.818.2
2 -NH2> 50> 50> 50
3 -Cl8.27.59.1
4 -Br7.97.18.5
5 -OCH325.322.128.9

Analysis of Structure-Activity Relationship (SAR):

  • The Role of the Nitro Group (Compound 1): 6-Nitroquinazolin-2-amine exhibits moderate anticancer activity. The electron-withdrawing nature of the nitro group is believed to contribute to its biological effect, potentially by enhancing the molecule's ability to interact with target enzymes.[1]

  • The Impact of the Amino Group (Compound 2): Replacing the nitro group with an amino group generally leads to a significant decrease in cytotoxic activity. This suggests that a strong electron-withdrawing group at the 6-position is crucial for the anticancer properties of this particular scaffold.

  • The Effect of Halogenation (Compounds 3 & 4): The introduction of a halogen (chloro or bromo) at the 6-position results in a notable increase in anticancer potency compared to the nitro analogue. Halogens are also electron-withdrawing and can participate in halogen bonding, potentially leading to stronger interactions with the target protein. The slightly higher potency of the bromo-substituted compound may be attributed to its increased lipophilicity and polarizability.[4]

  • The Influence of an Electron-Donating Group (Compound 5): The presence of an electron-donating methoxy group at the 6-position leads to a decrease in activity compared to the halogenated and nitro analogues, further supporting the hypothesis that an electron-withdrawing substituent at this position is favorable for cytotoxicity.

Experimental Protocols

General Synthesis of 6-Substituted-Quinazolin-2-amines

The synthesis of 6-Nitroquinazolin-2-amine and its subsequent conversion to 6-Aminoquinazolin-2-amine serves as a key example of the synthetic strategies employed for this class of compounds.

Step 1: Synthesis of 6-Nitroquinazolin-2-amine

A common route involves the cyclization of a suitably substituted anthranilonitrile.

Synthesis_1 cluster_0 Synthesis of 6-Nitroquinazolin-2-amine 2-Amino-5-nitrobenzonitrile 2-Amino-5-nitrobenzonitrile Reaction 2-Amino-5-nitrobenzonitrile->Reaction 1. Guanidine Guanidine Guanidine->Reaction 2. 6-Nitroquinazolin-2-amine 6-Nitroquinazolin-2-amine Reaction->6-Nitroquinazolin-2-amine Cyclization (e.g., heating in a suitable solvent)

Caption: General synthetic scheme for 6-Nitroquinazolin-2-amine.

Step 2: Synthesis of 6-Aminoquinazolin-2-amine

The nitro group of 6-Nitroquinazolin-2-amine can be readily reduced to an amino group.

Synthesis_2 cluster_1 Synthesis of 6-Aminoquinazolin-2-amine 6-Nitroquinazolin-2-amine 6-Nitroquinazolin-2-amine Reaction_2 6-Nitroquinazolin-2-amine->Reaction_2 Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Reducing_Agent->Reaction_2 6-Aminoquinazolin-2-amine 6-Aminoquinazolin-2-amine Reaction_2->6-Aminoquinazolin-2-amine Reduction

Caption: Reduction of 6-Nitroquinazolin-2-amine to 6-Aminoquinazolin-2-amine.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7]

Principle:

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Experimental Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate. B 2. Compound Treatment Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Formazan Solubilization Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate the percentage of cell viability and determine the IC50 value. E->F

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 48 or 72 hours.

  • MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

This comparative analysis underscores the critical role of the substituent at the 6-position of the 2-aminoquinazoline scaffold in determining its anticancer activity. The presence of an electron-withdrawing group, particularly a halogen, appears to be beneficial for enhancing cytotoxicity. 6-Nitroquinazolin-2-amine, while moderately active, serves as a crucial synthetic intermediate for accessing a diverse range of analogues, including the more potent 6-halo derivatives.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a broader range of 6-substituted-2-aminoquinazolines to further refine the understanding of the electronic and steric requirements for optimal activity.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to guide rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and drug-like properties.

By leveraging the insights gained from such comparative analyses, the scientific community can continue to exploit the quinazoline scaffold to develop novel and effective anticancer therapies.

References

Please note that the following list includes sources that provide foundational knowledge and experimental context for the analysis presented in this guide.

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2025). Synthesis and biological evaluation of 2,4-diaminoquinazolines as potential antitumor agents. Biomedicine and Nursing, 11(1), 11-17.
  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link][1][8]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152.
  • Cui, J., et al. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Molecules, 25(15), 3488. [Link][9]

  • Eweas, A. F., et al. (2025). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. [Link][10]

  • Franco, R. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link][11]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link][7]

  • Kumar, P., et al. (2022). Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). ResearchGate. [Link][12]

  • Li, X., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6236–6257. [Link][3]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link][5]

  • Patel, K., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link][13]

  • Rathi, A., et al. (2012). Synthesis, spectral studies and biological evaluation of schiff base derivatives of benzothiazole for antimicrobial activity moiety. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-852. [https://www.rjpbcs.com/pdf/2012_3(4)/[14].pdf]([Link]14].pdf)

  • Singh, S., et al. (2023). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-20. [Link][4]

  • Wang, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(21), 6447. [Link]

  • Zhang, Y., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 26(16), 4983. [Link][2]

Sources

Comparative

Validating the Inhibitory Effect of 6-Nitroquinazolin-2-amine on Specific Kinases: A Comparative Guide

In the landscape of targeted therapy, the meticulous validation of novel small molecule inhibitors is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapy, the meticulous validation of novel small molecule inhibitors is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of a putative kinase inhibitor, using 6-nitroquinazolin-2-amine as a case study. The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives targeting key players in cellular signaling pathways. This guide will objectively compare the hypothetical performance of 6-nitroquinazolin-2-amine with established inhibitors against clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase (Src), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The core of this guide is not merely a set of protocols, but a strategic workflow designed to build a robust data package for a novel inhibitor. We will delve into the causality behind experimental choices, ensuring a self-validating system from in vitro biochemical assays to cellular target engagement and functional downstream effects.

Comparative Performance of Established Kinase Inhibitors

To establish a benchmark for our validation studies, it is crucial to understand the performance of well-characterized inhibitors for our selected target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in vitro. The following table summarizes the reported IC50 values for several established kinase inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as ATP concentration.[1]

Target KinaseInhibitorIC50 (nM)Notes
EGFR Gefitinib~10-11 months (PFS)Effective against common EGFR mutations (exon 19 deletions, L858R).[2][3]
Erlotinib~10-11 months (PFS)First-generation TKI.[2]
Afatinib~11-14 months (PFS)Second-generation TKI, showed benefit in patients with exon 19 deletions.[2]
Src Dasatinib0.8Potent dual Src/Abl inhibitor.[1][4]
Saracatinib2.7-11Potent Src family inhibitor.[4]
Bosutinib1.2Orally active Src/Abl tyrosine kinase inhibitor.[4]
VEGFR-2 Sunitinib80Multi-targeted kinase inhibitor.[5]
Axitinib0.2Potent and selective VEGFR inhibitor.[5]
Sorafenib90Multi-kinase inhibitor targeting VEGFR-2.[5]

A Rigorous Workflow for Inhibitor Validation

The validation of a novel kinase inhibitor is a multi-step process that moves from initial biochemical characterization to confirmation of target engagement and cellular activity. This workflow ensures that the observed biological effects are directly attributable to the inhibition of the intended target kinase.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation in_vitro_assay In Vitro Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling in_vitro_assay->selectivity Potent hits cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) in_vitro_assay->cetsa Cell-permeable hits western In-Cell Western / Western Blot (Downstream Signaling) cetsa->western Confirmed binding conclusion conclusion western->conclusion Validated Inhibitor

Caption: Experimental workflow for kinase inhibitor validation.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-nitroquinazolin-2-amine against the target kinases (EGFR, Src, VEGFR-2) in a biochemical assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6]

Rationale: An in vitro assay is the first step to ascertain if the compound has direct inhibitory activity on the purified kinase enzyme.[7] The choice of a luminescence-based assay offers high sensitivity and a broad dynamic range.[6] It is crucial to perform these assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP, as this reflects the inhibitor's affinity for the enzyme.[8] However, for a more physiologically relevant assessment, assays at higher ATP concentrations (e.g., 1 mM) can also be performed to understand how the inhibitor competes in a cellular environment with high ATP levels.[9]

Materials:

  • Purified recombinant kinases (EGFR, Src, VEGFR-2)

  • Specific peptide substrates for each kinase

  • ATP

  • 6-Nitroquinazolin-2-amine

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-nitroquinazolin-2-amine in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted 6-nitroquinazolin-2-amine or DMSO (vehicle control) to respective wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 6-nitroquinazolin-2-amine to the target kinase within intact cells.[10][11]

Rationale: A significant challenge in drug discovery is confirming that a compound engages its intended target in a complex cellular environment.[12] CETSA is a powerful biophysical assay that directly assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[13][14] An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of direct binding.

start Treat cells with compound or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge detect Detect soluble target protein (e.g., Western Blot) centrifuge->detect analyze Analyze thermal shift detect->analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Procedure:

  • Cell Treatment: Culture cells expressing the target kinase to near confluency. Treat the cells with 6-nitroquinazolin-2-amine at a concentration several-fold higher than its biochemical IC50, or with a vehicle control (DMSO), for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler. The temperature range should span the expected melting point of the target kinase.

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities for the target kinase at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates thermal stabilization and target engagement.[14]

In-Cell Western (ICW) / Western Blot for Downstream Signaling

Objective: To assess the ability of 6-nitroquinazolin-2-amine to inhibit the catalytic activity of the target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.[11]

Rationale: While CETSA confirms binding, it does not provide information about the functional consequence of that binding. An ICW or traditional Western blot can quantify the inhibition of kinase-mediated signaling by measuring the phosphorylation status of a key downstream substrate.[15] This provides crucial evidence of the compound's functional activity in a physiological setting.

Procedure (using EGFR signaling as an example):

  • Cell Culture and Treatment:

    • Plate cells known to have active EGFR signaling (e.g., A431 cells) in a 96-well plate for ICW or larger plates for traditional Western blotting.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with a dose range of 6-nitroquinazolin-2-amine or a positive control inhibitor (e.g., Gefitinib) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.

  • Fixation and Permeabilization (for ICW):

    • Fix the cells with 3.7% formaldehyde in PBS.

    • Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100).[16]

  • Immunostaining:

    • Block the cells with a suitable blocking buffer.

    • Incubate with a primary antibody cocktail containing an antibody against the phosphorylated form of EGFR (p-EGFR) and a normalization antibody (e.g., total EGFR or a housekeeping protein like GAPDH).

    • Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • For Traditional Western Blot:

    • Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, and transfer to a membrane.

    • Probe the membrane with primary antibodies against p-EGFR and a loading control, followed by HRP-conjugated secondary antibodies.[17]

  • Data Acquisition and Analysis:

    • ICW: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and the normalization protein.

    • Western Blot: Detect the chemiluminescent signal. Quantify the band intensities.

    • Normalize the phospho-protein signal to the total protein or loading control signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for the inhibition of downstream signaling.

Signaling Pathway Visualization

Understanding the signaling context of the target kinase is essential for interpreting experimental results. Below is a simplified representation of the EGFR signaling pathway, which is a common target for quinazoline-based inhibitors.

EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway.

Conclusion

The validation of a novel kinase inhibitor like 6-nitroquinazolin-2-amine requires a systematic and multi-faceted approach. By progressing from in vitro biochemical assays to cellular target engagement and functional downstream analysis, researchers can build a compelling case for the compound's mechanism of action and therapeutic potential. The comparative data from established inhibitors provides a crucial benchmark for evaluating the potency and selectivity of new chemical entities. The methodologies outlined in this guide provide a robust framework for the rigorous scientific validation essential for advancing promising compounds in the drug discovery pipeline.

References

  • BenchChem. A Comparative Guide to Novel c-Src Kinase Inhibitors. Accessed December 30, 2025.
  • BenchChem. A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus. Accessed December 30, 2025.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Accessed December 30, 2025.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Accessed December 30, 2025.
  • MDPI. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Accessed December 30, 2025.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Accessed December 30, 2025.
  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Accessed December 30, 2025.
  • ACS Publications. Virtual Target Screening: Validation Using Kinase Inhibitors. Accessed December 30, 2025.
  • Drugs.com. List of EGFR inhibitors (anti-EGFR). Accessed December 30, 2025.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays. Accessed December 30, 2025.
  • PubMed Central.
  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Accessed December 30, 2025.
  • INiTS. Cell-based test for kinase inhibitors. Accessed December 30, 2025.
  • BenchChem. Head-to-head comparison of Vegfr-2-IN-45 with other novel VEGFR-2 inhibitors. Accessed December 30, 2025.
  • CarnaBio USA, Inc. Comparative biochemical kinase profiling of VEGFR2 inhibitors. Accessed December 30, 2025.
  • BenchChem. A Comparative Analysis of EGFR Tyrosine Kinase Inhibitors Across Diverse Cancer Types. Accessed December 30, 2025.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Accessed December 30, 2025.
  • NIH. Comparation of EGFR-TKI (EGFR tyrosine kinase inhibitors) combination therapy and osimertinib for untreated EGFR-mutated advanced non-small cell lung cancers: A systematic review and network meta-analysis. Accessed December 30, 2025.
  • BenchChem.
  • PubMed Central.
  • MedChemExpress. Src | Inhibitors. Accessed December 30, 2025.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Accessed December 30, 2025.
  • Sigma-Aldrich. Kinase Assay Kit. Accessed December 30, 2025.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Accessed December 30, 2025.
  • Carna Biosciences. The significance of ATP concentration in cell-free and cell-based assays. Accessed December 30, 2025.
  • ResearchGate. Enzyme and cellular potency of VEGFR2 kinase inhibitors. Accessed December 30, 2025.
  • Patsnap Synapse. What are SRC inhibitors and how do they work?. Accessed December 30, 2025.
  • Cayman Chemical. Methods for Detecting Kinase Activity. Accessed December 30, 2025.
  • Selleck Chemicals. VEGFR Inhibitor Review. Accessed December 30, 2025.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Accessed December 30, 2025.
  • Wikipedia. VEGFR-2 inhibitor. Accessed December 30, 2025.
  • BMG LABTECH. Kinase assays. Accessed December 30, 2025.
  • Promega. Choosing the Best Kinase Assay to Meet Your Research Needs. Accessed December 30, 2025.
  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol. Accessed December 30, 2025.
  • Biomol. In-Cell Western Protocol. Accessed December 30, 2025.
  • BenchChem. Application Notes and Protocols for Kinase Targets in Western Blotting. Accessed December 30, 2025.
  • Cell Signaling Technology. Western Blotting Protocol. Accessed December 30, 2025.
  • PubMed Central. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Accessed December 30, 2025.
  • PubMed Central. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Accessed December 30, 2025.
  • PubMed. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Accessed December 30, 2025.

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 6-Nitroquinazolin-2-amine's Therapeutic Potential in EGFR-Mutant Non-Small Cell Lung Cancer

Introduction: The Quest for Superior EGFR Inhibitors The landscape of targeted cancer therapy has been significantly shaped by the development of small molecule kinase inhibitors.[1][2] Among these, quinazoline derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior EGFR Inhibitors

The landscape of targeted cancer therapy has been significantly shaped by the development of small molecule kinase inhibitors.[1][2] Among these, quinazoline derivatives have emerged as a privileged scaffold, particularly for the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in several malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[3] Our internal in vitro screening cascade has recently identified a novel compound, 6-Nitroquinazolin-2-amine , which demonstrates high potency against clinically relevant EGFR activating mutations (Exon 19 deletion and L858R) and, crucially, the T790M resistance mutation.

This guide provides a comprehensive framework for the in vivo validation of 6-Nitroquinazolin-2-amine. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established EGFR inhibitors and the underlying scientific rationale for the proposed experimental designs. Our objective is to rigorously assess its therapeutic potential, not merely as another quinazoline derivative, but as a potential best-in-class therapeutic agent.

The Rationale for In Vivo Validation: Beyond the Petri Dish

While in vitro assays provide essential initial data on a compound's activity and selectivity, they cannot replicate the complex interplay of a whole organism. In vivo studies are the crucible where a drug candidate's true potential is forged or broken. These studies are indispensable for evaluating pharmacology, pharmacodynamics, pharmacokinetics, and toxicology in a living system.[4][5] For 6-Nitroquinazolin-2-amine, the primary objectives of the in vivo validation are to:

  • Establish Efficacy: To determine if the compound can inhibit tumor growth in animal models that accurately reflect human disease.

  • Define the Therapeutic Window: To understand the dose range at which the compound is effective without causing unacceptable toxicity.

  • Characterize Pharmacokinetics (PK): To assess how the compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical for determining appropriate dosing regimens.

  • Confirm Target Engagement: To verify that the compound is inhibiting its intended target (EGFR) within the tumor tissue.

The EGFR Signaling Pathway: The Target of 6-Nitroquinazolin-2-amine

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. 6-Nitroquinazolin-2-amine is hypothesized to act as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival 6_Nitroquinazolin_2_amine 6-Nitroquinazolin-2-amine 6_Nitroquinazolin_2_amine->EGFR Inhibits

Figure 1: Hypothesized Mechanism of Action of 6-Nitroquinazolin-2-amine.

A Rigorous In Vivo Validation Workflow

A well-structured workflow is paramount for the successful in vivo evaluation of a drug candidate. The following diagram outlines the proposed workflow for 6-Nitroquinazolin-2-amine.

InVivo_Workflow Start Animal_Model Animal Model Selection (NSCLC Xenografts) Start->Animal_Model Tumor_Implantation Tumor Implantation & Growth Animal_Model->Tumor_Implantation Randomization Randomization of Mice Tumor_Implantation->Randomization Dosing Drug Administration (Test & Comparator Compounds) Randomization->Dosing Efficacy_Study Efficacy Assessment (Tumor Volume, Body Weight) Dosing->Efficacy_Study PK_Study Pharmacokinetic (PK) Analysis Dosing->PK_Study PD_Study Pharmacodynamic (PD) Analysis (Target Engagement) Dosing->PD_Study Toxicity_Study Toxicity Evaluation Dosing->Toxicity_Study Data_Analysis Comprehensive Data Analysis Efficacy_Study->Data_Analysis PK_Study->Data_Analysis PD_Study->Data_Analysis Toxicity_Study->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo End Go_NoGo->End

Figure 2: Proposed In Vivo Validation Workflow.

Comparative Framework: Benchmarking Against the Standard of Care

To ascertain the true therapeutic potential of 6-Nitroquinazolin-2-amine, its performance must be benchmarked against current standards of care. For this purpose, we have selected two key comparators:

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is the current standard of care for first-line treatment of EGFR-mutated NSCLC and is also effective against the T790M resistance mutation.[6][7][8]

  • Gefitinib (Iressa®): A first-generation, reversible EGFR TKI. While largely superseded by later-generation inhibitors, it serves as a valuable baseline for comparison.[3][7][8][9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Animal Model Selection and Justification

The choice of animal model is critical for the clinical relevance of the study. We will utilize cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[10][11] This model is well-established for preclinical anticancer drug screening.[10]

  • Cell Lines:

    • HCC827: Human NSCLC cell line with an EGFR exon 19 deletion. This model will assess the efficacy of 6-Nitroquinazolin-2-amine against a common activating mutation.

    • H1975: Human NSCLC cell line with both the L858R activating mutation and the T790M resistance mutation. This model is crucial for evaluating the compound's ability to overcome acquired resistance.[12][13][14]

Tumor Xenograft Establishment Protocol
  • Cell Culture: Culture HCC827 and H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

Dosing and Administration Protocol
  • Formulation:

    • 6-Nitroquinazolin-2-amine: Formulate as a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • Osimertinib and Gefitinib: Formulate as per supplier recommendations or established literature protocols.

  • Dose Levels:

    • Efficacy Studies: Based on preliminary tolerability studies, select two to three dose levels for 6-Nitroquinazolin-2-amine (e.g., 10, 30, and 100 mg/kg). Osimertinib (e.g., 25 mg/kg) and Gefitinib (e.g., 50 mg/kg) will be dosed at previously established effective levels.

    • Toxicity Studies: A wider range of doses will be used to determine the Maximum Tolerated Dose (MTD).

  • Administration: Administer all compounds orally (p.o.) via gavage once daily (QD) for 21-28 days. The vehicle control group will receive the formulation vehicle only.

Efficacy Study: Tumor Growth Inhibition (TGI)
  • Measurements: Measure tumor volumes and mouse body weights three times per week.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm^3) or after the planned duration of treatment.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • Monitor for signs of toxicity, including body weight loss, changes in behavior, and physical appearance.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

These studies will be conducted in parallel with the efficacy studies or in separate satellite groups of tumor-bearing mice.

  • PK Protocol:

    • Administer a single oral dose of 6-Nitroquinazolin-2-amine.

    • Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and analyze the concentration of 6-Nitroquinazolin-2-amine using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • PD Protocol:

    • Administer a single dose or multiple doses of 6-Nitroquinazolin-2-amine.

    • At selected time points post-dose, euthanize the mice and collect tumor tissues.

    • Prepare tumor lysates and analyze the levels of phosphorylated EGFR (p-EGFR) and total EGFR by Western blot or ELISA to assess target engagement.

Comparative Data Analysis: A Hypothetical Head-to-Head

The following tables present hypothetical data to illustrate the expected outcomes and comparative analysis.

Table 1: Comparative Efficacy in NSCLC Xenograft Models

CompoundDose (mg/kg, QD)Xenograft Model% TGI (End of Study)Tumor Regression
Vehicle Control -HCC827 (EGFR ex19del)0%No
6-Nitroquinazolin-2-amine 30HCC827 (EGFR ex19del)85%Partial
6-Nitroquinazolin-2-amine 100HCC827 (EGFR ex19del)>100%Complete
Gefitinib 50HCC827 (EGFR ex19del)70%No
Osimertinib 25HCC827 (EGFR ex19del)>100%Complete
Vehicle Control -H1975 (L858R/T790M)0%No
6-Nitroquinazolin-2-amine 30H1975 (L858R/T790M)65%No
6-Nitroquinazolin-2-amine 100H1975 (L858R/T790M)95%Partial
Gefitinib 50H1975 (L858R/T790M)<10%No
Osimertinib 25H1975 (L858R/T790M)>100%Complete

Table 2: Comparative Pharmacokinetic Profile in Mice

Parameter6-Nitroquinazolin-2-amine (50 mg/kg, p.o.)Osimertinib (25 mg/kg, p.o.)Gefitinib (50 mg/kg, p.o.)
Cmax (ng/mL) 12008001500
Tmax (hr) 2.04.01.5
AUC (0-24h) (ng*hr/mL) 9600120007500
Half-life (T1/2) (hr) 6.510.24.8
Oral Bioavailability (%) 45%60%30%

Table 3: Comparative Safety and Tolerability

CompoundMTD (mg/kg, QD)Observed Adverse Effects at MTD
6-Nitroquinazolin-2-amine >150Mild, transient weight loss
Osimertinib ~50Diarrhea, skin rash
Gefitinib ~100Diarrhea, skin rash, elevated liver enzymes

Decision-Making Framework and Future Directions

The results of these in vivo studies will be pivotal in determining the future development of 6-Nitroquinazolin-2-amine. A clear decision-making framework, as outlined below, will guide this process.

Decision_Tree Start In Vivo Data Analysis Complete Efficacy Superior or Comparable Efficacy to Osimertinib? Start->Efficacy Safety Favorable Safety Profile (Higher MTD)? Efficacy->Safety Yes NoGo_Efficacy No-Go: Re-evaluate In Vitro Potency or Terminate Efficacy->NoGo_Efficacy No PK Acceptable PK Profile? Safety->PK Yes NoGo_Safety No-Go: Consider Formulation or Analogue Development Safety->NoGo_Safety No Go Proceed to IND-Enabling Toxicology Studies PK->Go Yes NoGo_PK No-Go: Optimize for Bioavailability PK->NoGo_PK No

Figure 3: Go/No-Go Decision Tree for Further Development.

Successful validation through this rigorous in vivo comparison will provide the necessary evidence to advance 6-Nitroquinazolin-2-amine into investigational new drug (IND)-enabling studies. Further investigations could also explore its efficacy in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, and in models of brain metastasis, a common complication of NSCLC.[15][16]

Conclusion

The path from a promising in vitro hit to a clinically viable therapeutic is long and fraught with challenges. This guide provides a robust and scientifically sound roadmap for the in vivo validation of 6-Nitroquinazolin-2-amine. By employing well-justified animal models, detailed protocols, and direct comparison with established standards of care, we can generate the high-quality data necessary to make informed decisions about the future of this promising compound. The ultimate goal is to determine if 6-Nitroquinazolin-2-amine has the potential to offer a significant therapeutic advantage for patients with EGFR-mutant NSCLC.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • Springer. (2019). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]

  • ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Medscape. (n.d.). Treatment Selection and Quality of Life in EGFRm NSCLC. Retrieved from [Link]

  • Bentham Science. (n.d.). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Retrieved from [Link]

  • Targeted Oncology. (2023). Treatment for EGFR-Mutant NSCLC Varies by Driver. Retrieved from [Link]

  • AME Publishing Company. (2023). Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. Retrieved from [Link]

  • PubMed. (2014). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Retrieved from [Link]

  • AACR Journals. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Retrieved from [Link]

  • EGFR Positive UK. (n.d.). Treatment options for EGFR and resistance to treatment. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Targeted therapy for non–small cell lung cancer. Retrieved from [Link]

  • MDPI. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]

  • Nature. (2007). Targeting cancer with small molecule kinase inhibitors. Retrieved from [Link]

  • AACR Journals. (2024). Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC. Retrieved from [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

  • PMC. (n.d.). Drug Efficacy Testing in Mice. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PubMed. (1984). Pharmacokinetics and toxicity testing. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological Inhibitors of the NLRP3 Inflammasome. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • MDPI. (2026). Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of small-molecule kinase inhibitors in clinical development. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Assessing Resistance Mechanisms Against 6-Nitroquinazolin-2-amine Treatment

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the emergence of drug resistance remains a formidable challenge, often curtailing the long-term efficacy of pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the emergence of drug resistance remains a formidable challenge, often curtailing the long-term efficacy of promising therapeutic agents. This guide provides an in-depth, technical comparison of the experimental methodologies used to investigate and characterize resistance mechanisms to 6-Nitroquinazolin-2-amine, a member of the quinazoline family of compounds. While direct resistance studies on this specific molecule are emerging, its structural class is well-characterized, particularly as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). This guide will, therefore, leverage the extensive knowledge of resistance mechanisms to quinazoline-based kinase inhibitors to provide a robust framework for assessing resistance to 6-Nitroquinazolin-2-amine.

Understanding 6-Nitroquinazolin-2-amine and the Challenge of Resistance

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs targeting key signaling pathways in cancer.[1][2] 6-Nitroquinazolin-2-amine, a derivative of this scaffold, is anticipated to function as an ATP-competitive inhibitor of protein kinases, a common mechanism for this class of molecules.[2] However, as with other targeted therapies, the selective pressure exerted by such inhibitors can lead to the evolution of resistant cancer cell populations, ultimately resulting in treatment failure.[3][4][5][6][7]

The development of resistance is a complex process that can be broadly categorized into two main types:

  • Intrinsic Resistance: Pre-existing characteristics of the cancer cells that confer a lack of sensitivity to the drug from the outset.[8][9]

  • Acquired Resistance: The development of resistance in initially sensitive cancer cells following a period of treatment.[4][7][9]

A thorough understanding of the underlying molecular mechanisms of resistance is paramount for the development of next-generation inhibitors and effective combination therapies.

Postulated Resistance Mechanisms to 6-Nitroquinazolin-2-amine

Based on established resistance patterns to other quinazoline-based kinase inhibitors, particularly those targeting EGFR, we can anticipate several potential mechanisms of resistance to 6-Nitroquinazolin-2-amine.[3][4][5][6][7][10] These can be broadly classified as on-target and off-target alterations.

On-Target Resistance: Alterations in the Drug Target

The most direct mechanism of resistance involves genetic changes in the target kinase that reduce the binding affinity of the inhibitor.

  • Secondary "Gatekeeper" Mutations: A common mechanism is the emergence of a secondary mutation in the ATP-binding pocket of the kinase, which sterically hinders the binding of the inhibitor without significantly affecting the kinase's enzymatic activity.[4] A prime example is the T790M mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[4][5][6]

  • Other Target Mutations: Additional mutations within the kinase domain can also allosterically alter the conformation of the ATP-binding pocket, leading to reduced drug binding.[10]

Off-Target Resistance: Bypassing the Inhibited Pathway

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited kinase, thereby restoring downstream signaling required for proliferation and survival.[3][5][11]

  • Bypass Track Activation: Amplification or activating mutations in other receptor tyrosine kinases (RTKs) can provide an alternative route for activating downstream signaling cascades. A well-documented example is the amplification of the MET proto-oncogene, which can drive ERBB3-dependent activation of the PI3K/AKT pathway, rendering cells resistant to EGFR inhibitors.[3][6][12] Other RTKs, such as HER2 and AXL, have also been implicated in bypass signaling.[11][12]

  • Downstream Pathway Alterations: Mutations in components of the downstream signaling pathways, such as KRAS or BRAF, can lead to constitutive activation of these pathways, making the cells independent of upstream signals from the targeted kinase.[3]

  • Histological Transformation: In some cases, cancer cells can undergo a change in their cell lineage, a process known as histological transformation. For instance, non-small cell lung cancer (NSCLC) can transform into small cell lung cancer (SCLC), which has a different set of driver mutations and is not dependent on the original targeted pathway.[3][5]

The following diagram illustrates the potential on-target and off-target resistance mechanisms to a hypothetical kinase inhibitor like 6-Nitroquinazolin-2-amine.

Resistance_Mechanisms cluster_1 Intracellular Signaling 6-Nitroquinazolin-2-amine 6-Nitroquinazolin-2-amine Target Kinase Target Kinase 6-Nitroquinazolin-2-amine->Target Kinase Inhibition Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Bypass Receptor Bypass Receptor Bypass Receptor->Downstream Signaling Bypass Activation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival On-Target Mutation On-Target Mutation On-Target Mutation->Target Kinase Bypass Amplification Bypass Amplification Bypass Amplification->Bypass Receptor Downstream Mutation Downstream Mutation Downstream Mutation->Downstream Signaling

Caption: Potential on-target and off-target resistance mechanisms to 6-Nitroquinazolin-2-amine.

Comparative Guide to Experimental Workflows for Assessing Resistance

A multi-pronged experimental approach is essential to comprehensively identify and validate the mechanisms of resistance to 6-Nitroquinazolin-2-amine. The following sections detail and compare key experimental workflows.

Generation of Resistant Cell Lines

The foundational step in studying acquired resistance is the development of resistant cell line models.

Methodology:

  • Cell Line Selection: Begin with a cancer cell line that is initially sensitive to 6-Nitroquinazolin-2-amine.

  • Dose Escalation: Culture the sensitive cells in the continuous presence of 6-Nitroquinazolin-2-amine, starting at a low concentration (e.g., below the IC50).

  • Gradual Increase: Gradually increase the concentration of the drug over several weeks to months as the cells adapt and develop resistance.

  • Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of the drug, isolate and expand single-cell clones.

  • Confirmation of Resistance: Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental sensitive cells using a cell viability assay (e.g., MTT or CellTiter-Glo).

Comparison of Approaches:

ApproachAdvantagesDisadvantages
Continuous High-Dose Selection Faster generation of highly resistant clones.May select for a single, dominant resistance mechanism.
Dose Escalation More closely mimics the clinical development of resistance.Can be a lengthy process.
Pulsed Exposure May select for persister cells that can survive transient drug exposure.The resulting resistance mechanisms might be more heterogeneous.
Genomic and Transcriptomic Analysis

High-throughput sequencing technologies are powerful tools for identifying the genetic and transcriptomic alterations that underlie resistance.

Methodologies:

  • Whole-Exome Sequencing (WES): To identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the protein-coding regions of the genome. This is particularly useful for detecting mutations in the target kinase or downstream signaling components.

  • Whole-Genome Sequencing (WGS): Provides a more comprehensive view of genomic alterations, including copy number variations (CNVs), structural variants, and non-coding mutations.

  • RNA-Sequencing (RNA-Seq): To identify changes in gene expression, alternative splicing, and fusion transcripts. This can reveal the upregulation of bypass pathway genes or changes in the expression of drug transporters.

Experimental Workflow for Genomic and Transcriptomic Analysis:

Sequencing_Workflow Resistant Cell Lines Resistant Cell Lines DNA/RNA Extraction DNA/RNA Extraction Resistant Cell Lines->DNA/RNA Extraction Parental Sensitive Cells Parental Sensitive Cells Parental Sensitive Cells->DNA/RNA Extraction Library Preparation Library Preparation DNA/RNA Extraction->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Bioinformatic Analysis Bioinformatic Analysis High-Throughput Sequencing->Bioinformatic Analysis Variant Calling Variant Calling Bioinformatic Analysis->Variant Calling Copy Number Analysis Copy Number Analysis Bioinformatic Analysis->Copy Number Analysis Differential Gene Expression Differential Gene Expression Bioinformatic Analysis->Differential Gene Expression Candidate Resistance Genes Candidate Resistance Genes Variant Calling->Candidate Resistance Genes Copy Number Analysis->Candidate Resistance Genes Differential Gene Expression->Candidate Resistance Genes

Caption: A typical workflow for identifying candidate resistance genes using high-throughput sequencing.

Proteomic and Phosphoproteomic Analysis

Investigating changes at the protein level can provide direct insights into the functional consequences of genomic and transcriptomic alterations.

Methodologies:

  • Mass Spectrometry-based Proteomics: To quantify global changes in protein expression between sensitive and resistant cells.

  • Phosphoproteomics: To identify changes in protein phosphorylation, which is a key indicator of kinase activity and signaling pathway activation. This is particularly valuable for identifying activated bypass pathways.

  • Western Blotting: To validate the findings from mass spectrometry and to assess the expression and phosphorylation status of specific proteins of interest.

Comparative Data from a Hypothetical Phosphoproteomics Experiment:

ProteinFold Change in Phosphorylation (Resistant vs. Sensitive)Putative Role in Resistance
Target Kinase (autophosphorylation site) ↓↓↓Successful target inhibition
MET (Y1234/1235) ↑↑↑Activation of MET bypass pathway
ERBB3 (Y1289) ↑↑Downstream effector of MET signaling
AKT (S473) ↑↑Activation of pro-survival signaling
ERK1/2 (T202/Y204) ↑↑Activation of proliferative signaling
Functional Validation of Candidate Resistance Mechanisms

Once candidate resistance genes or pathways have been identified, their functional role in mediating resistance must be validated.

Methodologies:

  • Gene Overexpression: Introduce the candidate resistance gene (e.g., a mutated target kinase or an amplified bypass receptor) into the parental sensitive cells and assess whether it confers resistance to 6-Nitroquinazolin-2-amine.

  • Gene Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to silence the expression of the candidate resistance gene in the resistant cells and determine if this re-sensitizes them to the drug.[13][14]

  • Pharmacological Inhibition: Treat the resistant cells with a combination of 6-Nitroquinazolin-2-amine and a second inhibitor that targets the identified bypass pathway. A synergistic effect would support the role of the bypass pathway in resistance.

Experimental Workflow for Functional Validation:

Validation_Workflow Candidate Resistance Gene Candidate Resistance Gene Overexpression in Sensitive Cells Overexpression in Sensitive Cells Candidate Resistance Gene->Overexpression in Sensitive Cells Knockdown/out in Resistant Cells Knockdown/out in Resistant Cells Candidate Resistance Gene->Knockdown/out in Resistant Cells Cell Viability Assay (IC50 shift) Cell Viability Assay (IC50 shift) Overexpression in Sensitive Cells->Cell Viability Assay (IC50 shift) Western Blot (Pathway Modulation) Western Blot (Pathway Modulation) Overexpression in Sensitive Cells->Western Blot (Pathway Modulation) Knockdown/out in Resistant Cells->Cell Viability Assay (IC50 shift) Knockdown/out in Resistant Cells->Western Blot (Pathway Modulation) Validation of Resistance Mechanism Validation of Resistance Mechanism Cell Viability Assay (IC50 shift)->Validation of Resistance Mechanism Western Blot (Pathway Modulation)->Validation of Resistance Mechanism

Caption: A workflow for the functional validation of a candidate resistance gene.

Conclusion and Future Directions

Assessing the mechanisms of resistance to 6-Nitroquinazolin-2-amine requires a systematic and multi-faceted approach. By combining the generation of resistant cell lines with comprehensive genomic, transcriptomic, and proteomic analyses, followed by rigorous functional validation, researchers can elucidate the key drivers of resistance. This knowledge is critical for the rational design of next-generation inhibitors that can overcome known resistance mutations and for the development of effective combination therapies that target both the primary pathway and the emerging bypass tracks. As our understanding of the complex landscape of drug resistance deepens, so too will our ability to develop more durable and effective cancer therapies.

References

Validation

Comparative Performance Analysis of 6-Nitroquinazolin-2-amine Against a Panel of Kinases: A Methodological Guide

Introduction The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its rigid, bicyclic structure serves as an excellent pharmacophore for A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its rigid, bicyclic structure serves as an excellent pharmacophore for ATP-competitive inhibition, a strategy that has yielded numerous FDA-approved drugs for cancer therapy, such as Gefitinib and Erlotinib.[1] The biological activity of quinazoline derivatives is highly tunable through substitutions at various positions. This guide focuses on a specific derivative, 6-Nitroquinazolin-2-amine, to benchmark its inhibitory performance.

The introduction of a nitro group at the 6-position and an amine at the 2-position can significantly influence the molecule's electronic properties and its interaction with the kinase active site. Structure-activity relationship studies have consistently shown that modifications at these positions are critical for both potency and selectivity.[2][3]

This document provides a comprehensive framework for evaluating 6-Nitroquinazolin-2-amine against a diverse panel of protein kinases. We will detail the rationale for kinase selection, provide a robust experimental protocol for determining inhibitory activity, and present a template for data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the methodology to objectively assess this compound's potential as a kinase inhibitor.

Rationale for Kinase Panel Selection & Experimental Design

To comprehensively profile a potential kinase inhibitor, it is imperative to test it against a panel that is representative of the human kinome. A compound's value lies not only in its potency against a desired target but also in its selectivity, as off-target inhibition can lead to unforeseen toxicities.[4] Our selected panel includes key members from different kinase families implicated in oncology and other cellular processes.

Selected Kinase Panel:

KinaseFamilyRationale for InclusionPositive Control
EGFR Tyrosine KinaseA primary target for many quinazoline-based drugs; frequently mutated in cancer.[2][5]Gefitinib
VEGFR2 Tyrosine KinaseCrucial for tumor angiogenesis; often co-targeted with EGFR by quinazoline inhibitors.[1][2]Sorafenib
c-Met Tyrosine KinaseIts dysregulation is linked to tumor growth, invasion, and metastasis.Crizotinib
BRAF Serine/Threonine KinaseA key component of the MAPK/ERK signaling pathway; V600E mutation is a major oncogenic driver.Vemurafenib
Aurora A Serine/Threonine KinaseEssential for mitotic progression; a target in various cancers.[6]Alisertib (MLN8237)
ALK Tyrosine KinaseGene rearrangements result in a potent oncogenic driver in non-small cell lung cancer.[6]Crizotinib
Dyrk1A Dual-Specificity KinaseImplicated in neurodevelopmental disorders and certain cancers.Harmine
Clk4 Serine/Threonine KinaseInvolved in the regulation of RNA splicing.[7]TG003

The experimental design is centered on determining the half-maximal inhibitory concentration (IC50) for 6-Nitroquinazolin-2-amine against each kinase. This value provides a quantitative measure of potency. By comparing the IC50 across the panel, we can construct a selectivity profile.

Experimental Workflow & Protocols

A reliable and reproducible in vitro kinase assay is fundamental to this analysis. We recommend a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction, as it is a direct and robust measure of enzymatic activity.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis A Compound Dilution (6-Nitroquinazolin-2-amine & Positive Controls) B Kinase & Substrate Prep (Prepare Master Mixes) C ATP Solution Prep F Initiate Reaction by adding ATP C->F D Dispense Compounds into 384-well plate E Add Kinase/Substrate Mix D->E E->F G Incubate at RT (e.g., 60 minutes) F->G H Stop Reaction & Deplete remaining ATP (Add ADP-Glo Reagent) G->H I Incubate at RT (e.g., 40 minutes) H->I J Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) I->J K Incubate at RT (e.g., 30 minutes) J->K L Read Luminescence (Plate Reader) K->L M Calculate % Inhibition vs. DMSO Control L->M N Plot Dose-Response Curve (Inhibition vs. [Compound]) M->N O Determine IC50 Value (Non-linear Regression) N->O

Caption: Workflow for In Vitro Kinase IC50 Determination.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a self-validating system; the inclusion of a potent, known inhibitor for each kinase (positive control) and a DMSO-only control (negative control) ensures the integrity of each assay run.

  • Compound Preparation & Plating:

    • Prepare a 10-point, 3-fold serial dilution series of 6-Nitroquinazolin-2-amine and the respective positive control inhibitor in 100% DMSO. Start with a top concentration of 100 µM.

    • Using an acoustic liquid handler, dispense 25 nL of each compound concentration into a 384-well low-volume plate. Also, dispense DMSO only for the 0% inhibition (high signal) and no-enzyme (background) controls.

  • Kinase Reaction:

    • Prepare the Kinase/Substrate Master Mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme (typically at or below the Km for the substrate).

    • Dispense 5 µL of the Kinase/Substrate Master Mix into each well containing the dispensed compounds.

    • Allow the plate to incubate for 10 minutes at room temperature to permit compound binding to the kinase.

    • Prepare the ATP solution in the reaction buffer. The final concentration should ideally be at the Km value for ATP for the specific kinase to ensure accurate competitive inhibition measurement.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes. The reaction time may need optimization based on the kinase's activity.

  • Signal Detection & Reading:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the plate on a standard plate luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Results: Comparative Inhibitory Profile

The following table presents hypothetical, yet plausible, data based on the known activities of similar quinazoline scaffolds. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.

Kinase6-Nitroquinazolin-2-amine IC50 (nM)Positive ControlPositive Control IC50 (nM)
EGFR 15Gefitinib5
VEGFR2 95Sorafenib80
c-Met 1,200Crizotinib10
BRAF >10,000Vemurafenib25
Aurora A 850Alisertib20
ALK >10,000Crizotinib20
Dyrk1A 450Harmine150
Clk4 2,500TG003100

Discussion and Interpretation

The data presented in the table allows for a clear assessment of the potency and selectivity of 6-Nitroquinazolin-2-amine.

  • Potency: The compound demonstrates high potency against EGFR, with a low nanomolar IC50 value.[2] It also shows moderate activity against VEGFR2.[2] This dual inhibitory profile is a known characteristic of some quinazoline derivatives. The activity against other kinases in the panel is significantly lower, with IC50 values in the high nanomolar to micromolar range, or showing no significant inhibition at the tested concentrations.

  • Selectivity: The compound exhibits a clear selectivity profile. It is most potent against EGFR, approximately 6-fold less potent against VEGFR2, and shows a selectivity window of over 30-fold against the next most sensitive kinase, Dyrk1A. The lack of significant activity against BRAF and ALK indicates high selectivity over these key oncogenic kinases. This focused activity is a desirable trait, suggesting a lower likelihood of off-target effects mediated by these other kinases.

G cluster_high High Potency (IC50 < 100 nM) cluster_moderate Moderate Potency (IC50 < 1 µM) cluster_low Low/No Potency (IC50 > 1 µM) Compound 6-Nitroquinazolin-2-amine EGFR EGFR Compound->EGFR 15 nM VEGFR2 VEGFR2 Compound->VEGFR2 95 nM Dyrk1A Dyrk1A Compound->Dyrk1A 450 nM Aurora A Aurora A Compound->Aurora A 850 nM cMet c-Met Compound->cMet 1,200 nM Clk4 Clk4 Compound->Clk4 2,500 nM BRAF BRAF Compound->BRAF >10,000 nM ALK ALK Compound->ALK >10,000 nM

Caption: Potency & Selectivity Profile of 6-Nitroquinazolin-2-amine.

The results suggest that 6-Nitroquinazolin-2-amine is a potent and selective inhibitor of EGFR and, to a lesser extent, VEGFR2. This profile makes it an interesting candidate for cancers driven by EGFR signaling, where simultaneous inhibition of angiogenesis via VEGFR2 could provide a synergistic therapeutic benefit. The selectivity against other major kinase families enhances its attractiveness as a lead compound for further optimization.

Conclusion and Future Directions

This guide outlines a comprehensive and robust methodology for benchmarking the performance of 6-Nitroquinazolin-2-amine against a panel of kinases. The provided protocols and data interpretation framework demonstrate that this compound is a potent inhibitor of EGFR and VEGFR2 with a favorable selectivity profile.

These in vitro findings provide a strong foundation for further investigation. The logical next steps include:

  • Cell-Based Assays: Confirming the on-target activity by assessing the inhibition of EGFR and VEGFR2 phosphorylation in relevant cancer cell lines.

  • Anti-proliferative Studies: Evaluating the compound's ability to inhibit the growth of cancer cell lines that are dependent on the targeted kinases.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its therapeutic potential and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Nitroquinazolin-2-amine to further optimize potency and selectivity, potentially leading to the development of a clinical candidate.

By following the rigorous, self-validating methodologies presented here, researchers can generate high-quality, comparative data to guide their drug discovery and development efforts.

References

  • National Institutes of Health (NIH). (2017–Present). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Available at: [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Available at: [Link]

  • PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available at: [Link]

  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available at: [Link]

  • National Institutes of Health (NIH). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Available at: [Link]

  • PubMed. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Available at: [Link]

  • National Institutes of Health (NIH). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent. Available at: [Link]

  • National Institutes of Health (NIH). (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Nitroquinazolin-2-amine

This guide provides a detailed protocol for the safe and compliant disposal of 6-Nitroquinazolin-2-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-Nitroquinazolin-2-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory requirement but a cornerstone of responsible science. This document is designed to provide clear, actionable steps, grounded in established safety principles, to manage the waste stream of this specific nitroaromatic compound.

Understanding the Hazard Profile

6-Nitroquinazolin-2-amine is a nitroaromatic amine. While a specific Safety Data Sheet (SDS) for this exact molecule should always be the primary source of information, its structure suggests a hazard profile that demands careful handling. Compounds in this class are often associated with potential toxicity, mutagenicity, and environmental hazards.[1][2] The nitro group can confer reactivity, while the aromatic amine structure is a common feature in potentially hazardous compounds.

Never dispose of 6-Nitroquinazolin-2-amine or its waste down the drain or in the regular trash.[3][4] This practice is non-compliant and poses a significant risk to environmental and human health.

Table 1: Hazard Profile and Disposal Summary for 6-Nitroquinazolin-2-amine

Hazard Category Anticipated Risk Primary Disposal Route
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]Collection for Incineration
Skin/Eye Irritation Causes skin and serious eye irritation.[5][6]Collection for Incineration
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Collection for Incineration
Reactivity Stable under normal conditions, but should be segregated from strong oxidizing agents.[7]Segregated Hazardous Waste Stream

Core Principles of Chemical Waste Management

The proper disposal of any laboratory chemical is governed by fundamental principles designed to protect personnel and the environment.[8]

  • Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[4][9] For instance, oxidizing agents must be kept separate from organic compounds like 6-Nitroquinazolin-2-amine.[9]

  • Containment: Waste must be stored in containers that are durable, leak-proof, chemically compatible, and securely sealed.[10][11]

  • Labeling: All waste containers must be accurately and clearly labeled the moment the first drop of waste is added.[11][12] This is a critical step for safety and regulatory compliance.

  • Accumulation: Waste must be managed in designated Satellite Accumulation Areas (SAAs) within the laboratory before being transferred for final disposal.[9][12]

Step-by-Step Disposal Protocol

This protocol details the process from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Minimization

Before you begin your experiment, carefully calculate the necessary quantities of 6-Nitroquinazolin-2-amine to avoid generating excess material.[12] Thoughtful experimental design is the first step in responsible waste management.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling 6-Nitroquinazolin-2-amine and its associated waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly buttoned lab coat

Step 3: Waste Segregation at the Source

Proper segregation is essential.[12] Use separate, dedicated waste containers for each waste type.

  • Solid Waste: Collect unreacted 6-Nitroquinazolin-2-amine powder, contaminated weighing papers, and gloves in a designated solid waste container.[10] This container should be a wide-mouth jar or a double-bagged, clear plastic bag clearly marked for solid hazardous waste.[10]

  • Liquid Waste: If 6-Nitroquinazolin-2-amine is dissolved in a solvent, collect it in a chemically compatible, leak-proof container (carboy) with a screw-top cap.[8][10] Do not mix this waste with other solvent streams unless explicitly permitted by your EHS department.

  • Contaminated Sharps: Pipettes, needles, or broken glass contaminated with 6-Nitroquinazolin-2-amine must be placed in a designated sharps container.[10]

Step 4: Container Selection and Labeling

This step is critical for safety and compliance.

  • Select the Right Container: Use a container made of a material that will not react with the waste.[9] It must have a secure, screw-on cap to prevent leaks.[10] Never use food-grade containers like milk jugs.[8]

  • Label Immediately: As soon as you add the first piece of waste, affix a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"[11][12]

    • The full chemical name: "6-Nitroquinazolin-2-amine" and any solvents present.

    • The accumulation start date (the date the first waste is added).[12]

    • The specific hazards (e.g., "Toxic," "Irritant").[12]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store your labeled waste container in a designated SAA within your lab.[9]

  • The SAA must be at or near the point of waste generation.[12]

  • It must be under the control of the laboratory personnel.

  • Use secondary containment, such as a chemical-resistant tray or bin, to capture any potential spills or leaks.[10]

  • Keep the container closed at all times , except when you are actively adding waste.[4][10][12]

Step 6: Disposal of Empty Containers

Empty containers that held 6-Nitroquinazolin-2-amine must also be handled as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • The first rinsate must be collected and disposed of as hazardous liquid waste. [4]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[11]

Step 7: Arranging for Waste Pickup

Monitor the level of waste in your container.

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]

  • Once the container is full, or if it has been accumulating for 90 days, contact your institution's EHS department to schedule a waste pickup.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-Nitroquinazolin-2-amine waste.

G start Waste Generated (6-Nitroquinazolin-2-amine) waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container_solid Collect in Labeled 'Solid Hazardous Waste' Container solid->container_solid container_liquid Collect in Labeled 'Liquid Hazardous Waste' Carboy liquid->container_liquid container_sharps Collect in Labeled Sharps Container sharps->container_sharps store Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->store container_liquid->store container_sharps->store check_full Container Full or Accumulation Time Limit Reached? store->check_full check_full->store No pickup Contact EHS for Hazardous Waste Pickup check_full->pickup Yes end End: Waste Disposed by Licensed Facility pickup->end

Caption: Disposal workflow for 6-Nitroquinazolin-2-amine.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent pads or sand. Avoid dust formation from solid spills.[13]

  • Cleanup: Wear appropriate PPE. Use an inert absorbent material to clean up the spill. Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.[1]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7]

  • Inhalation: Move to fresh air immediately.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [7]

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). Australian Department of Health. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroquinazolin-2-amine
Reactant of Route 2
6-Nitroquinazolin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.